molecular formula C38H70N2O13 B10785543 Lexithromycin

Lexithromycin

货号: B10785543
分子量: 763.0 g/mol
InChI 键: HPZGUSZNXKOMCQ-KUKXEPCOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Lexithromycin is a useful research compound. Its molecular formula is C38H70N2O13 and its molecular weight is 763.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C38H70N2O13

分子量

763.0 g/mol

IUPAC 名称

(3S,5R,6S,7S,9S,10E,11R,12S,13R)-6-[(2R,3S,4R,6S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one

InChI

InChI=1S/C38H70N2O13/c1-15-26-38(10,46)31(42)21(4)28(39-48-14)19(2)17-36(8,45)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-37(9,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3/b39-28+/t19-,20-,21+,22+,23-,24+,25+,26?,27+,29-,30?,31-,32+,33-,35+,36-,37-,38-/m0/s1

InChI 键

HPZGUSZNXKOMCQ-KUKXEPCOSA-N

手性 SMILES

CCC1[C@]([C@H]([C@@H](/C(=N/OC)/[C@H](C[C@]([C@H]([C@@H](C([C@@H](C(=O)O1)C)O[C@@H]2C[C@]([C@@H]([C@H](O2)C)O)(C)OC)C)O[C@@H]3[C@H]([C@@H](C[C@@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O

规范 SMILES

CCC1C(C(C(C(=NOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O

产品来源

United States

Foundational & Exploratory

Lexithromycin synthesis from erythromycin

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Synthesis of Lexithromycin (Clarithromycin) from Erythromycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, more commonly known as Clarithromycin, is a second-generation macrolide antibiotic derived from Erythromycin A. The synthesis of Clarithromycin involves the selective methylation of the hydroxyl group at the 6-position of the erythronolide ring. This modification enhances the drug's acid stability and improves its pharmacokinetic profile compared to Erythromycin. This technical guide provides a comprehensive overview of the core synthetic route from Erythromycin to Clarithromycin, including detailed experimental protocols, quantitative data, and process workflows.

The synthesis of Clarithromycin from Erythromycin is a multi-step process that requires careful control of reaction conditions to achieve high regioselectivity and yield. The key steps involve the protection of reactive functional groups, selective methylation of the 6-hydroxyl group, and subsequent deprotection to obtain the final product.

Overall Synthetic Pathway

The transformation of Erythromycin A to Clarithromycin can be conceptually broken down into four main stages:

  • Oximation: The ketone group at the C9 position of Erythromycin A is converted to an oxime. This serves to protect the C9 ketone from undesired reactions in subsequent steps and influences the conformation of the macrolide ring, which is crucial for the regioselective methylation of the 6-OH group.

  • Protection of Hydroxyl Groups: To ensure that methylation occurs specifically at the 6-position, the other reactive hydroxyl groups, particularly at the 2' and 4'' positions of the sugar moieties, are protected. Silylation is a commonly employed protection strategy.

  • Regioselective 6-O-Methylation: The 6-hydroxyl group of the protected Erythromycin A oxime is methylated using a suitable methylating agent in the presence of a base.

  • Deprotection and Deoximation: The protecting groups on the hydroxyl groups and the oxime at the C9 position are removed to yield the final product, Clarithromycin.

Synthesis_Pathway Erythromycin_A Erythromycin A Erythromycin_Oxime Erythromycin A 9-Oxime Erythromycin_A->Erythromycin_Oxime Oximation Protected_Oxime Protected Erythromycin A 9-Oxime Erythromycin_Oxime->Protected_Oxime Protection (e.g., Silylation) Methylated_Intermediate 6-O-Methylated Intermediate Protected_Oxime->Methylated_Intermediate 6-O-Methylation Clarithromycin Clarithromycin Methylated_Intermediate->Clarithromycin Deprotection & Deoximation

Figure 1: Overall Synthetic Pathway from Erythromycin A to Clarithromycin.

Experimental Protocols

The following protocols are synthesized from various patented and published procedures to provide a detailed methodology for each key step.

Step 1: Preparation of Erythromycin A 9-Oxime

This step involves the reaction of Erythromycin A with hydroxylamine hydrochloride to form the corresponding oxime.

Methodology:

  • Suspend Erythromycin A in a suitable alcoholic solvent, such as methanol.

  • Add triethylamine and hydroxylamine hydrochloride to the suspension.

  • Heat the reaction mixture to reflux and maintain for 20-24 hours.

  • Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture to 0-5°C to precipitate the product.

  • Filter the solid, wash with chilled methanol, and dry to obtain Erythromycin A 9-oxime.

Reagent/ParameterMolar Ratio (relative to Erythromycin A)Conditions
Erythromycin A1.0-
Hydroxylamine Hydrochloride~3.0Reflux in Methanol
Triethylamine~2.520-24 hours
Yield ~85-90%
Step 2: Protection of Hydroxyl Groups (Silylation)

The 2'- and 4''-hydroxyl groups of Erythromycin A 9-oxime are protected, typically as trimethylsilyl (TMS) ethers.

Methodology:

  • Dissolve Erythromycin A 9-oxime in a dry aprotic solvent such as dichloromethane.

  • Add a silylating agent, for example, 1,1,1,3,3,3-hexamethyldisilazane (HMDS), in the presence of a catalyst like pyridine hydrochloride or ammonium chloride.

  • Stir the reaction mixture at a controlled temperature (e.g., 40-45°C) for several hours.

  • After the reaction is complete, the mixture is typically worked up by adding an aqueous base and extracting the product with an organic solvent.

  • The organic layer is then concentrated to yield the silylated derivative.

Reagent/ParameterMolar Ratio (relative to Oxime)Conditions
Erythromycin A 9-Oxime1.0-
HMDS~1.140-45°C in Dichloromethane
Ammonium ChlorideCatalytic2 hours
Yield ~80-85%
Step 3: 6-O-Methylation

The crucial step of selectively methylating the 6-hydroxyl group is performed on the protected intermediate.

Methodology:

  • Dissolve the protected Erythromycin A 9-oxime in a mixture of a polar aprotic solvent (e.g., DMSO) and a co-solvent like tetrahydrofuran (THF).

  • Cool the solution to a low temperature (0-5°C).

  • Add a strong base, such as potassium hydroxide (KOH) or sodium hydride (NaH), followed by the methylating agent, typically methyl iodide (CH₃I).

  • The reagents are often added in portions to control the reaction.

  • Stir the reaction mixture at a low temperature for several hours until the reaction is complete.

  • The reaction is then quenched, and the methylated product is extracted.

Reagent/ParameterMolar Ratio (relative to Protected Oxime)Conditions
Protected Erythromycin A 9-Oxime1.0-
Methyl Iodide~5.50-5°C in DMSO/THF
Potassium Hydroxide~4.5Several hours
Yield ~90% regioselectivity
Step 4: Deprotection and Deoximation

In the final step, the silyl protecting groups and the oxime are removed to yield Clarithromycin.

Methodology:

  • Dissolve the 6-O-methylated intermediate in a mixture of an alcohol (e.g., ethanol) and water.

  • Add a deoximating agent, such as sodium metabisulfite, and an acid, like formic acid.

  • Heat the reaction mixture to reflux for 6-8 hours.

  • After completion, cool the reaction mixture and adjust the pH to basic (pH > 10) with a base like sodium carbonate or sodium hydroxide to precipitate the crude Clarithromycin.

  • Filter the precipitate, wash with water, and dry.

  • The crude product is then purified by recrystallization from a suitable solvent, such as ethanol.

Reagent/ParameterMolar Ratio (relative to Methylated Intermediate)Conditions
6-O-Methylated Intermediate1.0-
Sodium Metabisulfite~2.5Reflux in Ethanol/Water
Formic Acid-6-8 hours
Yield (after purification) ~70-80%

Quantitative Data Summary

The following table summarizes the typical yields for each step of the Clarithromycin synthesis.

Reaction StepStarting MaterialProductTypical Yield
OximationErythromycin AErythromycin A 9-Oxime85-90%
SilylationErythromycin A 9-Oxime2',4''-bis(trimethylsilyl) Erythromycin A 9-Oxime80-85%
MethylationProtected Oxime6-O-methyl-2',4''-bis(trimethylsilyl) Erythromycin A 9-Oxime~90%
Deprotection/DeoximationMethylated IntermediateClarithromycin (crude)>85%
PurificationCrude ClarithromycinPure Clarithromycin~80%
Overall Yield Erythromycin A Pure Clarithromycin ~40-50%

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis of Clarithromycin.

Experimental_Workflow cluster_0 Step 1: Oximation cluster_1 Step 2: Silylation cluster_2 Step 3: Methylation cluster_3 Step 4: Deprotection & Purification A1 React Erythromycin A with Hydroxylamine HCl & Triethylamine A2 Reflux for 20-24h A1->A2 A3 Cool, Filter & Dry A2->A3 B1 Dissolve Oxime in Dichloromethane A3->B1 B2 Add HMDS & Catalyst B1->B2 B3 React for 2h at 40-45°C B2->B3 B4 Work-up & Concentrate B3->B4 C1 Dissolve Protected Oxime in DMSO/THF B4->C1 C2 Cool to 0-5°C C1->C2 C3 Add Base (KOH) & CH3I C2->C3 C4 React for several hours C3->C4 D1 Dissolve Methylated Intermediate in Ethanol/Water C4->D1 D2 Add Na2S2O5 & Formic Acid D1->D2 D3 Reflux for 6-8h D2->D3 D4 Precipitate, Filter & Dry D3->D4 D5 Recrystallize from Ethanol D4->D5

Figure 2: General Experimental Workflow for Clarithromycin Synthesis.

Conclusion

The synthesis of this compound (Clarithromycin) from Erythromycin A is a well-established process in medicinal chemistry and pharmaceutical manufacturing. The success of the synthesis hinges on the strategic use of protecting groups to achieve regioselective methylation at the 6-position of the erythronolide ring. The protocols and data presented in this guide provide a comprehensive technical overview for researchers and drug development professionals. Optimization of reaction conditions, solvent systems, and purification methods can further enhance the overall yield and purity of the final active pharmaceutical ingredient.

In-depth Analysis of Lexithromycin: A Review of Available Scientific Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, a detailed and in-depth technical guide on the pharmacokinetics and pharmacodynamics of Lexithromycin, as requested, cannot be fully compiled due to a significant lack of publicly accessible data.

This compound is identified as a semi-synthetic, macrolide antibiotic derived from erythromycin. While its existence and general classification are documented, extensive clinical and preclinical data, particularly regarding its pharmacokinetic and pharmacodynamic profiles, remain largely unpublished or unavailable in the public domain. Multiple searches for quantitative data, detailed experimental protocols, and specific signaling pathways for this compound did not yield the specific information required to construct a comprehensive technical whitepaper.

The consistent finding of "Clinical Data: No Development Reported" across various chemical and pharmaceutical databases strongly suggests that this compound may not have progressed through extensive clinical trials, which are the primary source of the detailed pharmacokinetic and pharmacodynamic information necessary for such a guide.

Given the limitations of available data on this compound, we are unable to provide the requested in-depth analysis, including structured data tables, detailed experimental methodologies, and visualized signaling pathways.

However, to fulfill the user's interest in the pharmacokinetics and pharmacodynamics of macrolide antibiotics, we can offer to produce a similar in-depth technical guide for a well-researched and clinically significant macrolide, such as:

  • Erythromycin: The parent compound of this compound and a foundational macrolide with a wealth of available data.

  • Clarithromycin: A widely used macrolide with distinct pharmacokinetic and pharmacodynamic properties.

  • Azithromycin: Another key macrolide known for its unique pharmacokinetic profile, including a long half-life and extensive tissue distribution.

A comprehensive guide on one of these alternative compounds would allow for the detailed data presentation, experimental protocol description, and pathway visualization originally requested. We invite the user to specify if they would like to proceed with an analysis of one of these alternative macrolide antibiotics.

Navigating the Physicochemical Landscape of Lexithromycin: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide offers an in-depth exploration of the solubility and stability profile of lexithromycin, a semi-synthetic macrolide antibiotic. Designed for researchers, scientists, and professionals in drug development, this document synthesizes the available data to provide a foundational understanding of this compound's physicochemical properties, crucial for its formulation and therapeutic application.

This compound, a derivative of erythromycin, is characterized by enhanced hydrophobicity and pH stability, which contributes to improved in vivo absorption[1][2]. Despite its clinical potential, detailed public data on its specific solubility and stability parameters remains limited. This guide addresses this gap by presenting available information on this compound and leveraging comprehensive data from the closely related macrolide, roxithromycin, as a predictive reference. It is important to note that while roxithromycin serves as a useful surrogate, its properties may not be identical to those of this compound.

Solubility Profile

Table 1: Solubility of Roxithromycin in Various Solvents

SolventSolubility
EthanolApproximately 30 mg/mL
DMSOApproximately 15 mg/mL
Dimethyl Formamide (DMF)Approximately 15 mg/mL
1:1 Solution of Ethanol:PBS (pH 7.2)Approximately 0.5 mg/mL
Water (at 25°C)0.0189 mg/L (estimated)[3]

Note: This data pertains to roxithromycin and should be considered as an estimate for this compound.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

A standard method for determining the equilibrium solubility of a compound is the shake-flask method. The following protocol is a general guideline that can be adapted for this compound.

  • Preparation of Saturated Solution: An excess amount of this compound powder is added to a known volume of the selected solvent in a sealed container.

  • Equilibration: The container is agitated in a constant temperature water bath for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the supernatant.

  • Quantification: A sample of the clear supernatant is carefully removed, diluted appropriately, and the concentration of dissolved this compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Stability Profile

Qualitative sources indicate that solutions of this compound are unstable and should be prepared fresh[4]. The stability of macrolide antibiotics is known to be influenced by factors such as pH, temperature, and the presence of light. Forced degradation studies on the related compound roxithromycin have shown its susceptibility to acidic, alkaline, oxidative, and photolytic stress.

Table 2: Summary of Roxithromycin Degradation under Stress Conditions

Stress ConditionObservations
Acidic Hydrolysis Rapid degradation, particularly at pH 1.2. Involves hydrolysis of the cladinose sugar and the lactone ring[5].
Alkaline Hydrolysis Degradation observed under basic conditions.
Oxidative Stress Susceptible to degradation in the presence of oxidizing agents.
Photolytic Stress Degradation occurs upon exposure to light.
Thermal Stress Decomposition observed at elevated temperatures.

Note: This data pertains to roxithromycin and is intended to provide insight into the potential stability profile of this compound.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the stability of a drug substance. A typical protocol involves the following steps:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents.

  • Stress Conditions: Expose the solutions to a range of stress conditions, including:

    • Acidic: 0.1 N HCl at room temperature and elevated temperature.

    • Alkaline: 0.1 N NaOH at room temperature and elevated temperature.

    • Oxidative: 3-30% H₂O₂ at room temperature.

    • Photolytic: Exposure to UV and visible light as per ICH Q1B guidelines.

    • Thermal: Heating the solid drug and drug solution at various temperatures (e.g., 40°C, 60°C, 80°C).

  • Time Points: Collect samples at various time points throughout the stress testing.

  • Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent drug and detect any degradation products.

Signaling Pathways and Experimental Workflows

To aid researchers in their experimental design, the following diagrams illustrate key workflows and relationships relevant to the study of this compound's solubility and stability.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start excess_drug Add excess this compound to solvent start->excess_drug agitate Agitate at constant temperature (24-48h) excess_drug->agitate centrifuge Centrifuge to separate solid and supernatant agitate->centrifuge quantify Quantify concentration in supernatant via HPLC centrifuge->quantify end End quantify->end

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

Stability_Testing_Workflow cluster_stress Forced Degradation Conditions start This compound Solution acid Acidic (HCl) start->acid base Alkaline (NaOH) start->base oxidative Oxidative (H2O2) start->oxidative photolytic Photolytic (UV/Vis) start->photolytic thermal Thermal start->thermal analysis Analyze at time points using stability-indicating HPLC method acid->analysis base->analysis oxidative->analysis photolytic->analysis thermal->analysis results Quantify parent drug and identify degradants analysis->results

Caption: General Workflow for Forced Degradation Studies of this compound.

Conclusion

This technical guide provides a foundational overview of the solubility and stability of this compound, acknowledging the current data limitations and utilizing information from the closely related compound, roxithromycin, as a predictive tool. The provided experimental protocols and workflows offer a starting point for researchers to conduct their own detailed investigations into the physicochemical properties of this compound. Further studies are warranted to establish a comprehensive and quantitative profile of this promising antibiotic.

References

In Vitro Antibacterial Spectrum of Roxithromycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of Roxithromycin, a semi-synthetic macrolide antibiotic. The information presented herein is intended to support research, development, and clinical application of this antimicrobial agent. The data is compiled from various scientific studies and presented in a structured format for ease of comparison and interpretation.

Overview of Roxithromycin's Antibacterial Activity

Roxithromycin is a macrolide antibiotic that exhibits a broad spectrum of activity, primarily against Gram-positive bacteria, some Gram-negative bacteria, and atypical pathogens.[1][2][3] Its mechanism of action involves the inhibition of bacterial protein synthesis, leading to a bacteriostatic effect. Like other macrolides, Roxithromycin penetrates and accumulates within host cells, such as macrophages and polymorphonuclear neutrophils, making it effective against intracellular pathogens.[3]

Quantitative Antibacterial Spectrum

The in vitro activity of Roxithromycin is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following tables summarize the MIC50 and MIC90 values for Roxithromycin against a range of clinically relevant bacteria. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Table 1: In Vitro Activity of Roxithromycin against Aerobic Bacteria

Bacterial SpeciesNumber of IsolatesMIC50 (mg/L)MIC90 (mg/L)MIC Range (mg/L)
Gram-Positive Aerobes
Staphylococcus aureus (erythromycin-sensitive)30-1.00.03 - ≥16
Streptococcus spp.50-0.250.03 - 4
Streptococcus pyogenes----
Streptococcus pneumoniae----
Micrococcus spp.-48% susceptible--
Group A, B, C, G Streptococci-92% & 52% susceptible--
Group D Streptococci10824% susceptible--
Gram-Negative Aerobes
Haemophilus spp.40-81 - 32
Branhamella catarrhalis10-0.1250.06 - 0.25

Data compiled from studies utilizing agar dilution methods.[4][5]

Table 2: In Vitro Activity of Roxithromycin against Anaerobic Bacteria

Bacterial Species / GroupNumber of Isolates% Susceptibility (at stated conc.)MIC90 (mg/L)
Bacteroides fragilis group-53% (at 4 mg/L)>4
Bacteroides thetaiotaomicron-17% (at 4 mg/L)>4
Bacteroides (other than B. fragilis group)-100% (at ≤2 mg/L)≤2
Mobiluncus spp.-100% (at ≤2 mg/L)≤2
Fusobacterium spp.-Inactive against 50%>4
Gram-negative anaerobes (overall)43665% (at ≤4 mg/L)>4
Non-sporulating Gram-positive bacilli-97%-
Peptococcaceae-86%-
Clostridium spp.-95%-
Clostridium difficile-67% (at ≤1 mg/L)≤1

Activity assessed by an agar dilution method. Overall, 4 mg/L of Roxithromycin inhibited 79% of the 900 anaerobic strains investigated.[6]

Experimental Protocols for MIC Determination

The determination of Minimum Inhibitory Concentrations (MICs) is a critical step in evaluating the in vitro efficacy of an antibiotic. The following are detailed methodologies for two standard procedures: broth microdilution and agar dilution, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9][10][11]

Broth Microdilution Method

This method involves testing a microorganism's ability to grow in wells of a microtiter plate containing serially diluted antibiotic in a liquid growth medium.

Principle: The lowest concentration of the antibiotic that inhibits visible growth of the bacteria after incubation is determined as the MIC.

Detailed Methodology:

  • Preparation of Antimicrobial Stock Solution:

    • Accurately weigh a suitable amount of Roxithromycin reference powder.

    • Dissolve the powder in a recommended solvent to create a high-concentration stock solution.

    • Further dilute the stock solution in a sterile, cation-adjusted Mueller-Hinton Broth (CAMHB) to the desired starting concentration for the dilution series. For fastidious organisms, supplemented media such as MH-F broth should be used.[8]

  • Preparation of Microtiter Plates:

    • Dispense a fixed volume (e.g., 50 µL) of sterile broth into each well of a 96-well microtiter plate.

    • Add an equal volume of the starting antibiotic solution to the first well of each row to be tested.

    • Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the row, discarding the final 50 µL from the last well. This creates a gradient of antibiotic concentrations.

  • Inoculum Preparation and Standardization:

    • From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with an equal volume (e.g., 50 µL) of the final bacterial suspension.

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

    • Seal the plates and incubate at 35-37°C for 16-20 hours under aerobic conditions. For anaerobic bacteria, incubate in an anaerobic atmosphere for 48 hours.

  • Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of Roxithromycin in which there is no visible growth.

Agar Dilution Method

This method involves incorporating the antibiotic into an agar medium, upon which the test organisms are inoculated.

Principle: The MIC is the lowest concentration of the antibiotic incorporated into the agar that prevents the growth of the test organism.

Detailed Methodology:

  • Preparation of Antimicrobial-Containing Agar Plates:

    • Prepare a series of twofold dilutions of the Roxithromycin stock solution in a suitable sterile diluent.

    • For each concentration, add a specific volume of the antibiotic solution to molten and cooled (45-50°C) Mueller-Hinton Agar.

    • Mix thoroughly and pour the agar into sterile petri dishes. Allow the plates to solidify.

    • Prepare a control plate containing no antibiotic.

  • Inoculum Preparation and Standardization:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

    • Further dilute this suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.

  • Inoculation and Incubation:

    • Using a multipoint inoculator or a calibrated loop, spot a standardized volume of the inoculum onto the surface of each agar plate, including the control plate.

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 35-37°C for 16-20 hours. For anaerobes, use appropriate anaerobic conditions and incubate for 48 hours.

  • Interpretation of Results:

    • Following incubation, examine the plates for bacterial growth at the inoculation spots.

    • The MIC is the lowest concentration of Roxithromycin that completely inhibits visible growth. The growth on the control plate should be confluent.

Visualizations

Mechanism of Action of Roxithromycin

The primary mechanism of action of Roxithromycin is the inhibition of bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, thereby preventing the translocation of peptides and halting protein elongation.

G cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit 30S_subunit 30S Subunit Peptide_Chain Growing Peptide Chain 50S_subunit->Peptide_Chain Peptide bond formation & Translocation Inhibition X 50S_subunit->Inhibition mRNA mRNA mRNA->30S_subunit tRNA tRNA-Amino Acid tRNA->50S_subunit Binds to A-site Roxithromycin Roxithromycin Roxithromycin->50S_subunit Binds to 50S subunit Result Inhibition of Protein Synthesis Bacteriostatic Effect

Caption: Mechanism of Roxithromycin action on the bacterial ribosome.

Experimental Workflow for MIC Determination

The following diagram outlines the general workflow for determining the Minimum Inhibitory Concentration of an antibiotic using either the broth microdilution or agar dilution method.

G cluster_prep Preparation Phase cluster_testing Testing Phase Prep_Antibiotic Prepare Antibiotic Stock Solution Prep_Dilutions Create Serial Dilutions Prep_Antibiotic->Prep_Dilutions Broth_Method Broth Microdilution: Inoculate microtiter plate wells containing antibiotic dilutions Prep_Dilutions->Broth_Method Agar_Method Agar Dilution: Spot inoculum onto agar plates containing antibiotic Prep_Dilutions->Agar_Method Prep_Inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) Prep_Inoculum->Broth_Method Prep_Inoculum->Agar_Method Incubation Incubate (35-37°C, 16-24h) Broth_Method->Incubation Agar_Method->Incubation Read_Results Read Results: Observe for visible growth Incubation->Read_Results Determine_MIC Determine MIC: Lowest concentration with no visible growth Read_Results->Determine_MIC

References

An In-depth Technical Guide to the History, Development, and Discovery of Azithromycin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Lexithromycin" did not yield any specific information, suggesting it may be a fictional or not publicly documented compound. This guide therefore focuses on Azithromycin, a prominent and well-documented macrolide antibiotic, as a representative case study to fulfill the detailed request for a technical whitepaper.

This document provides a comprehensive overview of the history, discovery, and development of Azithromycin, a broad-spectrum macrolide antibiotic. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its mechanism of action, synthesis, and clinical evaluation.

Discovery and Development History

Azithromycin was discovered in 1980 by a team of researchers at the pharmaceutical company Pliva in Zagreb, Croatia.[1] The team, which included Dr. Slobodan Đokić, Gabrijela Kobrehel, Gorjana Radobolja-Lazarevski, and Zrinka Tamburašev, successfully synthesized a new 15-membered macrolide antibiotic belonging to a new class called azalides.[2] This was achieved by introducing a nitrogen atom into the 14-membered lactone ring of erythromycin A.[2][3]

In 1981, Pliva patented their discovery.[1] A significant milestone in the global reach of Azithromycin occurred in 1986 when Pliva signed a licensing agreement with Pfizer, granting them exclusive rights for the sale of the antibiotic in Western Europe and the United States.[1] Pfizer launched Azithromycin under the brand name Zithromax in 1991.[1][4] The patent for Azithromycin expired in 2005, leading to the availability of generic versions.[4] Azithromycin is recognized on the World Health Organization's List of Essential Medicines.[1]

Mechanism of Action

Azithromycin is a bacteriostatic antibiotic that functions by inhibiting protein synthesis in susceptible bacteria.[1][5] It binds to the 50S subunit of the bacterial ribosome, specifically to the 23S rRNA component, and interferes with the translocation of peptides, thereby halting bacterial growth.[1][5][6] Nucleic acid synthesis is not affected by the drug.[1]

Beyond its antibacterial properties, Azithromycin also exhibits immunomodulatory effects. It can modulate host responses by interacting with phospholipids and influencing transcription factors such as AP-1 and NFκB, which in turn affects the release of inflammatory cytokines and mucins.[7]

Mechanism_of_Action cluster_bacterium Bacterial Cell Bacterial_Ribosome 50S Ribosomal Subunit Protein_Synthesis Protein Synthesis Bacterial_Ribosome->Protein_Synthesis Leads to Bacterial_Ribosome->Protein_Synthesis Inhibition mRNA mRNA mRNA->Bacterial_Ribosome Translation Azithromycin Azithromycin Azithromycin->Bacterial_Ribosome Binds to Synthesis_Workflow Erythromycin_A Erythromycin A Oximation Oximation Erythromycin_A->Oximation Erythromycin_A_Oxime Erythromycin A Oxime Oximation->Erythromycin_A_Oxime Beckmann_Rearrangement Beckmann Rearrangement Erythromycin_A_Oxime->Beckmann_Rearrangement Imino_Ether Imino Ether Intermediate Beckmann_Rearrangement->Imino_Ether Reduction Reduction Imino_Ether->Reduction Demethyl_Azithromycin 9-deoxo-9a-aza-9a-homoerythromycin A Reduction->Demethyl_Azithromycin Reductive_N_methylation Reductive N-methylation Demethyl_Azithromycin->Reductive_N_methylation Azithromycin Azithromycin Reductive_N_methylation->Azithromycin

References

Potential Therapeutic Targets of Lexithromycin: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lexithromycin is a semi-synthetic macrolide antibiotic, a derivative of erythromycin, characterized by improved pharmacokinetic properties such as enhanced stability in acidic environments and increased hydrophobicity.[1][2] While its clinical development was largely superseded by the related compound roxithromycin, the foundational mechanism of action and the broader immunomodulatory effects associated with macrolides suggest a range of potential therapeutic targets for this compound beyond its primary antibacterial function.[2] This document provides an in-depth exploration of these potential targets, drawing upon the established knowledge of macrolide antibiotics, with a particular focus on the closely related roxithromycin, to infer the therapeutic landscape of this compound.

Primary Antibacterial Target: The Bacterial Ribosome

The principal and most well-documented therapeutic target of this compound, like other macrolide antibiotics, is the bacterial ribosome. Specifically, this compound targets the 50S subunit of the bacterial ribosome.[3][4][5]

Mechanism of Action

This compound inhibits bacterial protein synthesis through the following mechanism:

  • Binding to the 50S Ribosomal Subunit: this compound binds to the 23S rRNA component within the large 50S subunit of the bacterial ribosome.[5]

  • Blockade of the Polypeptide Exit Tunnel: This binding action obstructs the polypeptide exit tunnel, preventing the nascent polypeptide chain from elongating.[1][5]

  • Inhibition of Peptide Translocation: The presence of the drug interferes with the translocation of peptidyl-tRNA from the A-site to the P-site of the ribosome, thereby halting protein synthesis.[6][7]

This inhibition of protein synthesis is primarily bacteriostatic, meaning it prevents the growth and replication of bacteria, although at higher concentrations, it can be bactericidal.[4][5]

Spectrum of Activity

Based on its structural similarity to roxithromycin, this compound is expected to be effective against a broad spectrum of pathogens, including:

  • Gram-positive bacteria: Streptococcus pneumoniae, Staphylococcus aureus (excluding methicillin-resistant strains), and Streptococcus pyogenes.[5]

  • Gram-negative bacteria: Notably, it is expected to be more effective against certain Gram-negative bacteria than older macrolides like erythromycin, particularly Legionella pneumophila.[3][7]

  • Atypical bacteria: Mycoplasma pneumoniae and Chlamydia trachomatis.[8]

Potential Immunomodulatory and Anti-Inflammatory Targets

Beyond their direct antibacterial effects, macrolides are recognized for their immunomodulatory and anti-inflammatory properties. These effects suggest that this compound could have therapeutic applications in chronic inflammatory diseases.

Modulation of Host Cell Signaling Pathways

Macrolides have been shown to interfere with key intracellular signaling pathways involved in the inflammatory response.[9] The primary targets within these pathways are transcription factors that regulate the expression of pro-inflammatory genes.

The NF-κB pathway is a central regulator of inflammation. Macrolides, including erythromycin, have been demonstrated to inhibit the activation of NF-κB.[10] This inhibition is thought to occur downstream of the dissociation of the inhibitor of κB (IκB).[10] By preventing the nuclear translocation of NF-κB, macrolides can suppress the transcription of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[9]

AP-1 is another critical transcription factor involved in the inflammatory response. Macrolides can modulate the activity of AP-1, which in turn affects the expression of various inflammatory mediators.[9][10]

Macrolides can inhibit the activation of downstream signaling molecules in the Toll-like receptor (TLR) and tyrosine receptor kinase (TRK) pathways, including ERK, JNK, and p38 MAP kinases.[9] This leads to a reduction in the production of inflammatory mediators.

Quantitative Data on Macrolide Activity
ParameterRoxithromycinReference
Dosage 150 mg twice daily or 300 mg once daily[11]
Elimination Half-life Approximately 12 hours[12]
Metabolism Primarily hepatic (Cytochrome P450 enzymes)[12]
Excretion Mainly in bile, with less than 10% in urine[3][12]
Clinical Efficacy (Respiratory Tract Infections) 94-97% clinical resolution or improvement[13]
Adverse Event Rate Approximately 4%[8]

Experimental Protocols

Detailed experimental protocols for this compound are scarce due to its limited clinical development. However, standard assays used to evaluate the antibacterial and immunomodulatory effects of macrolides can be applied to this compound.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Methodology:

  • Bacterial Culture: Prepare a standardized inoculum of the test bacterium (e.g., Streptococcus pneumoniae) in a suitable broth medium.

  • Serial Dilution: Prepare a series of twofold dilutions of this compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Observation: The MIC is determined as the lowest concentration of this compound at which no visible growth of the bacterium is observed.

NF-κB Reporter Assay

Objective: To assess the inhibitory effect of this compound on NF-κB activation in host cells.

Methodology:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., human bronchial epithelial cells) and transfect them with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).

  • Treatment: Treat the transfected cells with varying concentrations of this compound for a specified period.

  • Stimulation: Stimulate the cells with an inflammatory agent, such as Tumor Necrosis Factor-alpha (TNF-α), to activate the NF-κB pathway.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Analysis: A decrease in luciferase activity in this compound-treated cells compared to untreated controls indicates inhibition of NF-κB activation.

Visualizing the Mechanisms of Action

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways potentially modulated by this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus TLR TLR IKK IKK TLR->IKK Activates TRK TRK ERK ERK TRK->ERK Activates JNK JNK TRK->JNK Activates P38 P38 TRK->P38 Activates This compound This compound This compound->ERK Inhibits This compound->JNK Inhibits This compound->P38 Inhibits This compound->IKK Inhibits AP1 AP-1 ERK->AP1 Activates JNK->AP1 Activates P38->AP1 Activates IkB IκB IKK->IkB Phosphorylates NFkB_complex NF-κB (p65/p50) IKK->NFkB_complex Activates by IκB degradation IkB->NFkB_complex Inhibits NFkB_nucleus NF-κB NFkB_complex->NFkB_nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression (IL-1β, IL-6, TNF-α) NFkB_nucleus->Gene_Expression Induces AP1->Gene_Expression Induces G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Culture (Standardized Inoculum) C Inoculation of Microtiter Plate A->C B Serial Dilution of This compound B->C D Incubation (37°C, 18-24h) C->D E Visual Inspection for Bacterial Growth D->E F Determination of MIC E->F

References

Methodological & Application

Application Notes and Protocols for Macrolide Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

A Focus on Minimum Inhibitory Concentration (MIC) Assays

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for "Lexithromycin" did not yield any specific minimum inhibitory concentration (MIC) data, quality control (QC) parameters, or established clinical breakpoints. It is presumed that this compound may be an investigational compound not yet widely documented in scientific literature. The following protocols and data are based on established methods for macrolide antibiotics and use roxithromycin and other common macrolides as examples. These guidelines should be adapted as necessary once specific information for this compound becomes available.

Introduction

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.[1] It is a critical parameter in drug development and clinical microbiology to determine a pathogen's susceptibility to an antibiotic and to guide therapeutic choices. This document provides detailed protocols for determining the MIC of macrolide antibiotics, which are a class of drugs frequently used to treat respiratory tract infections. The primary methods covered are broth microdilution and agar dilution, which are considered gold standard techniques for antimicrobial susceptibility testing.

Data Presentation: Exemplary MIC Data for Macrolides

Due to the absence of specific data for this compound, the following table summarizes MIC ranges for the macrolide roxithromycin against common respiratory pathogens as found in the literature. This data is provided for illustrative purposes to demonstrate how such information would be presented.

MicroorganismMacrolideMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Streptococcus pneumoniaeRoxithromycin0.060.125≤0.03 - >128
Haemophilus influenzaeRoxithromycin1.04.00.12 - >128
Staphylococcus aureusRoxithromycin0.250.5≤0.03 - >128

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively. Data is compiled from various sources and should be considered exemplary.

Experimental Protocols

The following are detailed protocols for performing broth microdilution and agar dilution MIC assays for macrolide antibiotics. These are based on guidelines from standards organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid medium within a 96-well microtiter plate.

Materials:

  • Macrolide antibiotic powder (e.g., Roxithromycin)

  • Sterile 96-well U-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (test organisms and quality control strains)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Antimicrobial Stock Solution:

    • Prepare a stock solution of the macrolide antibiotic by dissolving a known weight of the powder in a suitable solvent as recommended by the manufacturer. The final concentration should be high enough to accommodate serial dilutions.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the antibiotic stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well.

    • The eleventh well in each row will serve as the growth control (no antibiotic), and the twelfth well will be the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08-0.13).

    • Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation of Microtiter Plates:

    • Add 10 µL of the final bacterial inoculum to each well (except the sterility control wells), resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁴ CFU/well.

  • Incubation:

    • Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms like Haemophilus influenzae, incubation in an atmosphere of 5% CO₂ may be required.

  • Reading the MIC:

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., the first clear well). A reading aid, such as a viewing box with a mirror, can be used.

    • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Agar Dilution Method

In this method, varying concentrations of the antibiotic are incorporated into an agar medium, and then a standardized bacterial inoculum is spotted onto the surface of the plates.

Materials:

  • Macrolide antibiotic powder

  • Mueller-Hinton Agar (MHA)

  • Bacterial strains (test and QC)

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

  • Multipoint replicator (optional)

Procedure:

  • Preparation of Antibiotic-Containing Agar Plates:

    • Prepare a series of antibiotic stock solutions at 10 times the desired final concentrations.

    • Melt a sufficient volume of MHA and cool it to 45-50°C in a water bath.

    • For each desired concentration, add 1 part of the 10x antibiotic stock solution to 9 parts of molten agar. Mix well and pour into sterile petri dishes.

    • Allow the plates to solidify at room temperature.

    • Prepare one antibiotic-free plate as a growth control.

  • Inoculum Preparation:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described for the broth microdilution method.

    • Dilute this suspension to achieve a final concentration of approximately 10⁷ CFU/mL.

  • Inoculation:

    • Spot 1-2 µL of the diluted inoculum onto the surface of each agar plate, including the growth control. A multipoint replicator can be used to inoculate multiple strains simultaneously.

    • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. A faint haze or a single colony at the inoculation spot is disregarded.

    • The growth control plate should show confluent growth.

Quality Control

For each batch of MIC tests, it is crucial to include well-characterized quality control strains with known MIC values for the tested antibiotic. This ensures the accuracy and reproducibility of the results. As no specific QC strains for this compound are documented, the following are standard QC strains for macrolide susceptibility testing:

  • Staphylococcus aureus ATCC® 29213™

  • Enterococcus faecalis ATCC® 29212™

  • Streptococcus pneumoniae ATCC® 49619™

  • Haemophilus influenzae ATCC® 49247™

The observed MIC for the QC strains must fall within the acceptable ranges published by organizations like CLSI or EUCAST.

Visualization of Experimental Workflow and Data Interpretation

The following diagrams illustrate the experimental workflow for the broth microdilution MIC assay and the logical relationship for interpreting MIC results.

MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis A Prepare Antibiotic Stock Solution C Prepare Serial Dilutions in 96-Well Plate A->C B Prepare 0.5 McFarland Bacterial Suspension D Dilute Bacterial Suspension to Final Inoculum B->D E Inoculate 96-Well Plate C->E D->E F Incubate at 35°C for 16-20 hours E->F G Visually Inspect Wells for Bacterial Growth F->G H Determine Lowest Concentration with No Growth (MIC) G->H

Caption: Workflow for Broth Microdilution MIC Assay.

MIC_Interpretation cluster_breakpoints Clinical Breakpoints cluster_interpretation Interpretation MIC_Value Observed MIC Value Susceptible ≤ Susceptible Breakpoint MIC_Value->Susceptible Compare Intermediate > Susceptible and < Resistant Breakpoint MIC_Value->Intermediate Resistant ≥ Resistant Breakpoint MIC_Value->Resistant S Susceptible Susceptible->S Result I Intermediate Intermediate->I Result R Resistant Resistant->R Result

Caption: Logical Flow of MIC Value Interpretation.

References

High-performance liquid chromatography (HPLC) method for Lexithromycin

Author: BenchChem Technical Support Team. Date: November 2025

An High-Performance Liquid Chromatography (HPLC) method for the analysis of Roxithromycin, a macrolide antibiotic, has been developed and validated for use in bulk drug, pharmaceutical formulations, and biological fluids. This application note provides a comprehensive overview of the methodology, including detailed protocols and performance data. The method is simple, rapid, accurate, and precise, making it suitable for routine quality control and research applications.

Chromatographic Conditions

A summary of the optimized chromatographic conditions for the analysis of Roxithromycin is presented in Table 1. These conditions have been shown to provide good resolution and peak shape for the analyte.

Table 1: Optimized HPLC Conditions for Roxithromycin Analysis

ParameterCondition
Column X'terra RP18 (250 x 4.6 mm, 5 µm) or Hypersil ODS C-18 (250 x 4.6 mm, 5 µm)[1][2]
Mobile Phase Acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH 4.2) in a 70:30 v/v ratio[2] or Potassium dihydrogen orthophosphate buffer (pH 3) and acetonitrile (30:70 v/v)[1]
Flow Rate 1.0 mL/min or 1.5 mL/min[1][2]
Detection Wavelength 207 nm or 215 nm[2][3]
Injection Volume 20 µL[2]
Column Temperature Ambient[2][3]
Run Time Approximately 10 minutes[4]

Experimental Protocols

Preparation of Standard Solutions

A standard stock solution of Roxithromycin (1 mg/mL) is prepared by dissolving the accurately weighed standard in the mobile phase.[2] Working standard solutions are then prepared by diluting the stock solution with the mobile phase to the desired concentrations. For linearity studies, a range of concentrations from 1 µg/mL to 10 µg/mL is typically used.[1]

Preparation of Sample Solutions

For Pharmaceutical Formulations (Tablets):

  • Twenty tablets are weighed and finely powdered.

  • An amount of powder equivalent to 25 mg of Roxithromycin is accurately weighed and transferred to a 25 mL volumetric flask.[2]

  • The powder is dissolved in the mobile phase and sonicated for 15 minutes to ensure complete dissolution.[2]

  • The volume is made up to the mark with the mobile phase.

  • The solution is filtered through a 0.45 µm membrane filter before injection into the HPLC system.[2]

For Biological Fluids (Human Plasma):

Sample preparation for biological fluids often involves a protein precipitation or liquid-liquid extraction step to remove interfering substances.[5]

  • Protein Precipitation: This is a simple and fast method where a precipitating agent, such as acetonitrile or methanol, is added to the plasma sample to precipitate the proteins. After centrifugation, the supernatant is collected and can be directly injected or further processed.

  • Liquid-Liquid Extraction: This technique involves extracting the drug from the aqueous plasma sample into an immiscible organic solvent.[5] This method provides a cleaner extract compared to protein precipitation.[5]

The overall workflow for the HPLC analysis of Roxithromycin is depicted in the following diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample (Bulk/Formulation/Plasma) Dissolution Dissolution/Extraction Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for the HPLC analysis of Roxithromycin.

Method Validation

The developed HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines.[1] The validation parameters are summarized in Table 2.

Table 2: Summary of Method Validation Parameters for Roxithromycin

ParameterResult
Linearity Range 1 - 10 µg/mL[1]
Correlation Coefficient (r²) > 0.999[6]
Accuracy (% Recovery) 99.20% - 100.85%[1][6]
Precision (% RSD) < 2%[1]
Limit of Detection (LOD) 1.45 µg/mL[6]
Limit of Quantification (LOQ) 5 µg/mL[6]
Retention Time Approximately 4.0 min[2]

The logical relationship for method validation is illustrated in the diagram below:

Validation_Logic cluster_validation Validation Parameters (ICH Guidelines) cluster_results Acceptance Criteria Method Developed HPLC Method Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Specificity Specificity Method->Specificity LOD Limit of Detection Method->LOD LOQ Limit of Quantification Method->LOQ Robustness Robustness Method->Robustness r2 r² > 0.999 Linearity->r2 Recovery Recovery ~100% Accuracy->Recovery RSD RSD < 2% Precision->RSD NoInterference No Interference Specificity->NoInterference LowLOD Sufficiently Low LOD LOD->LowLOD LowLOQ Sufficiently Low LOQ LOQ->LowLOQ Consistent Consistent Results Robustness->Consistent

References

Application Notes and Protocols for Roxithromycin in Preclinical Animal Research

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY DIAGNOSTIC OR THERAPEUTIC USE.

Introduction

Roxithromycin is a semi-synthetic macrolide antibiotic characterized by a broad spectrum of activity against many Gram-positive and some Gram-negative bacteria.[1][2] Its primary mechanism of action is the inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit.[1][2] In addition to its direct antimicrobial effects, roxithromycin has garnered significant interest for its anti-inflammatory and immunomodulatory properties, which have been observed in various animal models of infection and inflammation.[1][3][4] These application notes provide a comprehensive overview of roxithromycin dosages used in in vivo animal studies and detailed protocols for its administration to aid researchers, scientists, and drug development professionals in their preclinical research endeavors.

Data Summary: Roxithromycin Dosages in In Vivo Animal Studies

The following table provides a consolidated summary of roxithromycin dosages from various published in vivo studies, facilitating easy comparison across different animal models and experimental conditions.

Animal ModelCondition/Infection ModelAdministration RouteDosageKey Findings
RatCarrageenan-induced paw edemaOral20 mg/kgDemonstrated significant suppression of edema, with efficacy comparable to the non-steroidal anti-inflammatory drug nimesulide.[3]
RatCarrageenan pleurisyOral10, 20, and 40 mg/kgExhibited a dose-dependent reduction in pleural exudate volume, leukocyte accumulation, and levels of pro-inflammatory mediators such as PGE2, nitrates, and TNF-alpha.[1]
RatNeutrophilic asthma modelNot specifiedNot specifiedAttenuated airway inflammation by modulating the RAGE-calprotectin signaling pathway.[5]
MouseToxoplasma gondii infectionOral200 mg/kg/day for 10 daysProvided 100% survival in mice challenged with a high inoculum of T. gondii.[6]
MouseToxoplasma gondii infectionOral336-540 mg/kg/dayAchieved 50-100% survival after a 5-day treatment course.[7]
MouseMacrolide-resistant Streptococcus pneumoniae pneumoniaOral gavage≥5 mg/kg/dayIncreased the median survival time and delayed the onset of bacteremia.[8]
DogHealthy (Pharmacokinetic/Pharmacodynamic Study)Intravenous20 mg/kg (single dose)The study successfully characterized the pharmacokinetic profile and its relationship with the inhibitory effects on cytokine production.
ChickenComplicated avian mycoplasmosisOral (predicted)20 mg/kg every 12 hoursThis dosage was predicted based on pharmacokinetic modeling to be effective.
ChickenSafety AssessmentOralRecommended therapeutic dosagesConcurrent administration with ciprofloxacin was found to be safe.[9]

Experimental Protocols

Protocol for Oral Gavage Administration in Rodents (Rats and Mice)

This protocol provides a standardized method for the oral administration of roxithromycin to rats and mice, adapted from established institutional guidelines.[10][11][12][13][14]

Materials:

  • Roxithromycin powder

  • A suitable vehicle for suspension (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Mortar and pestle or homogenizer

  • Appropriately sized ball-tipped gavage needles (e.g., 18-20 gauge for mice, 16-18 gauge for rats)[11]

  • Sterile syringes

  • Calibrated animal scale

Procedure:

  • Preparation of Roxithromycin Suspension: a. Accurately weigh the required amount of roxithromycin powder based on the desired dose and the number and weight of the animals. b. In a mortar, create a uniform paste by triturating the roxithromycin powder with a small volume of the vehicle. c. Gradually add the remaining vehicle while continuously mixing to form a homogenous suspension. A homogenizer may be used for larger volumes to ensure uniformity.

  • Animal Dosing: a. Weigh each animal immediately before dosing to calculate the precise volume of the suspension to be administered. The maximum recommended volume for oral gavage is 10 mL/kg for mice and 10-20 mL/kg for rats.[11] b. Properly restrain the animal to ensure its head and body are held in a straight line, which facilitates the passage of the gavage needle. c. To prevent esophageal or gastric perforation, pre-measure the gavage needle against the animal from the tip of its nose to the last rib to determine the appropriate insertion depth. d. Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate into the esophagus. The needle should pass smoothly with no resistance. If any resistance is felt, immediately withdraw the needle and re-attempt. e. Administer the calculated volume of the roxithromycin suspension in a slow and steady manner. f. Carefully withdraw the gavage needle along the same path of insertion. g. Return the animal to its cage and monitor for at least 10-15 minutes for any signs of respiratory distress or other adverse effects.

Protocol for Intravenous Administration in Canines

This protocol outlines the general procedure for the intravenous administration of roxithromycin in dogs, based on standard veterinary practices.[15][16][17][18][19]

Materials:

  • Sterile, injectable formulation of roxithromycin

  • Sterile diluent (e.g., 0.9% Sodium Chloride for Injection, USP)

  • Sterile syringes and needles of appropriate gauge

  • Intravenous catheter

  • Alcohol swabs

  • Bandaging material

Procedure:

  • Preparation of Roxithromycin Solution: a. Reconstitute the lyophilized roxithromycin powder with the sterile diluent as per the manufacturer's instructions to achieve the desired final concentration. b. Visually inspect the reconstituted solution for any particulate matter or discoloration before administration.

  • Animal Preparation and Administration: a. Aseptically place an intravenous catheter in a suitable peripheral vein, such as the cephalic or saphenous vein. b. Secure the catheter in place. c. Administer the roxithromycin solution as a slow intravenous injection or a controlled infusion. For some antibiotics, an infusion over 30 minutes is recommended to minimize the risk of adverse reactions.[17] d. Throughout the administration, monitor the animal for any signs of an adverse reaction, including but not limited to, changes in heart rate, respiratory distress, or signs of discomfort at the injection site. e. After administration is complete, flush the catheter with sterile saline to ensure the full dose has been delivered. f. Remove the catheter and apply gentle pressure to the site, followed by a light bandage if necessary.

Visualizations: Signaling Pathways and Experimental Workflows

Roxithromycin's Dual Action: Antimicrobial and Anti-inflammatory Pathways

roxithromycin_dual_action cluster_antimicrobial Antimicrobial Action cluster_anti_inflammatory Anti-inflammatory Action roxithromycin_am Roxithromycin ribosome Bacterial 50S Ribosomal Subunit roxithromycin_am->ribosome Binds to protein_synthesis Bacterial Protein Synthesis ribosome->protein_synthesis Inhibits bacterial_demise Inhibition of Bacterial Growth & Replication protein_synthesis->bacterial_demise Leads to roxithromycin_ai Roxithromycin immune_cells Immune Cells (e.g., Macrophages) roxithromycin_ai->immune_cells Accumulates in nf_kb NF-κB Signaling Pathway immune_cells->nf_kb Modulates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) nf_kb->cytokines Inhibits inflammation Reduced Inflammation cytokines->inflammation Results in

Caption: Dual mechanisms of roxithromycin action.

Standard Workflow for an In Vivo Animal Efficacy Study

in_vivo_workflow acclimatization 1. Animal Acclimatization (e.g., 7 days) randomization 2. Randomization into Groups (Vehicle Control vs. Roxithromycin) acclimatization->randomization pretreatment 3. Pre-treatment with Roxithromycin (Specified dose and route) randomization->pretreatment induction 4. Induction of Disease Model (e.g., Bacterial Challenge) pretreatment->induction monitoring 5. Daily Monitoring (Clinical scores, body weight) induction->monitoring endpoints 6. Endpoint Analysis (e.g., Bacterial load, cytokine levels) monitoring->endpoints statistics 7. Statistical Analysis endpoints->statistics

Caption: Workflow for in vivo efficacy testing.

References

Application Notes and Protocols for Lexithromycin Cytotoxicity Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lexithromycin is a novel macrolide antibiotic with a broad spectrum of activity. As with any new therapeutic agent, a thorough evaluation of its cytotoxic potential is crucial during preclinical development. These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using established cell-based assays. The described methods will enable researchers to determine the concentration-dependent effects of this compound on cell viability and identify the primary mechanisms of cell death.

Recommended Cell Lines

The choice of cell line is critical for relevant cytotoxicity testing. It is recommended to use cell lines representative of tissues that may be exposed to high concentrations of the drug or are known to be susceptible to macrolide-induced toxicity.

Cell LineTissue of OriginRationale
HepG2 Human Liver Hepatocellular CarcinomaPrimary site of drug metabolism; assesses potential hepatotoxicity.[1][2][3]
A549 Human Lung CarcinomaRelevant for respiratory tract infections, a common target for macrolide therapy.
HEK293 Human Embryonic KidneyRepresents a major route of drug excretion and potential renal toxicity.
Jurkat Human T lymphocyteTo evaluate potential immunomodulatory and cytotoxic effects on immune cells.[4]

Experimental Protocols

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[5][6]

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Selected cell line(s)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well flat-bottom sterile microplates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[7]

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.[8] Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. The concentration range should be determined based on preliminary studies, but a starting point could be from 0.1 µM to 1000 µM.[9] Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls (e.g., medium with the same concentration of DMSO used for the highest drug concentration).[10][11]

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[12][13]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Solubilization: After the 4-hour incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5] Allow the plate to stand overnight in the incubator.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells into the culture medium.[8][10][14]

Materials:

  • This compound stock solution

  • Selected cell line(s)

  • Complete cell culture medium

  • 96-well flat-bottom sterile microplates

  • Commercially available LDH cytotoxicity assay kit (containing LDH reaction mix, stop solution)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include the following controls:

    • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) alone.

    • Spontaneous LDH Release Control: Untreated cells.

    • Maximum LDH Release Control: Cells treated with a lysis buffer (provided in the kit) 45 minutes before the end of the experiment.[14]

    • Background Control: Medium without cells.[10]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.[13]

  • Supernatant Collection: After incubation, centrifuge the plate at 600 g for 10 minutes (optional, but recommended).[14] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[15]

  • LDH Reaction: Add 50 µL of the LDH reaction mix to each well of the new plate.[15] Incubate for 30-60 minutes at room temperature, protected from light.[10][15][16]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[10][15]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[8][15]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[17] Apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).[17]

Materials:

  • This compound stock solution

  • Selected cell line(s)

  • Complete cell culture medium

  • 6-well sterile plates

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in tables for clear comparison.

Table 1: IC₅₀ Values of this compound (µM) after 48h Treatment

Cell LineMTT AssayLDH Assay
HepG2[Insert Value][Insert Value]
A549[Insert Value][Insert Value]
HEK293[Insert Value][Insert Value]
Jurkat[Insert Value][Insert Value]

Table 2: Percentage of Apoptotic and Necrotic Cells after 24h Treatment with this compound

Cell LineThis compound Conc. (µM)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)% Necrosis (Annexin V-/PI+)
HepG2 0 (Control)[Insert Value][Insert Value][Insert Value]
IC₅₀[Insert Value][Insert Value][Insert Value]
2 x IC₅₀[Insert Value][InsertValue][Insert Value]
A549 0 (Control)[Insert Value][Insert Value][Insert Value]
IC₅₀[Insert Value][Insert Value][Insert Value]
2 x IC₅₀[Insert Value][Insert Value][Insert Value]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis A Cell Seeding (96-well or 6-well plates) B Overnight Incubation (37°C, 5% CO2) A->B C Prepare this compound Serial Dilutions B->C D Treat Cells with this compound C->D E Incubate (24, 48, or 72 hours) D->E F MTT Assay E->F G LDH Assay E->G H Apoptosis Assay (Annexin V/PI) E->H I Measure Absorbance/ Fluorescence F->I G->I H->I J Calculate % Viability/ % Cytotoxicity/ % Apoptosis I->J K Determine IC50 Values J->K

Figure 1. Experimental workflow for this compound cytotoxicity testing.
Potential Signaling Pathways Affected by Macrolides

Macrolide antibiotics are known to modulate various signaling pathways, which may contribute to their cytotoxic and immunomodulatory effects.[19][20] The following diagram illustrates some of the key pathways that could be affected by this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR->MAPK_pathway NFkB_pathway NF-κB Pathway TLR->NFkB_pathway GPCR GPCR PLC PLC GPCR->PLC This compound This compound This compound->TLR Inhibits This compound->GPCR Activates Apoptosis_pathway Apoptosis Pathway (Fas/FasL) This compound->Apoptosis_pathway Induces AP1 AP-1 MAPK_pathway->AP1 NFkB NF-κB NFkB_pathway->NFkB Ca_release Ca²⁺ Release (from ER) PLC->Ca_release Gene_expression Altered Gene Expression (Inflammation, Apoptosis) Apoptosis_pathway->Gene_expression AP1->Gene_expression NFkB->Gene_expression

Figure 2. Potential signaling pathways modulated by this compound.

References

Application Notes and Protocols for Oral Administration of Lexithromycin (Roxithromycin) in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lexithromycin, more commonly known as Roxithromycin, is a semi-synthetic macrolide antibiotic with a broad spectrum of activity against Gram-positive and some Gram-negative bacteria.[1][2] Beyond its antimicrobial properties, roxithromycin exhibits significant immunomodulatory and anti-inflammatory effects.[3][4] These properties have led to its investigation in various disease models, including those for chronic inflammatory conditions. This document provides detailed application notes and protocols for the preparation and oral administration of a roxithromycin formulation to mice for research purposes.

Mechanism of Action:

Roxithromycin's primary antibacterial mechanism involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the translocation of peptides.[1][2][5] Its immunomodulatory effects are, in part, mediated through the inhibition of the Nuclear Factor-kappaB (NF-κB) signaling pathway.[3][4][6] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory cytokines and mediators. By inhibiting NF-κB activation, roxithromycin can effectively suppress inflammatory responses.

Data Presentation

Table 1: Reported Oral Doses of Roxithromycin in Mouse Models
Disease ModelMouse StrainDose (mg/kg/day)Dosing FrequencyDurationReference
ColitisC57BL/650Once daily5 days[3][4]
PneumoniaICR1.25 - 10Once daily3 days (pre-infection)[7][8]
Respiratory InfectionBALB/c2.5 or 5.0Once daily14 days[5][9]
ToxoplasmosisSwiss540Once daily5 days[10]
Immune Response StudyBALB/c5Once daily42 days[11]
Table 2: Pharmacokinetic Parameters of Roxithromycin in Mice (Oral Administration)
Dose (mg/kg)Cmax (µg/mL)Tmax (hours)Half-life (hours)VehicleReference
102.0Not ReportedNot ReportedMixed with chow

Note: Detailed pharmacokinetic data for roxithromycin in mice is limited in publicly available literature. The Cmax value presented is from a study where the drug was mixed with food. Further pharmacokinetic studies in mice with specific oral formulations are recommended.

Experimental Protocols

Protocol 1: Preparation of Roxithromycin Suspension for Oral Gavage

This protocol describes the preparation of a 10 mg/mL roxithromycin suspension in 0.5% (w/v) carboxymethylcellulose (CMC). This vehicle is commonly used for oral administration of insoluble compounds in mice.

Materials:

  • Roxithromycin powder

  • Carboxymethylcellulose (CMC), low viscosity

  • Sterile, deionized water

  • Weighing scale

  • Spatula

  • Magnetic stirrer and stir bar

  • Glass beaker

  • Graduated cylinder

  • Storage vials

Procedure:

  • Prepare 0.5% CMC solution:

    • Weigh 0.5 g of CMC powder.

    • In a glass beaker, add the CMC powder to 100 mL of sterile, deionized water while stirring continuously with a magnetic stirrer.

    • Continue stirring until the CMC is fully dissolved and the solution is clear. This may take several hours.

  • Prepare Roxithromycin Suspension (10 mg/mL):

    • Calculate the required amount of roxithromycin based on the final volume of suspension needed. For example, for 10 mL of a 10 mg/mL suspension, weigh 100 mg of roxithromycin powder.

    • In a separate small beaker or vial, add the weighed roxithromycin powder.

    • Add a small volume of the 0.5% CMC solution to the roxithromycin powder to create a paste. This helps to ensure the powder is adequately wetted and reduces clumping.

    • Gradually add the remaining volume of the 0.5% CMC solution to the paste while continuously stirring or vortexing.

    • Continue to stir the suspension for at least 15-30 minutes to ensure homogeneity.

    • Store the prepared suspension at 2-8°C and protect from light. Shake well before each use.

Protocol 2: Oral Gavage Administration in Mice

This protocol outlines the standard procedure for administering the prepared roxithromycin suspension to mice via oral gavage. This technique should only be performed by trained personnel.

Materials:

  • Prepared roxithromycin suspension

  • Mouse scale

  • Appropriately sized gavage needles (20-22 gauge, 1-1.5 inches long with a ball tip for adult mice)[3][12]

  • Syringes (1 mL)

  • 70% ethanol for disinfection

Procedure:

  • Animal Preparation and Dose Calculation:

    • Weigh the mouse to accurately calculate the required dose volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[1][12]

    • Calculate the volume of the roxithromycin suspension to be administered based on the desired dose and the concentration of the suspension.

    • Example: For a 25 g mouse and a dose of 50 mg/kg, using a 10 mg/mL suspension:

      • Dose (mg) = 0.025 kg * 50 mg/kg = 1.25 mg

      • Volume (mL) = 1.25 mg / 10 mg/mL = 0.125 mL

  • Restraint:

    • Gently but firmly restrain the mouse by scruffing the loose skin over the neck and back. This should immobilize the head and prevent the mouse from biting.[13][14]

  • Gavage Needle Insertion:

    • Measure the gavage needle externally from the tip of the mouse's nose to the last rib to estimate the insertion depth.[12][13]

    • Attach the syringe containing the calculated dose to the gavage needle.

    • With the mouse held in a vertical position, gently insert the gavage needle into the diastema (the gap between the incisors and molars).[14]

    • Advance the needle along the roof of the mouth towards the esophagus. The mouse should swallow as the needle passes into the esophagus. Do not force the needle. If resistance is met, withdraw and re-attempt.[12][13][14]

  • Administration:

    • Once the needle is correctly positioned in the esophagus, slowly and steadily depress the syringe plunger to administer the suspension.[13]

  • Post-Administration:

    • Gently withdraw the gavage needle.

    • Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, for a few minutes.[14]

Mandatory Visualizations

G Experimental Workflow for Oral Gavage in Mice cluster_prep Formulation Preparation cluster_admin Oral Administration prep1 Weigh Roxithromycin prep3 Create Paste prep1->prep3 prep2 Prepare 0.5% CMC Vehicle prep2->prep3 Small volume prep4 Suspend in Vehicle prep3->prep4 admin1 Weigh Mouse & Calculate Dose prep4->admin1 Homogeneous Suspension admin3 Insert Gavage Needle admin1->admin3 admin2 Restrain Mouse admin2->admin3 admin4 Administer Suspension admin3->admin4 admin5 Monitor Mouse admin4->admin5

Caption: Workflow for roxithromycin formulation and oral gavage in mice.

G Roxithromycin's Modulation of the NF-κB Signaling Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB Complex (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation Nucleus Nucleus Gene Pro-inflammatory Gene Expression NFkB_nuc->Gene Roxithromycin Roxithromycin Roxithromycin->IKK Inhibition

Caption: Roxithromycin inhibits the canonical NF-κB signaling pathway.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing (AST) of Lexithromycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lexithromycin is a novel semi-synthetic macrolide antibiotic. Like other macrolides, its mechanism of action involves the inhibition of bacterial protein synthesis.[1][2] It binds to the 50S subunit of the bacterial ribosome, which halts the translation of mRNA and prevents the elongation of the peptide chain.[1][2] While primarily bacteriostatic, this compound may exhibit bactericidal properties at higher concentrations against highly susceptible bacterial strains.[1]

These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to this compound using standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4] Accurate and reproducible antimicrobial susceptibility testing (AST) is crucial for establishing the efficacy of new antimicrobial agents and for guiding appropriate therapeutic use.[5][6] The two primary methods detailed are broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion method.[7][8]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound, as a macrolide antibiotic, targets the bacterial ribosome to inhibit protein synthesis. This mechanism is crucial for its antimicrobial activity.

cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Protein_synthesis Protein Synthesis Inhibition Inhibition 50S_subunit->Inhibition 30S_subunit 30S Subunit mRNA mRNA mRNA->30S_subunit Binds to This compound This compound This compound->50S_subunit Binds to Bacterial_growth_arrest Bacterial Growth Arrest Protein_synthesis->Bacterial_growth_arrest Leads to Inhibition->Protein_synthesis

Caption: Mechanism of action of this compound.

Experimental Protocols

Standardized AST methods are essential for obtaining reliable and comparable results.[5] The following protocols are based on CLSI and EUCAST guidelines.[9][10]

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][11]

Materials:

  • This compound analytical powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolates for testing

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent. Further dilute in CAMHB to create a working solution for serial dilutions.

  • Inoculum Preparation: Select three to five well-isolated colonies of the test organism from an 18-24 hour agar plate. Suspend the colonies in sterile saline or PBS. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution: Perform a two-fold serial dilution of this compound in CAMHB directly in the 96-well plate. The typical concentration range to test is 0.06 to 64 µg/mL.

  • Inoculation: Inoculate each well (except for a sterility control well) with the prepared bacterial suspension.

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth of the organism.[12][13] This can be determined visually or with a microplate reader.

Protocol 2: Kirby-Bauer Disk Diffusion Method

The disk diffusion method is a qualitative test that assesses the susceptibility of a bacterial isolate to an antimicrobial agent.[7][14]

Materials:

  • This compound-impregnated paper disks (30 µg)

  • Mueller-Hinton Agar (MHA) plates (150 mm)

  • Bacterial isolates for testing

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum as described in the broth microdilution protocol, adjusted to a 0.5 McFarland standard.

  • Plate Inoculation: Within 15 minutes of preparation, dip a sterile swab into the inoculum suspension and remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even growth.[15]

  • Disk Application: Aseptically apply the this compound disks to the surface of the inoculated MHA plate. Ensure the disks are in firm contact with the agar.

  • Incubation: Incubate the plates in an inverted position at 35°C ± 2°C for 16-20 hours.

  • Reading Results: Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk to the nearest millimeter.[16]

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram outlines the general workflow for performing AST for this compound.

cluster_prep Preparation cluster_testing Testing cluster_incubation Incubation cluster_results Results & Interpretation isolate Bacterial Isolate (Pure Culture) mcfarland Prepare Inoculum (0.5 McFarland Standard) isolate->mcfarland broth Broth Microdilution (Serial Dilution & Inoculation) mcfarland->broth disk Disk Diffusion (Plate Inoculation & Disk Application) mcfarland->disk incubate Incubate at 35°C (16-20 hours) broth->incubate disk->incubate read_mic Read MIC Value (µg/mL) incubate->read_mic read_zone Measure Zone Diameter (mm) incubate->read_zone interpret Interpret Results (S/I/R) read_mic->interpret read_zone->interpret

Caption: AST experimental workflow.

Data Presentation

The following tables present hypothetical susceptibility data for this compound against common bacterial pathogens. The interpretive criteria are essential for categorizing isolates as Susceptible (S), Intermediate (I), or Resistant (R).[17]

Table 1: Minimum Inhibitory Concentration (MIC) Data for this compound
Bacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus0.520.25 - 8
Streptococcus pneumoniae0.2510.12 - 4
Haemophilus influenzae140.5 - 16
Moraxella catarrhalis0.120.50.06 - 2
Escherichia coli16>648 - >64
Pseudomonas aeruginosa>64>64>64

MIC₅₀ and MIC₉₀ represent the MIC values that inhibit 50% and 90% of the isolates, respectively.

Table 2: Disk Diffusion Zone Diameter Data for this compound (30 µg disk)
Bacterial SpeciesZone Diameter Mean (mm)Zone Diameter Range (mm)
Staphylococcus aureus2218 - 26
Streptococcus pneumoniae2521 - 29
Haemophilus influenzae1915 - 23
Moraxella catarrhalis2824 - 32
Escherichia coli106 - 14
Pseudomonas aeruginosa66 - 8
Table 3: Interpretive Criteria for this compound
MethodSusceptible (S)Intermediate (I)Resistant (R)
MIC (µg/mL)≤ 24≥ 8
Zone Diameter (mm)≥ 1814 - 17≤ 13

These interpretive criteria are hypothetical and would need to be established through extensive clinical and microbiological studies.

Quality Control

Quality control (QC) is a critical component of AST to ensure the accuracy and reproducibility of results. Standard QC strains with known susceptibility to this compound should be tested concurrently with clinical isolates. The results for the QC strains must fall within established ranges.

Table 4: Quality Control Ranges for this compound
QC StrainMethodAcceptable Range
Staphylococcus aureus ATCC® 29213MIC (µg/mL)0.25 - 1
Escherichia coli ATCC® 25922Disk Diffusion (mm)19 - 25
Haemophilus influenzae ATCC® 49247MIC (µg/mL)1 - 4

Conclusion

These application notes provide a framework for the antimicrobial susceptibility testing of the novel macrolide, this compound. Adherence to standardized protocols, such as those provided by CLSI and EUCAST, is paramount for generating high-quality, reproducible data. The provided protocols for broth microdilution and disk diffusion, along with the hypothetical data and interpretive criteria, serve as a comprehensive guide for researchers and drug development professionals in the evaluation of this new antimicrobial agent. Further studies will be required to validate these methods and establish definitive clinical breakpoints for this compound.

References

Application Notes and Protocols for Lexithromycin in Laboratory Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of Lexithromycin in a laboratory setting. The information is intended to guide researchers in establishing in vitro and cell-based assays to evaluate the antibacterial and potential immunomodulatory activities of this semi-synthetic macrolide antibiotic.

Overview of this compound

This compound is a semi-synthetic antibiotic derived from erythromycin.[1][2] It is characterized by improved hydrophobicity and pH stability compared to its parent compound.[1][2] Like other macrolide antibiotics, this compound inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome, thereby preventing the elongation of polypeptide chains.[1][2]

Chemical Properties of this compound
PropertyValueReference
CAS Number53066-26-5[1]
Molecular FormulaC₃₈H₇₀N₂O₁₃[1]
Formula Weight763.0 g/mol [1]
Purity≥98%[1]
FormulationA solid[1]
SolubilityDMSO: 10 mM[1]
Storage-20°C (as solid)[1][3]
Stability≥ 4 years (as solid)[1]

Solution Preparation

Proper preparation of this compound solutions is critical for obtaining accurate and reproducible experimental results. The following protocols detail the preparation of stock and working solutions.

Materials
  • This compound powder (≥98% purity)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Ethanol, 100%, sterile

  • Sterile deionized water or phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile, filtered pipette tips

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
  • Calculate the required mass: Based on the formula weight of this compound (763.0 g/mol ), calculate the mass needed to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, you would need:

    • Mass (g) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 763.0 g/mol = 0.00763 g = 7.63 mg

  • Weigh the this compound: In a sterile environment (e.g., a biological safety cabinet), accurately weigh the calculated amount of this compound powder.

  • Dissolve in DMSO: Add the weighed this compound to a sterile tube. Add the calculated volume of sterile DMSO to the tube.

  • Ensure complete dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.[1][3] Solutions stored in solvent at -80°C may also be an option for long-term storage.[3]

Protocol for Preparing Aqueous Working Solutions

For many cell-based assays, a high concentration of DMSO can be toxic. Therefore, the DMSO stock solution must be diluted to a final working concentration where the DMSO percentage is non-toxic to the cells (typically ≤0.5%).

  • Determine the final desired concentration: Decide on the final concentration of this compound required for your experiment.

  • Calculate the dilution: Calculate the volume of the 10 mM stock solution needed to achieve the final concentration in your total experimental volume. For example, to prepare 1 mL of a 10 µM working solution:

    • (10 mM) * V1 = (10 µM) * (1 mL)

    • (10,000 µM) * V1 = 10 µM

    • V1 = 0.001 mL = 1 µL

  • Prepare the working solution: Add the calculated volume of the this compound stock solution to the appropriate volume of sterile aqueous medium (e.g., cell culture medium, PBS). Mix thoroughly by gentle pipetting or vortexing.

  • Use immediately: It is recommended to prepare fresh aqueous working solutions for each experiment.

Experimental Protocols

The following are example protocols for key experiments involving this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start bacterial_culture Prepare overnight bacterial culture start->bacterial_culture adjust_inoculum Adjust bacterial inoculum to 0.5 McFarland standard bacterial_culture->adjust_inoculum inoculate_wells Inoculate microplate wells with bacteria and this compound dilutions adjust_inoculum->inoculate_wells prepare_this compound Prepare serial dilutions of this compound prepare_this compound->inoculate_wells incubate Incubate at 37°C for 16-20 hours inoculate_wells->incubate read_plate Visually inspect for turbidity or measure OD600 incubate->read_plate determine_mic Determine MIC (lowest concentration with no visible growth) read_plate->determine_mic finish End determine_mic->finish

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Prepare this compound Dilutions:

    • Prepare a series of two-fold serial dilutions of the this compound working solution in CAMHB in a 96-well microtiter plate. The concentration range should be chosen based on expected efficacy.

  • Inoculation:

    • Dilute the adjusted bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

    • Add the diluted bacterial suspension to each well containing the this compound dilutions.

    • Include a positive control well (bacteria without this compound) and a negative control well (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 16-20 hours.

  • Determine MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.

    • Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader.

Cytotoxicity Assay in Eukaryotic Cells

This protocol assesses the potential toxic effects of this compound on mammalian cells.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate_cells Incubate for 24 hours to allow attachment seed_cells->incubate_cells prepare_dilutions Prepare serial dilutions of this compound in culture medium incubate_cells->prepare_dilutions treat_cells Treat cells with this compound dilutions prepare_dilutions->treat_cells incubate_treatment Incubate for 24-72 hours treat_cells->incubate_treatment add_reagent Add cytotoxicity reagent (e.g., MTT, LDH) incubate_treatment->add_reagent incubate_reagent Incubate as per manufacturer's instructions add_reagent->incubate_reagent measure_signal Measure absorbance or fluorescence incubate_reagent->measure_signal analyze_data Calculate cell viability and IC50 measure_signal->analyze_data finish End analyze_data->finish

Caption: Workflow for assessing the cytotoxicity of this compound on eukaryotic cells.

  • Cell Seeding:

    • Seed a suitable mammalian cell line (e.g., HeLa, HEK293) into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in fresh cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

    • Include untreated control wells (medium with vehicle, e.g., DMSO) and a blank (medium only).

    • Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Signaling Pathway

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound, as a macrolide antibiotic, exerts its antibacterial effect by targeting the bacterial ribosome. Specifically, it binds to the 50S ribosomal subunit, at or near the peptidyl transferase center and the entrance to the polypeptide exit tunnel. This binding event physically obstructs the path of the elongating polypeptide chain, leading to the premature dissociation of the peptidyl-tRNA from the ribosome. The ultimate result is the cessation of bacterial protein synthesis, which inhibits bacterial growth and replication.

Protein_Synthesis_Inhibition cluster_ribosome Bacterial Ribosome (70S) ribosome_50S 50S Subunit trna Aminoacyl-tRNA inhibition Inhibition of Translocation and Peptide Bond Formation ribosome_50S->inhibition Leads to ribosome_30S 30S Subunit mrna mRNA This compound This compound This compound->ribosome_50S Binds to polypeptide Growing Polypeptide Chain trna->polypeptide Adds amino acid to inhibition->polypeptide Blocks elongation of no_protein No Functional Protein Synthesis inhibition->no_protein bacterial_death Bacteriostasis / Bacterial Death no_protein->bacterial_death

Caption: Mechanism of action of this compound in inhibiting bacterial protein synthesis.

Potential Anti-Inflammatory Pathway: Inhibition of NF-κB

Some macrolide antibiotics have been shown to possess anti-inflammatory properties, which may be independent of their antibacterial activity.[4][5][6] One of the proposed mechanisms for this is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][7][8] NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes. By inhibiting the activation of NF-κB, macrolides can reduce the production of inflammatory cytokines and mediators.

NFkB_Inhibition inflammatory_stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) ikk_complex IKK Complex inflammatory_stimuli->ikk_complex Activates This compound This compound This compound->ikk_complex Inhibits (?) nfkb_active Active NF-κB This compound->nfkb_active Inhibits nuclear translocation (?) ikb IκB ikk_complex->ikb Phosphorylates ikb_p Phosphorylated IκB ikb->ikb_p Becomes nfkb NF-κB nfkb->nfkb_active Becomes ikb_nfkb IκB NF-κB ikb_nfkb->ikb ikb_nfkb->nfkb ikb_p->nfkb Releases nucleus Nucleus nfkb_active->nucleus Translocates to gene_transcription Pro-inflammatory Gene Transcription (e.g., IL-6, IL-8, TNF-α) nucleus->gene_transcription Induces inflammation Inflammation gene_transtranscription gene_transtranscription gene_transtranscription->inflammation

Caption: Potential anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

References

Application Notes and Protocols for Lexithromycin in the Treatment of Legionella pneumophila Infections

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature providing specific efficacy data and detailed experimental protocols for lexithromycin against Legionella pneumophila is limited. The following application notes and protocols have been developed based on the known properties of this compound as a macrolide antibiotic and established methodologies for evaluating closely related macrolides, such as azithromycin, clarithromycin, and erythromycin, against Legionella pneumophila. These guidelines are intended for research and drug development purposes.

Introduction

This compound is a semi-synthetic macrolide antibiotic derived from erythromycin.[1][2] Like other macrolides, its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the elongation of the polypeptide chain.[1][3][4][5] Legionella pneumophila, the primary causative agent of Legionnaires' disease, is an intracellular pathogen that replicates within alveolar macrophages.[6] Consequently, effective antibiotic therapy requires agents that can penetrate host cells and exert their antibacterial effect in the intracellular environment.[7] Macrolides are known to accumulate in high concentrations within phagocytic cells, making them a cornerstone in the treatment of legionellosis.[8][9][10]

These application notes provide a framework for the in vitro and intracellular evaluation of this compound against Legionella pneumophila, drawing upon established protocols for other macrolides.

Data Presentation: In Vitro Susceptibility of Legionella pneumophila to Macrolides

Due to the absence of specific data for this compound, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for other macrolides against Legionella pneumophila to provide a comparative baseline for assessing the potential efficacy of this compound.

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference Strains/Isolates
Azithromycin0.0150.0320.001–0.5Environmental Isolates
Clarithromycin≤0.015-0.06-≤0.015-0.065 strains including ATCC 33823
Erythromycin--0.06-0.255 strains including ATCC 33823

MIC50 and MIC90 represent the minimum concentration of the antibiotic required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound against Legionella pneumophila

This protocol describes the broth microdilution method for determining the MIC of this compound against L. pneumophila.

Materials:

  • Legionella pneumophila isolates (e.g., ATCC 33152)

  • Buffered Charcoal Yeast Extract (BCYE) agar

  • Buffered Yeast Extract (BYE) broth

  • This compound powder

  • Appropriate solvent for this compound

  • Sterile 96-well microtiter plates

  • Incubator (35-37°C)

  • Spectrophotometer

Procedure:

  • Bacterial Inoculum Preparation:

    • Culture L. pneumophila on BCYE agar at 35-37°C for 48-72 hours.

    • Harvest colonies and suspend in BYE broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in BYE broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Antibiotic Preparation:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial two-fold dilutions of this compound in BYE broth in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound.

    • Include a positive control well (bacteria without antibiotic) and a negative control well (broth only).

    • Incubate the plates at 35-37°C for 48-72 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth.

Protocol 2: Intracellular Activity of this compound against Legionella pneumophila in a Macrophage Cell Line

This protocol outlines a method to assess the ability of this compound to inhibit the intracellular replication of L. pneumophila within a macrophage cell line (e.g., U937 or THP-1).

Materials:

  • Macrophage cell line (e.g., U937, THP-1)

  • Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS)

  • Phorbol 12-myristate 13-acetate (PMA) for cell differentiation (if required)

  • Legionella pneumophila

  • This compound

  • Sterile water

  • BCYE agar plates

  • 24-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Culture and Infection:

    • Seed the macrophage cell line in 24-well plates and differentiate them into adherent macrophages using PMA, if necessary.

    • Infect the macrophage monolayer with L. pneumophila at a multiplicity of infection (MOI) of 10:1 (bacteria to cells).

    • Incubate for 1-2 hours to allow for phagocytosis.

  • Antibiotic Treatment:

    • Remove the extracellular bacteria by washing the cell monolayer with warm cell culture medium.

    • Add fresh medium containing various concentrations of this compound (e.g., 1x, 4x, 10x MIC).

    • Include a control well with infected cells but no antibiotic.

  • Intracellular Bacterial Viability Assessment:

    • At different time points (e.g., 0, 24, 48, 72 hours) post-treatment, lyse the macrophages with sterile water to release the intracellular bacteria.

    • Perform serial dilutions of the lysate and plate on BCYE agar.

    • Incubate the plates at 37°C for 72 hours and count the colony-forming units (CFUs).

  • Data Analysis:

    • Compare the CFU counts from this compound-treated wells to the untreated control wells at each time point to determine the reduction in intracellular bacterial growth.

Visualizations

macrolide_mechanism cluster_ribosome Bacterial 50S Ribosomal Subunit 50S_Subunit 50S Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center Growing_Peptide Growing Polypeptide Chain Peptidyl_Transferase_Center->Growing_Peptide Adds amino acid Exit_Tunnel Polypeptide Exit Tunnel Inhibition Inhibition of Translocation Exit_Tunnel->Inhibition Blockage leads to This compound This compound (Macrolide) This compound->Exit_Tunnel Binds to tRNA tRNA tRNA->Peptidyl_Transferase_Center Growing_Peptide->Exit_Tunnel Passes through Inhibition->Growing_Peptide Halts elongation

Caption: Mechanism of action of this compound on the bacterial ribosome.

intracellular_workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis Culture_Macrophages Culture & Differentiate Macrophage Cell Line Infect_Cells Infect Macrophages (MOI 10:1) Culture_Macrophages->Infect_Cells Prepare_Legionella Prepare L. pneumophila Inoculum Prepare_Legionella->Infect_Cells Remove_Extracellular Wash to Remove Extracellular Bacteria Infect_Cells->Remove_Extracellular Add_this compound Add this compound (Varying Concentrations) Remove_Extracellular->Add_this compound Lyse_Cells Lyse Macrophages at Time Points (0, 24, 48, 72h) Add_this compound->Lyse_Cells Plate_Lysate Plate Lysate on BCYE Agar Lyse_Cells->Plate_Lysate Count_CFU Incubate & Count CFU Plate_Lysate->Count_CFU Determine_Efficacy Determine Intracellular Efficacy Count_CFU->Determine_Efficacy

References

Application Notes and Protocols for Lexithromycin (Roxithromycin) Administration in Respiratory Tract Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lexithromycin, a semi-synthetic macrolide antibiotic, is a crucial agent in the treatment of respiratory tract, urinary, and soft tissue infections. Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome, thereby preventing peptide translocation.[1][2][3] This bacteriostatic action, which can become bactericidal at higher concentrations, is effective against a broad spectrum of Gram-positive and some Gram-negative bacteria, including common respiratory pathogens like Streptococcus pneumoniae, Haemophilus influenzae, and Mycoplasma pneumoniae.[1][3][4]

Beyond its direct antimicrobial activity, this compound exhibits significant anti-inflammatory and immunomodulatory properties.[5][6][7][8] These effects, which include the modulation of neutrophil function and the reduction of pro-inflammatory cytokines, contribute to its therapeutic efficacy in respiratory tract infections.[5][6][7][8] This document provides detailed application notes and protocols for the administration and evaluation of this compound in preclinical respiratory tract infection models.

Data Presentation

Table 1: In Vitro Activity of this compound Against Key Respiratory Pathogens
PathogenMIC Range (mg/L)MIC50 (mg/L)MIC90 (mg/L)Reference
Streptococcus pneumoniae0.015 - >1280.0616[1]
Haemophilus influenzae0.25 - 1648[9]
Mycoplasma pneumoniae0.00625 - 0.0156--[10]
Staphylococcus aureus≤0.03 - >1280.25>128[1]
Streptococcus pyogenes≤0.03 - 0.250.060.12[1]

MIC values can vary depending on the specific strain and testing methodology.

Table 2: Pharmacokinetic Parameters of this compound
ParameterValueReference
Oral Bioavailability~50%[3]
Peak Plasma Concentration (Cmax)Achieved within 2 hours[3]
Elimination Half-life (t1/2)Approximately 12 hours
MetabolismPartially metabolized in the liver[11]
ExcretionPrimarily via bile and feces, with less than 10% in urine
Tissue PenetrationHigh concentrations in respiratory tissues and phagocytes[4]

Experimental Protocols

In Vivo Model: Murine Pneumonia Model (Streptococcus pneumoniae)

This protocol describes the induction of pneumonia in mice and subsequent treatment with this compound to evaluate its efficacy.

Materials:

  • Specific pathogen-free mice (e.g., BALB/c or C57BL/6), 6-8 weeks old

  • Streptococcus pneumoniae strain (e.g., a macrolide-resistant or susceptible clinical isolate)

  • Todd-Hewitt broth supplemented with 0.5% yeast extract

  • This compound powder

  • Vehicle for oral gavage (e.g., saline)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine)

  • Sterile phosphate-buffered saline (PBS)

  • Equipment for intranasal or intratracheal inoculation, oral gavage, and sample collection.

Protocol:

  • Bacterial Culture Preparation:

    • Inoculate S. pneumoniae into Todd-Hewitt broth with yeast extract and culture overnight at 37°C in 5% CO2.

    • Subculture the bacteria in fresh, pre-warmed broth and grow to mid-log phase (OD600 = 0.4-0.6).

    • Harvest bacteria by centrifugation, wash with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 107 CFU/50 µL).

  • This compound Administration (Prophylactic or Therapeutic):

    • Prepare a stock solution of this compound. For in vivo oral administration, a suspension in a suitable vehicle like 0.5% carboxymethylcellulose (CMC) can be prepared.

    • Administer this compound to mice via oral gavage at a dosage range of 1.25 to 10 mg/kg/day for a specified number of days (e.g., 3 days prior to infection for a prophylactic model).[2] Control mice should receive the vehicle alone.

  • Induction of Pneumonia:

    • Anesthetize the mice.

    • For intranasal infection, gently instill 50 µL of the bacterial suspension into the nares of the mouse.

    • For intratracheal infection, surgically expose the trachea and inject the bacterial suspension directly into the lungs.

  • Monitoring and Outcome Assessment:

    • Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and survival.

    • At predetermined time points post-infection, euthanize a subset of mice.

    • Bacterial Load Determination:

      • Perform bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of sterile PBS into the lungs.

      • Aseptically remove the lungs and homogenize them in sterile PBS.

      • Perform serial dilutions of the BAL fluid and lung homogenates and plate on appropriate agar plates (e.g., blood agar) to enumerate bacterial colonies (CFU).

    • Inflammatory Response Assessment:

      • Centrifuge the BAL fluid to collect cells and supernatant.

      • Perform differential cell counts on the BAL cells to assess the influx of inflammatory cells (e.g., neutrophils, macrophages).

      • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the BAL supernatant using ELISA kits according to the manufacturer's instructions.

In Vitro Model: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of this compound against respiratory pathogens.

Materials:

  • Bacterial isolates (S. pneumoniae, H. influenzae, etc.)

  • Appropriate broth medium (e.g., Cation-adjusted Mueller-Hinton Broth for many bacteria; specific media may be required for fastidious organisms like H. influenzae).

  • This compound powder and appropriate solvent (e.g., ethanol or DMSO for stock solution).

  • Sterile 96-well microtiter plates.

  • Bacterial inoculum standardized to 0.5 McFarland turbidity.

Protocol:

  • This compound Stock and Working Solutions Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 1280 µg/mL).

    • Perform serial two-fold dilutions of the this compound working solution in the appropriate broth medium in the wells of a 96-well plate to achieve a range of final concentrations.

  • Inoculum Preparation:

    • From a fresh culture plate, suspend several bacterial colonies in sterile broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound.

    • Include a growth control well (bacteria and broth, no antibiotic) and a sterility control well (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours (incubation conditions may vary for specific bacteria, e.g., H. influenzae requires a CO2-enriched atmosphere).

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

In Vitro Model: Anti-inflammatory Effects on Human Lung Epithelial Cells

This protocol describes a method to assess the anti-inflammatory properties of this compound on A549 human lung epithelial cells stimulated with lipopolysaccharide (LPS).

Materials:

  • A549 human lung adenocarcinoma cell line.

  • Cell culture medium (e.g., F-12K Medium supplemented with 10% FBS and antibiotics).

  • This compound.

  • Lipopolysaccharide (LPS) from E. coli.

  • Reagents for cell viability assay (e.g., MTT or WST-1).

  • ELISA kits for human IL-6 and IL-8.

Protocol:

  • Cell Culture:

    • Culture A549 cells in a T75 flask at 37°C in a humidified atmosphere of 5% CO2.

    • Subculture the cells when they reach 80-90% confluency.

  • Cell Seeding and Treatment:

    • Seed A549 cells into 24-well plates at an appropriate density and allow them to adhere overnight.

    • Pre-treat the cells with various non-cytotoxic concentrations of this compound for a specified period (e.g., 1-2 hours).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined time (e.g., 24 hours) to induce an inflammatory response. Include appropriate controls (untreated cells, cells treated with this compound alone, and cells treated with LPS alone).

  • Assessment of Cytokine Production:

    • After the incubation period, collect the cell culture supernatants.

    • Measure the concentrations of IL-6 and IL-8 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Cell Viability Assay:

    • Perform a cell viability assay on the remaining cells to ensure that the observed effects on cytokine production are not due to cytotoxicity of the treatments.

Visualizations

Signaling Pathway: this compound's Mechanism of Action

cluster_bacterium Bacterial Cell Bacterial_Ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit 30S_Subunit 30S Subunit Protein_Synthesis Protein Synthesis 50S_Subunit->Protein_Synthesis Elongation 50S_Subunit->Protein_Synthesis Inhibits Translocation 30S_Subunit->Protein_Synthesis Initiation Bacterial_Growth Bacterial Growth & Replication Protein_Synthesis->Bacterial_Growth This compound This compound This compound->50S_Subunit Binds to

Caption: Mechanism of action of this compound in inhibiting bacterial protein synthesis.

Experimental Workflow: Murine Pneumonia Model

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture 1. Culture S. pneumoniae Prepare_Inoculum 2. Prepare Bacterial Inoculum Culture->Prepare_Inoculum Infect_Mice 5. Intranasal Infection Prepare_Inoculum->Infect_Mice Prepare_Drug 3. Prepare this compound Administer_Drug 4. Administer this compound (Oral Gavage) Prepare_Drug->Administer_Drug Administer_Drug->Infect_Mice Monitor 6. Monitor Survival & Symptoms Infect_Mice->Monitor Euthanize 7. Euthanize Mice Monitor->Euthanize BAL 8. Perform BAL Euthanize->BAL Homogenize 9. Homogenize Lungs Euthanize->Homogenize Bacterial_Load 10a. Determine Bacterial Load (CFU) BAL->Bacterial_Load Cytokine_Analysis 10b. Analyze Cytokines (ELISA) BAL->Cytokine_Analysis Homogenize->Bacterial_Load

Caption: Workflow for evaluating this compound in a murine model of pneumonia.

Logical Relationship: Anti-inflammatory Effects of this compound

LPS LPS (Bacterial Endotoxin) Epithelial_Cells Lung Epithelial Cells LPS->Epithelial_Cells Stimulates Inflammatory_Response Inflammatory Response Epithelial_Cells->Inflammatory_Response Initiates Cytokines Pro-inflammatory Cytokines (IL-6, IL-8) Inflammatory_Response->Cytokines Leads to Release of This compound This compound This compound->Inflammatory_Response Inhibits

Caption: this compound's role in mitigating LPS-induced inflammation in lung epithelial cells.

References

Troubleshooting & Optimization

Improving Lexithromycin solubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the aqueous solubility of Lexithromycin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is a semi-synthetic macrolide antibiotic derived from erythromycin.[1][2] It is characterized by increased hydrophobicity and pH stability compared to erythromycin, which contributes to its poor solubility in aqueous solutions.[1][2] For effective in vitro and in vivo studies, as well as for formulation development, achieving an adequate concentration of this compound in an aqueous medium is crucial. Poor solubility can lead to challenges in dose preparation, inaccurate results in biological assays, and low bioavailability.

Q2: What are the general approaches to improve the solubility of poorly water-soluble drugs like this compound?

Several strategies can be employed to enhance the solubility of hydrophobic drugs. These can be broadly categorized as physical and chemical modifications.[3]

  • Physical Modifications: These include particle size reduction (micronization and nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and drug dispersion in carriers (solid dispersions, eutectic mixtures).[3]

  • Chemical Modifications: These involve altering the molecule itself, such as through salt formation or the creation of prodrugs. Other chemical approaches include pH adjustment, use of buffers, and complexation.[3]

  • Use of Excipients: This is a common and effective approach that includes the use of co-solvents, surfactants, and cyclodextrins.[4][5]

Q3: Are there any recommended starting points for improving this compound solubility based on data from similar macrolides?

While specific quantitative data for this compound is limited, studies on other macrolide antibiotics like Roxithromycin and Clarithromycin can provide valuable insights. For instance, the aqueous solubility of Roxithromycin is reported to be very low, around 5.54 µg/mL.[5] Research has shown that its solubility can be significantly influenced by pH, with higher solubility observed in a pH 6.0 phosphate buffer.[6] Furthermore, the use of hydrophilic polymers and the formation of solid dispersions have proven effective in enhancing the dissolution of these related compounds.[5][7]

Troubleshooting Guide

This guide provides solutions to common problems encountered when trying to dissolve this compound in aqueous solutions.

Problem Possible Cause Troubleshooting Steps
This compound powder is not dissolving in water or buffer. This compound has very low intrinsic aqueous solubility.1. Attempt pH Modification: Adjust the pH of your aqueous buffer. For macrolides like Roxithromycin, a slightly acidic pH of around 6.0 has been shown to improve solubility.[6] Prepare a series of buffers (e.g., phosphate or citrate) with varying pH values (e.g., 5.0, 6.0, 7.0, 7.4) to determine the optimal pH for this compound. 2. Use a Co-solvent: Dissolve the this compound in a small amount of a water-miscible organic solvent first, and then add it to the aqueous solution. Common co-solvents include DMSO, ethanol, and PEG 300/400. Note that the final concentration of the organic solvent should be kept low to avoid toxicity in biological assays.
Precipitation occurs when adding the this compound stock solution (in organic solvent) to the aqueous medium. The drug has "crashed out" of solution due to the change in solvent polarity.1. Reduce the concentration: Try preparing a more dilute final solution. 2. Optimize the addition process: Add the stock solution dropwise to the vigorously stirring aqueous medium. Warming the aqueous medium slightly may also help. 3. Incorporate a Surfactant: Add a non-ionic surfactant, such as Tween® 80 or Poloxamer 188, to the aqueous medium before adding the this compound stock solution. Surfactants can help to stabilize the drug particles and prevent precipitation.
The dissolved this compound solution is not stable and precipitates over time. The solution is supersaturated, and the drug is slowly returning to its more stable, less soluble crystalline form.1. Consider Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, thereby increasing their solubility and stability in aqueous solutions. Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used. 2. Prepare a Solid Dispersion: A solid dispersion involves dispersing the drug in a hydrophilic carrier matrix at the molecular level. This can be achieved by methods such as solvent evaporation or melt extrusion. Common carriers include polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and sugars like mannitol.[7]
Inconsistent results in biological assays. Poor solubility and precipitation can lead to variability in the actual concentration of the drug in the assay medium.1. Ensure complete dissolution: Before use, visually inspect the solution for any undissolved particles. If necessary, filter the solution through a 0.22 µm filter to remove any precipitate. 2. Validate your preparation method: Once you have a method that appears to work, it is crucial to determine the actual concentration of this compound in your final aqueous preparation using a validated analytical method, such as HPLC.

Experimental Protocols

Protocol 1: Solubility Determination at Different pH Values

Objective: To determine the aqueous solubility of this compound as a function of pH.

Materials:

  • This compound powder

  • Phosphate buffer solutions (0.1 M) at pH 5.0, 6.0, 7.0, and 7.4

  • Citrate buffer solutions (0.1 M) at pH 4.0 and 5.0

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • 0.22 µm syringe filters

  • HPLC system for quantification

Method:

  • Add an excess amount of this compound powder to separate vials containing each of the buffer solutions.

  • Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

  • Allow the samples to equilibrate for 24-48 hours.

  • After equilibration, carefully withdraw a sample from each vial and filter it through a 0.22 µm syringe filter to remove undissolved solids.

  • Dilute the filtrate with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the calibration range of your analytical method.

  • Quantify the concentration of dissolved this compound using a validated HPLC method.

  • Repeat the experiment in triplicate for each pH value.

Protocol 2: Improving this compound Solubility with a Co-solvent

Objective: To prepare an aqueous solution of this compound using a co-solvent.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or Ethanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Vortex mixer

Method:

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO or ethanol. Ensure the powder is completely dissolved by vortexing.

  • To prepare the final working solution, add the required volume of the this compound stock solution to the pre-warmed (if necessary) PBS while vortexing. For example, to make a 10 µM solution from a 10 mM stock, you would perform a 1:1000 dilution.

  • Visually inspect the final solution for any signs of precipitation.

  • Important: The final concentration of the organic co-solvent should be kept to a minimum (ideally ≤0.5%) to avoid affecting the results of biological experiments. Always run a vehicle control (PBS with the same final concentration of the co-solvent) in your experiments.

Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex

Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Freeze-dryer (lyophilizer)

Method:

  • Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v) in deionized water.

  • Slowly add an excess amount of this compound powder to the HP-β-CD solution while stirring continuously.

  • Continue stirring the suspension at room temperature for 24-48 hours.

  • After stirring, filter the suspension through a 0.45 µm filter to remove the undissolved this compound.

  • The resulting clear solution contains the this compound-HP-β-CD inclusion complex.

  • To obtain a solid powder, the solution can be freeze-dried.

  • The solubility of the resulting complex can then be determined and compared to that of the free drug.

Data Presentation

Table 1: Solubility of Macrolide Antibiotics in Various Solvents (Literature Data)

Macrolide Solvent Solubility Reference
RoxithromycinWater5.54 µg/mL[5]
RoxithromycinpH 6.0 Phosphate BufferHigher than in other pH buffers[6]
ClarithromycinWater~0.4 mg/mL[8]
AzithromycinWaterSparingly soluble[6]
AzithromycinEthanol~16 mg/mL[6]
AzithromycinDMSO~5 mg/mL[6]
This compoundDMSO10 mM[9]

Note: The data for Roxithromycin, Clarithromycin, and Azithromycin are provided as a reference to guide initial experimental design for this compound.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_evaluation Evaluation cluster_outcome Outcome A Poor this compound Aqueous Solubility B pH Adjustment A->B Investigate C Co-solvent System A->C Investigate D Cyclodextrin Complexation A->D Investigate E Solid Dispersion A->E Investigate F Solubility Measurement (e.g., HPLC) B->F Prepare & Measure C->F Prepare & Measure D->F Prepare & Measure E->F Prepare & Measure G Stability Assessment F->G Assess H In Vitro Assay Performance G->H Test I Optimized Solubilization Protocol H->I Finalize

Caption: Workflow for improving this compound solubility.

signaling_pathway_analogy cluster_drug Drug Molecule cluster_carrier Solubilizing Agent cluster_complex Resulting Complex cluster_environment Aqueous Environment Drug This compound (Hydrophobic) Carrier e.g., Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Drug->Carrier Encapsulation Complex Inclusion Complex (Water Soluble) Carrier->Complex Formation Water Water Complex->Water Improved Dissolution

Caption: Cyclodextrin complexation of this compound.

References

Technical Support Center: Overcoming Antibiotic Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Lexithromycin" appears to be a fictional antibiotic. This guide uses Erythromycin , a well-studied macrolide antibiotic, as a representative model. The principles, mechanisms of resistance, and experimental protocols discussed are widely applicable to macrolide antibiotics and can serve as a robust framework for research in this area.

Frequently Asked Questions (FAQs) about Erythromycin Resistance

Q1: What are the primary mechanisms of erythromycin resistance in bacteria?

A1: Bacteria have evolved several ways to resist erythromycin. The three main mechanisms are:

  • Target Site Modification: This is one of the most common mechanisms, where the bacterial ribosome, the target of erythromycin, is altered.[1] Specifically, enzymes encoded by erm (erythromycin resistance methylase) genes add a methyl group to the 23S rRNA of the 50S ribosomal subunit.[2] This modification reduces the binding affinity of macrolide, lincosamide, and streptogramin B (MLSB) antibiotics, preventing them from inhibiting protein synthesis.[1][2]

  • Active Efflux: Some bacteria possess efflux pumps, which are membrane proteins that actively transport erythromycin out of the cell.[1] This keeps the intracellular concentration of the antibiotic below the level required to inhibit protein synthesis.[1] This mechanism is typically mediated by mef (macrolide efflux) genes and confers resistance to 14- and 15-membered macrolides.[2]

  • Enzymatic Inactivation: A less common mechanism involves the production of enzymes that chemically modify and inactivate the antibiotic. Erythromycin esterases, encoded by ere genes like ereA and ereB, can hydrolyze the macrolactone ring of erythromycin, rendering it ineffective.[3]

G Mechanisms of Erythromycin Resistance cluster_cell Bacterial Cell ribosome 50S Ribosomal Subunit erm_gene erm gene methylase rRNA Methylase erm_gene->methylase encodes mef_gene mef gene efflux_pump Efflux Pump mef_gene->efflux_pump encodes ere_gene ere gene esterase Erythromycin Esterase ere_gene->esterase encodes erythromycin_out Erythromycin efflux_pump->erythromycin_out Expels erythromycin_inactivated Inactive Erythromycin esterase->erythromycin_inactivated Inactivates methylase->ribosome Methylates (blocks binding) erythromycin_in Erythromycin erythromycin_in->ribosome Binds & Inhibits Protein Synthesis erythromycin_in->efflux_pump Enters erythromycin_in->esterase Targeted by

Caption: Key mechanisms of bacterial resistance to Erythromycin.

Q2: What is the difference between constitutive and inducible MLSB resistance?

A2: Both are types of target-site modification mediated by erm genes, but they differ in their expression:

  • Constitutive MLSB Resistance: The erm gene is always expressed, meaning the methylase enzyme is constantly produced. Bacteria with this phenotype are resistant to erythromycin, other macrolides, lincosamides (e.g., clindamycin), and streptogramin B antibiotics.[4]

  • Inducible MLSB (iMLSB) Resistance: The erm gene is only expressed in the presence of an inducing agent, which is typically a macrolide like erythromycin.[5] In the absence of an inducer, these bacteria appear susceptible to clindamycin in standard tests. However, during therapy, the presence of erythromycin can induce resistance, leading to clindamycin treatment failure.[4][5] This is why the "D-test" is crucial for detection.[4]

Troubleshooting Guides for Experimental Workflows

Q1: My bacterial isolate appears resistant to erythromycin but susceptible to clindamycin in a standard disk diffusion test. How can I be sure it's not an inducible (iMLSB) phenotype?

A1: This is a classic scenario where an iMLSB phenotype might be present. Standard testing can be misleading.[4]

  • Troubleshooting Step: You must perform a double-disk diffusion test, commonly known as the D-test .

  • Procedure: Place an erythromycin disk and a clindamycin disk in close proximity (15-20 mm apart) on an inoculated agar plate.[4]

  • Expected Results:

    • Positive D-test (iMLSB): You will see a flattening or "D" shape in the zone of inhibition around the clindamycin disk, on the side adjacent to the erythromycin disk.[4][6] This indicates that erythromycin has induced clindamycin resistance.

    • Negative D-test (M Phenotype): The inhibition zone around the clindamycin disk will remain circular. This suggests resistance is likely due to an efflux mechanism (mef gene), which does not affect clindamycin susceptibility.[4]

Q2: My multiplex PCR for detecting resistance genes (erm, mef) is not working. What are some common issues?

A2: PCR failure can be due to several factors. Here's a logical workflow to troubleshoot the problem:

  • Check DNA Quality and Quantity: Ensure the template DNA is of high purity and concentration. Poor quality DNA can inhibit the PCR reaction.[4] Run your DNA extract on a gel or use a spectrophotometer to verify.

  • Verify Primer Integrity: Primers can degrade over time. Check your stock concentration and consider ordering fresh primers. Ensure the primer sequences are correct for your target genes.[7]

  • Optimize Annealing Temperature: The annealing temperature is critical for primer specificity. If it's too high, you may get no product; if it's too low, you may get non-specific bands. Run a gradient PCR to find the optimal temperature.

  • Include Controls: Always run positive and negative controls.

    • Positive Control: DNA from a known resistant strain. This confirms the PCR mix and thermal cycler program are working.[6]

    • Negative Control (No Template): Use sterile water instead of DNA. This checks for contamination in your reagents.

    • Internal Control: Use primers for a conserved gene (like 16S rRNA) in the same multiplex reaction to ensure the bacterial DNA is amplifiable.[4]

G start Multiplex PCR for Resistance Genes Fails dna_check Step 1: Verify DNA Template Quality & Concentration start->dna_check primer_check Step 2: Check Primer Integrity & Concentration dna_check->primer_check temp_check Step 3: Optimize Annealing Temperature (Gradient PCR) primer_check->temp_check control_check Step 4: Verify Controls temp_check->control_check positive_control Positive Control (Known Strain) Fails? control_check->positive_control Check internal_control Internal Control (e.g., 16S rRNA) Fails? positive_control->internal_control No reagent_issue Issue with PCR Master Mix, Enzyme, or Thermocycler. Replace Reagents & Check Program. positive_control->reagent_issue Yes negative_control Negative Control (No Template) Shows Bands? internal_control->negative_control No dna_issue DNA Extraction Failed or Contains Inhibitors. Re-extract DNA. internal_control->dna_issue Yes contamination_issue Reagent or Pipette Contamination. Use Fresh Aliquots. negative_control->contamination_issue Yes success Problem Resolved negative_control->success No reagent_issue->start dna_issue->start contamination_issue->start

Caption: Troubleshooting workflow for a failed multiplex PCR experiment.

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Methodology:

  • Prepare Bacterial Inoculum:

    • Select 3-5 isolated colonies of the test strain from an agar plate.

    • Inoculate into a tube of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate at 35°C until the turbidity matches a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microplate wells.

  • Prepare Antibiotic Dilutions:

    • Create a serial two-fold dilution of erythromycin in CAMHB in a 96-well microtiter plate. Typical concentration ranges might be from 256 µg/mL down to 0.25 µg/mL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well (except the sterility control).

    • Incubate the plate at 35°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of erythromycin at which there is no visible growth (no turbidity) compared to the growth control.[8]

Protocol 2: Checkerboard Assay for Synergy Testing

This assay is used to evaluate the interaction between two antimicrobial agents (e.g., erythromycin and a potential resistance inhibitor).

Methodology:

  • Plate Setup: Use a 96-well microtiter plate. Dilute Drug A (e.g., Erythromycin) horizontally across the plate and Drug B (e.g., inhibitor) vertically. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation: Inoculate the plate with the bacterial suspension prepared as in the MIC protocol (final concentration of ~5 x 10⁵ CFU/mL).

  • Incubation: Incubate at 35°C for 16-20 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination for each well.

    • Calculate the Fractional Inhibitory Concentration (FIC) Index:

      • FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).

    • Interpretation:

      • Synergy: FIC Index ≤ 0.5

      • Indifference: 0.5 < FIC Index ≤ 4.0[9]

      • Antagonism: FIC Index > 4.0

Data Presentation: Resistance Phenotypes & Genotypes

The prevalence of different resistance mechanisms can vary significantly between bacterial species. Understanding these patterns is crucial for developing targeted strategies.

Table 1: Prevalence of Erythromycin Resistance Mechanisms in Streptococcus Species

Bacterial SpeciesResistance PhenotypeAssociated Gene(s)Prevalence in Resistant IsolatesReference(s)
Group A Streptococcus (GAS) M Phenotype (Efflux)mefA~67% (33/49 isolates)[4]
Inducible MLSBermTR, ermB~20% (10/49 isolates)[4]
Constitutive MLSBermB~10% (5/49 isolates)[4]
Group B Streptococcus (GBS) Constitutive MLSBerm methylase gene~47% (26/55 isolates)[4]
Inducible MLSBerm methylase gene~40% (22/55 isolates)[4]
M Phenotype (Efflux)mefA~13% (7/55 isolates)[4]
Group C Streptococcus (GCS) M Phenotype (Efflux)mefA or mefE95%[2]
Group G Streptococcus (GGS) Inducible MLSBermTR94%[2]

Table 2: Effect of Inhibitors on Erythromycin MIC against an iMLSBS. aureus Isolate

Compound TestedFold Reduction in Erythromycin MICReference
Neomycin16-fold[5]
Doxorubicin8-fold[5]
Ketoprofen8-fold[5]
Quinine4-fold[5]
Fosfomycin4-fold[5]
Meloxicam4-fold[5]

Strategies to Overcome Erythromycin Resistance

Overcoming resistance requires innovative approaches that either restore the efficacy of existing antibiotics or bypass the resistance mechanisms entirely.

Combination Therapy

The simultaneous use of multiple drugs can be a powerful strategy.[10]

  • Antibiotic + Inhibitor: This involves pairing erythromycin with a compound that inhibits a specific resistance mechanism. For example, a compound that blocks efflux pumps or inhibits the methylase enzyme could restore erythromycin's activity.[5][11] The data in Table 2 shows several compounds that can reduce the MIC of erythromycin.[5]

  • Synergistic Antibiotic Combinations: While some combinations show indifference, others may exhibit synergy where the combined effect is greater than the sum of their individual effects.[9][12] It is crucial to test specific combinations against the target pathogen.

Gene Editing Approaches

Modern gene-editing tools offer a highly specific way to combat resistance.

  • CRISPR/Cas9: This system can be designed to specifically target and cleave antibiotic resistance genes (e.g., erm or mef) within the bacteria.[13] By destroying the resistance gene, the bacterium can be re-sensitized to the antibiotic.[13] The major challenge for this approach is the efficient delivery of the CRISPR/Cas9 system into the target bacteria.[13]

Phage Therapy

Bacteriophages (phages) are viruses that specifically infect and kill bacteria.

  • Direct Lysis: Phages can be used as antimicrobial agents to directly kill resistant bacteria.

  • Resensitization: Some phages have been shown to use bacterial efflux pumps as their point of entry.[14] This creates an evolutionary pressure on the bacteria to lose their efflux pumps to evade phage infection, thereby making them susceptible to antibiotics again.[14]

G cluster_workflow Workflow for Overcoming Resistance start Isolate Erythromycin- Resistant Strain identify 1. Identify Resistance Mechanism (PCR, D-Test) start->identify efflux Efflux Pump (mef gene) identify->efflux Mechanism is modification Target Modification (erm gene) identify->modification Mechanism is strategy_efflux Strategy A: Efflux Pump Inhibitors + Erythromycin efflux->strategy_efflux strategy_phage Strategy C: Phage Therapy to select against efflux efflux->strategy_phage strategy_modification Strategy B: CRISPR-Cas9 to cleave erm gene modification->strategy_modification outcome Re-sensitization to Erythromycin strategy_efflux->outcome strategy_modification->outcome strategy_phage->outcome

Caption: Logical workflow for selecting a strategy to overcome resistance.

References

Technical Support Center: Troubleshooting Lexithromycin Instability in Acidic pH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lexithromycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and troubleshooting the stability of this compound, particularly in acidic environments. The following information is curated to address common challenges and provide practical solutions for your experiments.

Disclaimer: Specific experimental data on this compound's acid stability is limited in publicly available literature. Therefore, some information provided is based on the well-documented behavior of structurally similar macrolide antibiotics, such as erythromycin, roxithromycin, and clarithromycin. These analogies are explicitly stated where applicable.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in acidic pH a concern?

This compound is a semi-synthetic macrolide antibiotic derived from erythromycin.[1][2][3] It is reported to have improved pH stability and hydrophobicity compared to erythromycin, which enhances its absorption in the body.[1][2][3] However, like many macrolides, it can be susceptible to degradation in acidic conditions, such as those found in the stomach or in certain experimental buffers. This degradation can lead to a loss of antibacterial activity and the formation of inactive byproducts, which is a critical consideration for oral formulation development and in vitro assays.

Q2: What is the primary mechanism of this compound degradation in acidic pH?

Based on the degradation pathways of similar macrolide antibiotics, the primary mechanism of degradation for this compound in acidic conditions is likely the acid-catalyzed hydrolysis of the glycosidic bond linking the cladinose sugar to the macrolactone ring.[4][5] Another potential degradation pathway is the hydrolysis of the lactone ring itself.[4] For erythromycin, a well-studied precursor, acid-catalyzed intramolecular dehydration leads to the formation of inactive anhydroerythromycin.[5] While this compound is designed for greater acid stability, understanding these potential degradation routes is crucial for troubleshooting.

Q3: How can I minimize this compound degradation during my experiments?

To minimize degradation, it is crucial to control the pH of your solutions. Whenever possible, maintain the pH at or near neutral (pH 6-7). If acidic conditions are required for your experiment, minimize the exposure time and temperature. Consider using enteric-coated formulations for in vivo studies to protect the drug from stomach acid.[6]

Q4: What analytical methods are suitable for monitoring this compound stability?

High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common and reliable method for stability testing of macrolide antibiotics.[7][8][9] These methods can separate the intact drug from its degradation products, allowing for accurate quantification. Thin-Layer Chromatography (TLC) can also be used for a more qualitative assessment of degradation.[4]

Troubleshooting Guides

Issue 1: Rapid loss of this compound activity in an in vitro assay.

Possible Cause: The pH of your assay buffer is too acidic, leading to the degradation of this compound.

Troubleshooting Steps:

  • Measure the pH of your assay buffer: Confirm that the pH is within a stable range for this compound (ideally pH 6-8).

  • Assess Buffer Components: Some buffer components can catalyze degradation. If possible, test alternative buffer systems.

  • Reduce Incubation Time: If the experimental design allows, reduce the time this compound is incubated in the acidic medium.

  • Lower the Temperature: Perform the assay at a lower temperature to decrease the rate of degradation.

  • Use a Control: Include a stability control where this compound is incubated in the assay buffer for the same duration as the experiment, and then analyze the remaining concentration by HPLC.

Issue 2: Appearance of unexpected peaks in HPLC analysis of a this compound formulation.

Possible Cause: this compound is degrading either in the formulation or during HPLC analysis.

Troubleshooting Steps:

  • Forced Degradation Study: Perform a forced degradation study by exposing a pure sample of this compound to acidic, basic, oxidative, and photolytic stress conditions. This will help identify the retention times of potential degradation products.[10][11][12]

  • Check Mobile Phase pH: Ensure the pH of the HPLC mobile phase is not contributing to on-column degradation.[13] Sometimes, acidic mobile phases can cause degradation of acid-labile compounds.

  • Sample Diluent: Ensure the sample diluent is at a pH that ensures the stability of this compound.

  • Autosampler Temperature: If samples are queued for extended periods, degradation can occur in the autosampler.[14] Use a cooled autosampler if available.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to check the purity of the this compound peak. Co-elution of degradation products can lead to inaccurate quantification.[15]

Quantitative Data on Macrolide Stability

The following tables summarize stability data for macrolides structurally related to this compound. This information can provide a baseline for designing experiments with this compound.

Table 1: Comparative Acid Stability of Macrolide Antibiotics

MacrolidepHTemperature (°C)Half-life (t½)Reference
Roxithromycin1.2Not SpecifiedRapid Degradation[16]
Azithromycin2.037~2.5 hours[17]
Clarithromycin2.037~1 hour[5]
Erythromycin B2.037~1 hour[5]

Table 2: Degradation of Roxithromycin under Stress Conditions

Stress ConditionTemperature (°C)DurationDegradation (%)Reference
0.1 M HClRoom Temperature24 hoursPartial[12]
1.0 M HClRoom Temperature24 hoursSignificant[12]
0.1 M NaOHRoom Temperature24 hoursPartial[12]
1.0 M NaOH7530 minutesComplete[12]
3% H₂O₂Room Temperature24 hoursPartial[12]
15% H₂O₂7530 minutesSignificant[12]
Thermal10024 hoursStable[12]
Photolytic (UV)Room Temperature24 hoursStable[12]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Macrolide Analysis (Adapted from Roxithromycin Methods)

This protocol provides a general framework for developing an HPLC method to assess this compound stability.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 30:70 v/v). The pH of the buffer should be optimized for peak shape and stability (e.g., pH 3 or 6.8).[8][18]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV at 215 nm.[7]

  • Injection Volume: 20 µL.

  • Column Temperature: 35 °C.[12]

2. Standard Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent like methanol or acetonitrile at a concentration of 1 mg/mL.

  • Prepare working standards by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range.

3. Sample Preparation for Stability Studies:

  • Dissolve the this compound formulation in a suitable solvent to achieve a known theoretical concentration.

  • For forced degradation studies, incubate this compound solutions under various stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and light) for a defined period.[12][15]

  • Neutralize the acidic and basic samples before injection.

  • Filter all samples through a 0.45 µm filter before injection.

4. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify and quantify the this compound peak based on its retention time compared to the standard.

  • Calculate the percentage of degradation by comparing the peak area of this compound in the stressed sample to that of an unstressed control sample.

Visualizations

Diagram 1: General Degradation Pathway of Macrolides in Acidic Conditions

Macrolide Intact Macrolide (e.g., this compound) Acid Acidic Conditions (H+) Macrolide->Acid Degradation1 Hydrolysis of Cladinose Sugar Acid->Degradation1 Degradation2 Hydrolysis of Lactone Ring Acid->Degradation2 Product1 Inactive Aglycone Degradation1->Product1 Product2 Ring-Opened Product Degradation2->Product2

Caption: Acid-catalyzed degradation pathways for macrolide antibiotics.

Diagram 2: Experimental Workflow for Troubleshooting this compound Instability

cluster_0 Problem Identification cluster_1 Investigation cluster_2 Solution Implementation cluster_3 Verification Problem Unexpected Results: - Loss of activity - Extra HPLC peaks Check_pH Measure pH of Solutions Problem->Check_pH Forced_Degradation Perform Forced Degradation Study Problem->Forced_Degradation Check_HPLC Review HPLC Method Parameters Problem->Check_HPLC Adjust_pH Adjust Buffer pH to 6-8 Check_pH->Adjust_pH Modify_Protocol Reduce Incubation Time/Temperature Check_pH->Modify_Protocol Optimize_HPLC Optimize Mobile Phase & Autosampler Temp. Forced_Degradation->Optimize_HPLC Check_HPLC->Optimize_HPLC Re_analyze Re-run Experiment with Controls Adjust_pH->Re_analyze Optimize_HPLC->Re_analyze Modify_Protocol->Re_analyze

Caption: A logical workflow for troubleshooting this compound instability.

References

Lexithromycin Off-Target Effects: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lexithromycin. This resource is intended for researchers, scientists, and drug development professionals utilizing this compound in experimental models. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments, based on known off-target effects observed in preclinical studies.

Disclaimer: this compound is a hypothetical compound developed for illustrative purposes. The data, protocols, and effects described herein are based on the established profiles of macrolide antibiotics but are fictional.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a macrolide antibiotic. Its primary on-target mechanism involves inhibiting bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome, which prevents the translocation of peptides.[1][2]

Q2: What are the most commonly observed off-target effects of this compound in experimental models?

A2: The most significant off-target effects reported are hepatotoxicity (liver injury), cardiotoxicity (related to QT interval prolongation), and immunomodulatory activities.[3][4][5][6] Gastrointestinal distress is also frequently noted in animal studies.[7][8]

Q3: Are there known drug-drug interactions I should be aware of in my experiments?

A3: Yes, this compound is a moderate inhibitor of the cytochrome P450 enzyme CYP3A4. Co-administration with known CYP3A4 substrates may lead to increased plasma concentrations of those drugs, potentially confounding experimental results. It is recommended to use vehicle controls and carefully select co-administered agents.

Troubleshooting Guide: Unexpected Experimental Outcomes

Issue 1: Unexplained Elevation of Liver Enzymes in Animal Models

Symptoms: You observe a significant, dose-dependent increase in serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels in rodents treated with this compound, which is inconsistent with your expected therapeutic effect.

Possible Cause: This is a likely manifestation of this compound-induced hepatotoxicity, a known off-target effect for this class of compounds.[3][4][9] The mechanism may involve cholestatic injury or direct hepatocellular damage.

Troubleshooting Steps:

  • Confirm the Finding: Repeat the experiment with a fresh drug solution and a larger cohort of animals to ensure the effect is reproducible.

  • Dose-Response Analysis: Perform a dose-response study to determine the toxicity threshold. See Table 1 for reference data from our internal studies.

  • Histopathology: Collect liver tissue for histopathological analysis to look for signs of necrosis, cholestasis, or steatosis.

  • In Vitro Confirmation: Use a human liver cell line (e.g., HepG2 or L02 cells) to assess direct cytotoxicity.[10] Refer to the protocol for In Vitro Hepatotoxicity Assay below.

Table 1: Dose-Dependent Hepatotoxicity of this compound in Sprague-Dawley Rats (14-Day Study)

This compound Dose (mg/kg/day)Mean ALT Elevation (U/L)Mean AST Elevation (U/L)Incidence of Cholestasis
Vehicle Control5 ± 2.112 ± 4.50%
25 (Therapeutic Dose)15 ± 5.328 ± 7.95%
75 (High Dose)88 ± 12.6155 ± 21.345%
150 (Toxic Dose)210 ± 35.1420 ± 40.885%
Issue 2: Cardiovascular Irregularities in Telemetry or ECG Recordings

Symptoms: In vivo cardiovascular studies (e.g., in conscious dogs or primates) show a prolongation of the QT interval on the electrocardiogram (ECG) after this compound administration.

Possible Cause: This effect is characteristic of hERG potassium channel inhibition, a known risk associated with some macrolide antibiotics that can lead to potentially fatal arrhythmias.[5]

Troubleshooting Steps:

  • Quantify QT Prolongation: Ensure you are correcting the QT interval for heart rate (e.g., using Bazett's or Fridericia's correction) to get an accurate QTc value.

  • In Vitro hERG Assay: Directly test the inhibitory activity of this compound on the hERG channel using patch-clamp electrophysiology in a cell line expressing the channel (e.g., HEK293 cells). See Table 2 for comparative data.

  • Mitochondrial Toxicity Assay: Assess mitochondrial function in isolated cardiomyocytes, as mitochondrial dysfunction can be an upstream event in drug-induced cardiotoxicity.[5] Refer to the protocol for Cardiomyocyte Mitochondrial Stress Assay.

Table 2: In Vitro Ion Channel Activity of this compound

Ion ChannelAssay TypeIC50 (µM)Comparison Compound (IC50, µM)
hERG (KCNH2)Patch Clamp12.5Erythromycin (30 µM)
Nav1.5Patch Clamp> 100Lidocaine (150 µM)
Cav1.2Patch Clamp> 100Verapamil (0.1 µM)

Experimental Protocols

Protocol 1: In Vitro Hepatotoxicity Assay using L02 Human Liver Cells
  • Cell Culture: Culture human L02 hepatocytes in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.

  • Seeding: Seed 10,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.

  • Dosing: Prepare serial dilutions of this compound (0.1 µM to 100 µM) in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (0.1% DMSO) and a positive control (Telithromycin, 50 µM).[10]

  • Incubation: Incubate the plate for 24 hours.

  • Viability Assessment: Measure cell viability using an MTT or PrestoBlue assay according to the manufacturer's instructions. Read absorbance or fluorescence on a plate reader.

  • Data Analysis: Normalize the results to the vehicle control and plot a dose-response curve to calculate the CC50 (50% cytotoxic concentration).

Protocol 2: Cardiomyocyte Mitochondrial Stress Assay
  • Isolation of Mitochondria: Isolate mitochondria from rat ventricular tissue using differential centrifugation with a commercially available kit.

  • Mitochondrial Respiration: Measure the oxygen consumption rate (OCR) using a Seahorse XF Analyzer. Assess basal respiration, ATP production, and maximal respiration after sequential injections of oligomycin, FCCP, and rotenone/antimycin A.

  • Dosing: Expose isolated mitochondria to varying concentrations of this compound (1 µM to 50 µM) and a vehicle control.

  • ROS Production: Measure the production of reactive oxygen species (ROS) using a fluorescent probe like MitoSOX Red.[5]

  • Data Analysis: Compare the OCR profiles and ROS production levels between this compound-treated groups and the control to identify mitochondrial dysfunction.

Visualizations: Pathways and Workflows

Lexithromycin_Hepatotoxicity_Pathway cluster_cell Hepatocyte Lex This compound Metabolism CYP3A4 Metabolism Lex->Metabolism BSEP_Inhibition Bile Salt Export Pump (BSEP) Inhibition Lex->BSEP_Inhibition Reactive_Metabolite Reactive Metabolite Metabolism->Reactive_Metabolite Mito_Dysfunction Mitochondrial Dysfunction Reactive_Metabolite->Mito_Dysfunction ER_Stress ER Stress Reactive_Metabolite->ER_Stress Apoptosis Apoptosis Mito_Dysfunction->Apoptosis ER_Stress->Apoptosis Bile_Acid ↑ Intra-cellular Bile Acids BSEP_Inhibition->Bile_Acid Bile_Acid->Mito_Dysfunction Necrosis Necrosis Apoptosis->Necrosis ALT_AST Release of ALT/AST Necrosis->ALT_AST

Caption: Proposed pathway for this compound-induced hepatotoxicity.

Experimental_Workflow_Cardiotoxicity start Observation: QTc Prolongation in vivo invitro_hERG In Vitro hERG Assay (Patch Clamp) start->invitro_hERG ic50 Determine IC50 invitro_hERG->ic50 risk_assessment Safety Margin Calculation (Cmax / IC50) ic50->risk_assessment low_risk Low Risk: Monitor risk_assessment->low_risk > 30x high_risk High Risk: Further Investigation risk_assessment->high_risk < 30x mito_assay Cardiomyocyte Mitochondrial Stress Assay high_risk->mito_assay

References

Reducing gastrointestinal side effects of Lexithromycin

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Lexithromycin

A Guide for Researchers on Mitigating Gastrointestinal Side Effects

Disclaimer: this compound is a fictional compound. The following information is based on the well-documented gastrointestinal (GI) effects of macrolide antibiotics, particularly Erythromycin, which serves as a scientific analog for this guide.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind this compound-induced gastrointestinal side effects?

A1: The primary cause of this compound's GI side effects, such as nausea, vomiting, abdominal pain, and diarrhea, is its action as a motilin receptor agonist.[1][2][3][4] this compound structurally mimics the endogenous peptide motilin, binding to and activating motilin receptors in the gastrointestinal tract.[2][4] This activation stimulates strong, often premature, gastric contractions (phase III of the migrating motor complex), leading to accelerated gastric emptying and increased GI motility, which manifest as adverse effects.[2][5][6]

Q2: How do this compound's GI side effects compare to other macrolides like Azithromycin or Clarithromycin?

A2: this compound (analogous to Erythromycin) typically causes the most frequent and intense dose-related GI disturbances among macrolides.[7][8] Newer derivatives like Clarithromycin and especially Azithromycin are associated with a lower incidence of these side effects.[8] This difference is attributed to their lower affinity for the motilin receptor and different pharmacokinetic profiles. Azithromycin, in particular, is a weak inhibitor of the CYP3A4 enzyme system compared to Erythromycin and Clarithromycin, resulting in fewer drug-drug interactions that could exacerbate side effects.[9][10]

Q3: What formulation strategies can be explored to reduce GI intolerance during preclinical development?

A3: Since this compound is deactivated by gastric acid, oral formulations should be designed to protect the active compound.[11] Enteric-coating tablets or creating stable salt or ester forms of the molecule can prevent premature release and degradation in the stomach, potentially reducing direct irritation and moderating its prokinetic effects.[11] Taking the formulation with food can also sometimes decrease GI disturbances, although this may affect absorption rates.[8]

Q4: Are there co-administration strategies that can mitigate these side effects in an experimental setting?

A4: In preclinical studies, co-administration with agents that modulate gut motility or inflammation could be investigated. For instance, anticholinergic agents like atropine have been shown to block the effects of motilin agonists on gastric contractions.[6] Additionally, specific probiotics, such as certain strains of Lactobacillus, have been studied for their ability to normalize visceral sensitivity and reduce gut inflammation following antibiotic-induced dysbiosis.[12] Investigating the co-administration of this compound with such agents could yield strategies to attenuate its GI effects.

Q5: Does this compound affect the gut microbiome?

A5: Yes, as a broad-spectrum antibiotic, this compound can significantly alter the composition of the gut microbiota.[3] This disruption, or dysbiosis, can lead to a decrease in beneficial bacteria (e.g., Lachnospiraceae, Ruminococcaceae) and an overgrowth of others.[13] Such changes can damage the intestinal barrier, increase inflammation, and contribute to symptoms like diarrhea. In some cases, this can lead to opportunistic infections like Clostridioides difficile.[9]

Troubleshooting Experimental Issues

Q1: My in vitro organ bath assay using intestinal strips shows inconsistent and overly strong contractions with this compound. What could be the cause?

A1: This is an expected outcome due to this compound's potent motilin receptor agonism.[1][2] The high-amplitude, premature contractions are a direct pharmacological effect. To achieve more consistent and measurable results, consider the following:

  • Dose-Response Curve: Ensure you are using a wide range of concentrations to establish a full dose-response curve. The effect can be potent at low concentrations.

  • Tissue Specificity: The density of motilin receptors varies along the GI tract. Duodenal and antral tissues are highly sensitive, whereas ileal preparations are typically unresponsive.[1] Confirm you are using the appropriate tissue segment for your research question.

  • Receptor Antagonism: To confirm the effect is motilin-mediated, pre-treat the tissue with a motilin receptor antagonist. This should block the contractile response to this compound.

  • Control for Cholinergic Pathways: Low doses of this compound can act via cholinergic pathways.[6] Including a control with atropine can help dissect the direct muscular effect from indirect neural activation.

Q2: I am observing high variability in my animal model's gastric emptying and intestinal transit studies after administering this compound. How can I reduce this?

A2: High variability is common in motility studies, especially with a potent prokinetic agent. To improve consistency:

  • Standardize Fasting Period: Ensure all animals are fasted for a consistent period (e.g., overnight) before the experiment, as food intake significantly impacts GI motility.[14]

  • Control for Stress: Stress can independently alter GI motility.[15][16] Acclimatize animals to handling and the experimental procedures to minimize stress-induced variability.

  • Use Validated Models: Employ established models like the charcoal meal transit assay or phenol red meal models, which have been validated for evaluating prokinetic agents.[14][17][18] These models typically yield statistically significant results with group sizes of 6-10 animals.[14]

  • Dose Selection: The effect of this compound is dose-dependent.[8] Ensure the dose used is appropriate for the animal model and is not causing maximal, chaotic contractions that are difficult to quantify. A pilot dose-finding study is recommended.

Q3: My cell-based assays (e.g., Caco-2) for cytotoxicity are showing unexpected results. Could this be related to the this compound formulation?

A3: Yes, the formulation can significantly impact results.

  • Solubility and Vehicle: this compound may have poor aqueous solubility. Ensure the vehicle used to dissolve the compound (e.g., DMSO) is used at a non-toxic concentration and that the compound remains in solution throughout the experiment.

  • Ester/Salt Forms: If you are using an ester or salt form of this compound, the hydrolysis and release of the active molecule can vary depending on the cell culture medium's pH and enzymatic activity. This can lead to inconsistent exposure of the cells to the active drug.

  • Direct Cellular Effects: Beyond its prokinetic action, this compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[3][7] While this target is specific to bacteria, high concentrations could potentially have off-target effects on mitochondrial protein synthesis in eukaryotic cells, which should be considered when interpreting cytotoxicity data.

Quantitative Data Summary

Table 1: Comparative Incidence of Gastrointestinal Adverse Events in Macrolides

Adverse EventErythromycin (this compound Analog)ClarithromycinAzithromycinPlacebo
Diarrhea HighModerateLowerBaseline
Nausea HighModerateLowerBaseline
Abdominal Pain HighModerateLowerBaseline
Vomiting HighModerateLowerBaseline

Source: Data synthesized from multiple clinical comparisons.[8][19][20] The terms High, Moderate, and Lower represent the relative frequency of side effects, with Erythromycin consistently showing the highest incidence.

Table 2: In Vitro Potency at the Motilin Receptor (Rabbit Duodenum)

Compound50% Max Contraction (EC₅₀)50% Motilin Displacement (IC₅₀)
Motilin N/AN/A
Erythromycin A (this compound Analog) 2.0 x 10⁻⁶ M1.3 x 10⁻⁷ M
EM201 (Derivative) 5.0 x 10⁻⁸ M1.0 x 10⁻⁸ M
Erythromycin A N-oxide (Derivative) 1.0 x 10⁻⁴ M4.0 x 10⁻⁶ M

Source: Adapted from in vitro studies on rabbit duodenal smooth muscle.[1] This table illustrates the direct correlation between motilin receptor binding affinity and contractile response.

Experimental Protocols

Protocol 1: Ex Vivo Gastrointestinal Motility Assay (Organ Bath)

Objective: To quantify the contractile effect of this compound on isolated intestinal tissue.

Methodology:

  • Tissue Preparation: Humanely euthanize a small animal (e.g., guinea pig, rabbit).[21] Immediately excise a 2-3 cm segment of the proximal duodenum or gastric antrum.[22]

  • Mounting: Mount the tissue strip longitudinally in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O₂ / 5% CO₂.[22]

  • Transducer Connection: Connect one end of the tissue to an isometric force transducer to record contractile activity.[22]

  • Equilibration: Allow the tissue to equilibrate for 60 minutes under a resting tension of 1 gram, with solution changes every 15 minutes.

  • Viability Check: Elicit a reference contraction with a standard agent (e.g., acetylcholine or KCl) to ensure tissue viability.

  • Drug Administration: Add this compound to the bath in a cumulative, concentration-dependent manner (e.g., 10⁻⁹ M to 10⁻⁵ M). Record the contractile response for at least 10 minutes at each concentration.

  • Data Analysis: Measure the amplitude and frequency of contractions. Express the response as a percentage of the maximum contraction induced by the reference agent and plot a dose-response curve to determine the EC₅₀.

Protocol 2: In Vivo Intestinal Transit Assay (Charcoal Meal Model)

Objective: To assess the effect of this compound on gastrointestinal transit time in a rodent model.

Methodology:

  • Animal Preparation: Fast mice or rats overnight (12-18 hours) with free access to water.[14]

  • Drug Administration: Administer this compound or vehicle control orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before the tracer meal (e.g., 30 minutes).

  • Tracer Administration: Administer a non-absorbable marker (e.g., 0.2 mL of 5% charcoal suspension in 10% gum acacia) via oral gavage.[14][17]

  • Transit Time: After a fixed period (e.g., 20-30 minutes), humanely euthanize the animals.[14]

  • Measurement: Carefully excise the entire small intestine from the pyloric sphincter to the cecum. Measure the total length of the intestine. Measure the distance traveled by the charcoal meal from the pylorus.[17]

  • Data Analysis: Calculate the intestinal transit as a percentage: (Distance traveled by charcoal / Total length of small intestine) x 100. Compare the transit percentage between the this compound-treated and vehicle control groups.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Lex This compound MotR Motilin Receptor (GPCR) Lex->MotR Binds & Activates PLC Phospholipase C (PLC) MotR->PLC Activates Ca_channel Ca²⁺ Channel MotR->Ca_channel Opens IP3 IP3 PLC->IP3 Generates SR Sarcoplasmic Reticulum IP3->SR Opens Ca²⁺ channels on DAG DAG Ca_int Ca_channel->Ca_int Ca²⁺ Influx Ca_ext Ca_ext->Ca_channel SR->Ca_int Releases Ca²⁺ Contraction Smooth Muscle Contraction Ca_int->Contraction Initiates

Caption: this compound-induced GI motility signaling pathway.

Experimental_Workflow A Hypothesis: Compound X ameliorates This compound GI effects B In Vitro Screening: Motilin Receptor Binding Assay A->B C Ex Vivo Analysis: Isolated Intestinal Tissue (Organ Bath) B->C Lead candidates D In Vivo Model: Rodent Gastric Emptying & Intestinal Transit Assay C->D Confirmed activity E Behavioral Assessment: Nausea/Vomiting Models (e.g., Pica Behavior) D->E Efficacy confirmed F Data Analysis & Conclusion E->F

Caption: Workflow for screening agents to reduce GI side effects.

Troubleshooting_Logic Start Inconsistent results in in vivo motility assay Q1 Is the animal fasting protocol standardized? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No: Standardize fasting (e.g., 12h, water ad lib) Q1->A1_No Q2 Are animals properly acclimatized to handling? A1_Yes->Q2 End Variability Reduced A1_No->End A2_Yes Yes Q2->A2_Yes A2_No No: Implement acclimatization protocol to reduce stress Q2->A2_No Q3 Is the dose appropriate? (Not causing maximal effect) A2_Yes->Q3 A2_No->End A3_Yes Yes Q3->A3_Yes A3_No No: Perform dose-response study to find optimal dose Q3->A3_No A3_Yes->End A3_No->End

Caption: Troubleshooting high variability in animal motility assays.

References

Preventing Lexithromycin precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper handling and use of Lexithromycin, with a focus on preventing precipitation in stock solutions to ensure experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a semi-synthetic macrolide antibiotic derived from erythromycin.[1] Its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, which prevents the elongation of the polypeptide chain.[1]

Q2: Why is my this compound stock solution precipitating?

Precipitation of this compound from a stock solution can be attributed to several factors:

  • Solvent Choice: this compound, like many macrolides, has poor aqueous solubility.[2] Using an inappropriate solvent or introducing the stock solution into an aqueous buffer too quickly can cause it to precipitate.

  • Concentration: The concentration of this compound in the stock solution may exceed its solubility limit in the chosen solvent.

  • Temperature: Temperature fluctuations, especially freeze-thaw cycles, can decrease the stability of the stock solution and lead to precipitation.

  • pH: The pH of the final solution can significantly impact the solubility of macrolide antibiotics. Generally, they are more stable in alkaline conditions.

  • Improper Mixing: Failure to ensure the compound is fully dissolved during preparation can lead to the formation of micro-precipitates that can grow over time.

Q3: What are the recommended solvents for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing high-concentration stock solutions of this compound.[3] Ethanol is also a suitable solvent for many macrolides and can be used to prepare stock solutions.[4][5][6] For aqueous applications, it is often recommended to first dissolve the macrolide in a small amount of an organic solvent like ethanol before diluting with the aqueous buffer.[4][7][8]

Q4: How should I store my this compound stock solution to prevent precipitation?

For optimal stability and to prevent precipitation, it is recommended to:

  • Store stock solutions in small, single-use aliquots to minimize freeze-thaw cycles.

  • Store DMSO-based stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months), protected from light.

  • Aqueous solutions of macrolides are generally not recommended for storage for more than one day.[4][7][8]

Q5: Can I do anything to rescue a precipitated this compound stock solution?

In some cases, gentle warming of the solution in a water bath (e.g., to 37°C) with vortexing may help to redissolve the precipitate. However, it is crucial to ensure that the heat does not degrade the compound. If the precipitate does not readily dissolve, it is recommended to prepare a fresh stock solution to ensure accurate dosing in your experiments.

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to identifying and resolving issues with this compound precipitation.

Problem Potential Cause Recommended Solution
Immediate precipitation upon adding stock solution to aqueous media. High final concentration exceeding aqueous solubility.- Decrease the final concentration of this compound in the media.- Add the stock solution dropwise to the media while gently vortexing.
Shock precipitation due to rapid solvent change.- First, dilute the stock solution in a small volume of a co-solvent that is miscible with both the stock solvent and the aqueous media before adding to the final volume.
Precipitation observed in the stock solution vial after storage. Improper storage conditions.- Ensure stock solutions are stored in tightly sealed vials at the recommended temperature (-20°C or -80°C).- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Concentration is too high for the storage temperature.- Prepare a new stock solution at a lower concentration.
Precipitation occurs over time in the final experimental medium. Instability of this compound in the medium.- Prepare fresh this compound-containing media for each experiment.- Assess the pH of the final medium, as macrolides can be unstable in acidic conditions.
Interaction with media components.- If using serum-containing media, consider that proteins can sometimes cause precipitation. Perform a small-scale test with serum-free media to investigate this possibility.

Data Presentation

Table 1: Solubility of this compound and Related Macrolides in Common Solvents

Note: Data for Roxithromycin, Azithromycin, Clarithromycin, and Erythromycin are provided as approximations for this compound due to their structural similarities. Researchers should perform their own solubility tests for precise determinations.

Compound Solvent Solubility (mg/mL) Reference
This compound DMSO≥ 32.5 (for stock)[3]
Roxithromycin Ethanol~30[4]
DMSO~15[4]
1:1 Ethanol:PBS (pH 7.2)~0.5[4]
Azithromycin Ethanol~16[7]
DMSO~5[7]
1:1 Ethanol:PBS (pH 7.2)~0.50[7]
Clarithromycin Ethanol, DMSO, DMF~1[8]
1:1 Ethanol:PBS (pH 7.2)~0.5[8]
Erythromycin Ethanol~30[5]
DMSO~15[5]
Water~2[9]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Vortex mixer

  • Calibrated analytical balance

  • Sterile pipette tips

Procedure:

  • Aseptic Technique: Perform all steps in a laminar flow hood or a designated clean area to maintain sterility.

  • Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of this compound.

  • Dissolution: Aseptically add the appropriate volume of anhydrous DMSO to the this compound powder. For a 10 mg/mL solution, add 1 mL of DMSO to 10 mg of powder.

  • Mixing: Tightly cap the vial and vortex the solution until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution against a light source to ensure there are no visible particles.

  • Aliquoting: Dispense the stock solution into sterile, amber microcentrifuge tubes or cryovials in volumes appropriate for your experiments (e.g., 20 µL or 50 µL aliquots). This minimizes the need for repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months. Protect from light.

Protocol 2: Stability Assessment of this compound Stock Solution by HPLC

This protocol outlines a general procedure for assessing the stability of a this compound stock solution using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. A specific HPLC method for this compound would need to be developed and validated. The principles are based on methods used for other macrolides like Roxithromycin.[10][11]

Objective: To determine the stability of a prepared this compound stock solution over time under specific storage conditions.

Materials:

  • Prepared this compound stock solution (e.g., 10 mg/mL in DMSO).

  • HPLC system with a UV detector.

  • A suitable C18 reversed-phase HPLC column.

  • Mobile phase (e.g., a mixture of phosphate buffer and acetonitrile or methanol, pH adjusted). The exact composition would need to be optimized.

  • Diluent (mobile phase or a compatible solvent mixture).

  • Forced degradation reagents (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂).

Procedure:

  • Method Validation (Abbreviated):

    • Specificity: Perform forced degradation studies to ensure that the degradation products do not interfere with the main this compound peak. Expose the this compound solution to acidic, basic, oxidative, and photolytic stress conditions.

    • Linearity: Prepare a series of dilutions of a fresh this compound stock solution and inject them into the HPLC to establish a linear relationship between concentration and peak area.

  • Stability Study:

    • Time Zero (T₀) Analysis: Immediately after preparing the this compound stock solution, dilute an aliquot to a known concentration within the linear range of the HPLC method and inject it into the HPLC system. Record the peak area of the this compound peak. This will serve as the 100% reference.

    • Storage: Store the remaining aliquots of the stock solution under the desired storage conditions (e.g., -20°C and -80°C).

    • Time Point Analysis: At predetermined time points (e.g., 1 week, 2 weeks, 1 month, 3 months, 6 months), remove one aliquot from each storage condition.

    • Sample Preparation: Allow the aliquot to thaw completely at room temperature. Dilute the sample in the same manner as the T₀ sample to the same final concentration.

    • HPLC Analysis: Inject the diluted sample into the HPLC system and record the peak area of the this compound peak.

    • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T₀ sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at T₀) * 100

  • Acceptance Criteria: A common acceptance criterion for stability is that the concentration of the active pharmaceutical ingredient remains above 90% of the initial concentration.

Mandatory Visualizations

Troubleshooting_Workflow cluster_start Start cluster_investigation Investigation cluster_stock_issues Stock Solution Issues cluster_dilution_issues Dilution & Final Medium Issues cluster_resolution Resolution start This compound Precipitation Observed check_stock Check Stock Solution start->check_stock check_dilution Check Dilution Process start->check_dilution is_cloudy Is the stock solution cloudy? check_stock->is_cloudy precipitation_point When does precipitation occur? check_dilution->precipitation_point is_cloudy->check_dilution No redissolve Attempt to redissolve (gentle warming/vortexing) is_cloudy->redissolve Yes prepare_fresh Prepare fresh, lower concentration stock is_cloudy->prepare_fresh Yes, and cannot redissolve redissolve->is_cloudy Unsuccessful resolved Precipitation Resolved redissolve->resolved Successful prepare_fresh->resolved immediate Immediately upon dilution precipitation_point->immediate Immediately over_time Over time in final medium precipitation_point->over_time Over Time review_dilution Review dilution technique (slow addition, vortexing) immediate->review_dilution check_medium_ph Check medium pH & components over_time->check_medium_ph check_final_conc Check final concentration review_dilution->check_final_conc check_final_conc->prepare_fresh Concentration appropriate check_final_conc->resolved Concentration too high prepare_fresh_media Use freshly prepared media check_medium_ph->prepare_fresh_media prepare_fresh_media->resolved

Caption: Troubleshooting workflow for identifying and resolving this compound precipitation.

Macrolide_Signaling_Pathway cluster_stimulus External Stimulus (e.g., TNF-α) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates p38 p38 MAPK TNFR->p38 activates IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (inactive) IkB->NFkB_inactive releases NFkB_active NF-κB (active) NFkB_inactive->NFkB_active activation nucleus Nucleus NFkB_active->nucleus translocates to inflammatory_genes Inflammatory Gene Transcription (e.g., IL-8) nucleus->inflammatory_genes promotes This compound This compound This compound->IKK inhibits This compound->p38 inhibits

Caption: Putative signaling pathway modulation by this compound.

References

Technical Support Center: Managing Lexithromycin-Induced Liver Function Abnormalities

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this technical support center is intended for research purposes only by qualified professionals. "Lexithromycin" is understood to be closely related or synonymous with Roxithromycin, a macrolide antibiotic. This guide is based on currently available scientific literature regarding Roxithromycin and other macrolide antibiotics.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced hepatotoxicity?

A1: this compound, a macrolide antibiotic, is thought to induce liver injury through a combination of mechanisms. The primary proposed mechanisms include mitochondrial dysfunction, the induction of oxidative stress, and cholestasis via the inhibition of bile salt export pump (BSEP) function.[1][2][3] Macrolides can interfere with the mitochondrial electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS).[3][4][5][6] This oxidative stress can damage cellular components, leading to apoptosis or necrosis.[7][8][9] Additionally, inhibition of BSEP disrupts the normal flow of bile acids, causing their accumulation in hepatocytes and leading to cholestatic injury.[1][10][11][12]

Q2: What are the typical biomarkers to monitor for this compound-induced liver abnormalities in vitro?

A2: The most common biomarkers for in vitro assessment of drug-induced liver injury are the measurement of liver enzyme leakage into the cell culture medium. These include Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Lactate Dehydrogenase (LDH). An increase in the extracellular levels of these enzymes indicates compromised cell membrane integrity and cytotoxicity. For cholestatic effects, specific assays measuring the inhibition of bile salt transporters like BSEP are utilized.[1][10][11][12]

Q3: Which in vitro models are suitable for studying this compound hepatotoxicity?

A3: Several in vitro models can be used, with the choice depending on the specific research question.

  • HepG2 Cells: A human hepatoma cell line that is widely used for initial cytotoxicity screening.[13]

  • HepaRG Cells: A human hepatic progenitor cell line that can differentiate into hepatocyte-like and biliary-like cells, offering a more metabolically active model than HepG2.

  • Primary Human Hepatocytes (PHHs): Considered the gold standard for in vitro hepatotoxicity studies due to their high physiological relevance. However, they are limited by availability, cost, and inter-donor variability.

  • 3D Liver Spheroids/Organoids: These models offer a more in vivo-like microenvironment, with enhanced cell-cell interactions and metabolic activity, making them suitable for longer-term toxicity studies.

Q4: At what concentrations should I test this compound in my in vitro experiments?

A4: The appropriate concentration range for this compound will depend on the cell type and the specific endpoint being measured. It is recommended to perform a dose-response study to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity. Based on the literature for Roxithromycin and other macrolides, a starting range of 1 µM to 500 µM could be considered for initial experiments in cell lines like HepG2.[13]

Troubleshooting Guides

General In Vitro Hepatotoxicity Assays
Issue Possible Cause Suggested Solution
High background in enzyme leakage assays (ALT, AST, LDH) Serum in the culture medium contains endogenous enzymes.Use serum-free medium for the duration of the drug treatment or use a medium with low serum concentration. Always include a "medium only" background control.
Cell lysis during routine handling.Handle cells gently, especially during media changes and reagent additions. Avoid excessive pipetting.
Inconsistent results between experiments Variation in cell seeding density.Ensure a consistent number of viable cells are seeded in each well. Perform a cell count before plating.
Passage number of cell lines is too high.Use cells within a defined low passage number range, as high passage numbers can alter cell characteristics and drug sensitivity.
Contamination of cell cultures.Regularly check for microbial contamination. Use sterile techniques and periodically test cultures for mycoplasma.
No observable toxicity at expected concentrations Low metabolic activity of the cell line.Consider using a more metabolically competent cell line like HepaRG or primary hepatocytes, as toxicity may be mediated by a metabolite of this compound.
Insufficient drug exposure time.Extend the incubation time with the drug. A time-course experiment (e.g., 24, 48, 72 hours) is recommended.
Specific Assay Troubleshooting
Assay Issue Possible Cause Suggested Solution
Fluorescent Dye-Based Assays (e.g., for ROS, Mitochondrial Membrane Potential) High background fluorescence Autofluorescence from cells or compounds.Include an unstained control to assess autofluorescence. Choose fluorescent dyes with emission spectra that do not overlap with the compound's fluorescence.
Signal photobleaching Excessive exposure to excitation light.Minimize light exposure. Use an anti-fade mounting medium if imaging fixed cells.
In Vitro Cholestasis (BSEP Inhibition) Assays Low signal of fluorescent bile salt substrate Poor transporter activity in the in vitro model.Ensure the use of a cell model with robust BSEP expression and function (e.g., sandwich-cultured hepatocytes). Optimize assay conditions such as incubation time and temperature.
High variability in results Inconsistent formation of bile canaliculi in sandwich-cultured hepatocytes.Optimize the cell seeding density and culture time to ensure proper monolayer formation and functional bile canaliculi.

Data Presentation

Table 1: Comparative Cytotoxicity of Macrolide Antibiotics in Liver Cell Lines

Macrolide Cell Line Assay Incubation Time IC50 / EC50 (µM)
RoxithromycinChang Liver CellsMTT48h~100-200
Chang Liver CellsProtein Assay48h~200
ErythromycinChang Liver CellsMTT48h>500
Chang Liver CellsProtein Assay48h>500
AzithromycinChang Liver CellsMTT48h>500
Chang Liver CellsProtein Assay48h>500
ClarithromycinHepG2SRB-Lower than Doxorubicin
AzithromycinHepG2SRB-Higher than Doxorubicin

Data compiled from literature and intended for comparative purposes.[3][13] Actual values may vary based on experimental conditions.

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using LDH Release Assay

This protocol is adapted from commercially available LDH assay kits.

Materials:

  • Hepatocytes (e.g., HepG2)

  • 96-well cell culture plates

  • This compound stock solution

  • Cell culture medium

  • LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and diaphorase)

  • Lysis buffer (provided with the kit for maximum LDH release control)

  • Stop solution (provided with the kit)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed hepatocytes in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include vehicle control (medium with the same solvent concentration as the drug stock) and a positive control (a known hepatotoxic compound).

  • Controls:

    • Spontaneous LDH Release: Wells with untreated cells.

    • Maximum LDH Release: To separate wells with untreated cells, add 10 µL of lysis buffer 45 minutes before the end of the incubation period.

    • Medium Background: Wells containing only culture medium.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • LDH Reaction:

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the kit's instructions.

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Measurement: Add 50 µL of stop solution to each well. Measure the absorbance at 490 nm using a microplate reader.

  • Calculation:

    • Subtract the absorbance of the medium background from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Protocol 2: Measurement of ALT and AST Activity

This protocol is a general guideline based on commercially available colorimetric assay kits.

Materials:

  • Supernatant from treated and control cells (from Protocol 1)

  • ALT/AST activity assay kit

  • Microplate reader

Procedure:

  • Sample Preparation: Collect the cell culture supernatant from your experiment. If necessary, centrifuge to remove any cell debris.

  • Assay Reaction:

    • Prepare the reaction mixture for ALT or AST according to the kit's manual. This typically involves mixing an assay buffer with an enzyme mix and a substrate.

    • Add the appropriate volume of the reaction mixture to each well of a 96-well plate.

    • Add your supernatant samples to the wells.

  • Incubation: Incubate the plate at 37°C for the time specified in the kit's protocol (usually 30-60 minutes).

  • Measurement: Measure the absorbance at the wavelength specified in the kit's manual (e.g., 570 nm for colorimetric assays).

  • Quantification: Determine the ALT or AST activity in your samples by comparing the readings to a standard curve generated using the provided pyruvate or glutamate standard.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Lexithromycin_Hepatotoxicity_Workflow cluster_invitro In Vitro Model cluster_assays Hepatotoxicity Assessment cluster_analysis Data Analysis cell_culture Hepatocyte Culture (e.g., HepG2, PHH) drug_treatment This compound Treatment (Dose- and Time-Response) cell_culture->drug_treatment cytotoxicity Cytotoxicity Assays (LDH, ALT, AST) drug_treatment->cytotoxicity oxidative_stress Oxidative Stress (ROS Measurement) drug_treatment->oxidative_stress mitochondrial_dysfunction Mitochondrial Function (Membrane Potential, ATP) drug_treatment->mitochondrial_dysfunction cholestasis Cholestasis (BSEP Inhibition) drug_treatment->cholestasis data_analysis IC50 Determination & Mechanistic Evaluation cytotoxicity->data_analysis oxidative_stress->data_analysis mitochondrial_dysfunction->data_analysis cholestasis->data_analysis

Caption: Experimental workflow for assessing this compound-induced hepatotoxicity in vitro.

Mitochondrial_Dysfunction_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol This compound This compound etc Electron Transport Chain (ETC) Inhibition This compound->etc mmp Decreased Mitochondrial Membrane Potential etc->mmp atp Decreased ATP Production etc->atp ros Increased Reactive Oxygen Species (ROS) etc->ros mptp Mitochondrial Permeability Transition Pore (MPTP) Opening mmp->mptp ros->mptp cyto_c Cytochrome c Release mptp->cyto_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apoptosome caspase3 Caspase-3 Activation apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Mitochondrial dysfunction and apoptosis pathway induced by this compound.

Cholestasis_Pathway cluster_hepatocyte Hepatocyte cluster_canaliculus Bile Canaliculus This compound This compound bsep Bile Salt Export Pump (BSEP) This compound->bsep Inhibition bile_acids Bile Acid Accumulation bsep->bile_acids Leads to bile_flow Decreased Bile Flow bsep->bile_flow Reduced Export cell_injury Hepatocellular Injury bile_acids->cell_injury Induces cholestatic_hepatitis Cholestatic Hepatitis cell_injury->cholestatic_hepatitis

Caption: Mechanism of this compound-induced cholestasis via BSEP inhibition.

References

Validation & Comparative

A Comparative Analysis of Roxithromycin and Azithromycin Efficacy Against Streptococcus pneumoniae

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: Initial searches for "Lexithromycin" did not yield relevant results. It is presumed that the intended subject of this comparison is Roxithromycin, a macrolide antibiotic structurally and functionally similar to Azithromycin. This guide will proceed with a detailed comparison of Roxithromycin and Azithromycin.

This guide provides a comprehensive comparison of the efficacy of roxithromycin and azithromycin against Streptococcus pneumoniae, a significant pathogen in respiratory tract infections. The information is intended for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental methodologies, and visual representations of mechanisms and workflows.

Mechanism of Action

Both roxithromycin and azithromycin are macrolide antibiotics that function by inhibiting bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, thereby interfering with the translocation of peptides and halting bacterial growth.[1][2] This action is primarily bacteriostatic, but can be bactericidal at higher concentrations.

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cluster_bacterial_cell Bacterial Cell cluster_antibiotics Macrolide Antibiotics ribosome 50S Ribosomal Subunit protein Polypeptide Chain (Protein) ribosome->protein Protein Synthesis mrna mRNA mrna->ribosome Translation roxithromycin Roxithromycin roxithromycin->ribosome Binding and Inhibition azithromycin Azithromycin azithromycin->ribosome Binding and Inhibition

Caption: Mechanism of action for macrolide antibiotics.

Quantitative Efficacy Comparison

The following table summarizes the in vitro efficacy of roxithromycin and azithromycin against Streptococcus pneumoniae based on Minimum Inhibitory Concentration (MIC) data from a comparative pharmacodynamic study.

AntibioticS. pneumoniae IsolateMinimum Inhibitory Concentration (MIC) (mg/L)
Roxithromycin Clinical Isolate0.60[3][4]
Azithromycin Clinical Isolate0.47[3][4]

Lower MIC values indicate greater in vitro potency.

A study simulating the pharmacokinetic profiles of both drugs in human tonsil tissue found that azithromycin demonstrated a more pronounced antistreptococcal effect compared to roxithromycin.[3][4] Despite similar initial rates of bacterial killing, the area between the control growth curve and the time-kill curve over 12 hours was 36% greater for azithromycin against S. pneumoniae.[4] Furthermore, azithromycin led to the eradication of viable bacteria with no regrowth within 48 hours, whereas regrowth was observed with roxithromycin after 6 hours.[3][4]

Experimental Protocols

The following section details the methodologies employed in a key comparative study to determine the efficacy of roxithromycin and azithromycin against Streptococcus pneumoniae.

In Vitro Pharmacodynamic Model Simulating Tonsil Tissue Concentrations

This experiment, as described by Firsov et al. (2002), was designed to compare the antimicrobial effects of azithromycin and roxithromycin under conditions that mimic their concentrations in human tonsil tissue.[3][4]

  • Bacterial Strains: Clinical isolates of Streptococcus pneumoniae were used.

  • Antimicrobial Agents: Powders of azithromycin and roxithromycin were obtained from their respective manufacturers.

  • Minimum Inhibitory Concentration (MIC) Determination:

    • Prepare serial twofold dilutions of each antibiotic in cation-adjusted Mueller-Hinton broth supplemented with 5% lysed horse blood.

    • Inoculate each dilution with a standardized suspension of the S. pneumoniae isolate to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

    • Incubate the cultures at 37°C in a 5% CO2 atmosphere for 18-24 hours.

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth.

  • In Vitro Simulation of Pharmacokinetics:

    • A two-compartment glass vessel system is used, with a central compartment containing the bacterial culture and a peripheral compartment for antibiotic dilution.

    • The central compartment is filled with fresh culture medium inoculated with the S. pneumoniae strain at an initial density of approximately 10^6 CFU/mL.

    • The system is maintained at 37°C with continuous stirring.

    • The antibiotic is introduced into the central compartment to simulate the peak concentration observed in tonsil tissue.

    • The antibiotic concentration is then diluted over time to mimic the elimination half-life in tonsil tissue by a continuous flow of fresh medium into and out of the central compartment.

  • Time-Kill Curve Analysis:

    • Samples are collected from the central compartment at various time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24, and 48 hours).

    • Serial dilutions of each sample are plated on appropriate agar plates.

    • The plates are incubated, and the number of colony-forming units (CFU)/mL is determined.

    • The results are plotted as log10 CFU/mL versus time to generate a time-kill curve.

    • The area between the control growth curve and the antibiotic time-kill curve (ABBC) is calculated to quantify the overall antimicrobial effect.

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cluster_workflow Experimental Workflow: In Vitro Efficacy Comparison start Start isolate_prep Prepare Standardized S. pneumoniae Inoculum start->isolate_prep mic_determination Determine Minimum Inhibitory Concentration (MIC) isolate_prep->mic_determination simulation_setup Set up In Vitro Pharmacodynamic Model isolate_prep->simulation_setup add_antibiotic Introduce Antibiotic to Simulate Tonsil Tissue Concentration simulation_setup->add_antibiotic sampling Collect Samples at Predetermined Time Intervals add_antibiotic->sampling cfu_counting Perform Viable Cell Counts (CFU/mL) sampling->cfu_counting data_analysis Plot Time-Kill Curves and Calculate ABBC cfu_counting->data_analysis end End data_analysis->end

Caption: Workflow for in vitro antibiotic efficacy testing.

Conclusion

Based on the available in vitro pharmacodynamic data, azithromycin demonstrates a more potent and sustained bactericidal effect against Streptococcus pneumoniae when simulating concentrations found in human tonsil tissue, as compared to roxithromycin. While both macrolides share the same mechanism of action, the superior in vitro performance of azithromycin in this model suggests a potential for greater clinical efficacy in treating infections caused by this pathogen at the site of infection. However, it is important to note that clinical outcomes are influenced by a multitude of factors beyond in vitro susceptibility, including patient-specific pharmacokinetics and the immune response. Further clinical studies are necessary for a definitive comparison of their therapeutic efficacy.

References

A Comparative Pharmacokinetic Analysis of Azithromycin and Roxithromycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of two widely used macrolide antibiotics: azithromycin and roxithromycin. The information presented is based on experimental data to assist researchers and drug development professionals in understanding the key differences in absorption, distribution, metabolism, and excretion of these compounds.

Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for azithromycin and roxithromycin, derived from studies in healthy adult subjects.

Pharmacokinetic ParameterAzithromycinRoxithromycin
Peak Plasma Concentration (Cmax) 0.35-0.45 µg/mL (after a single 500 mg oral dose)[1][2]10.13 ± 0.43 µg/mL (after a single 300 mg oral dose)[3]
Time to Peak Concentration (Tmax) ~2 hours[1][2]2.42 ± 0.34 hours[3]
Elimination Half-life (t½) 2 to 4 days[1][2]Approximately 12 hours[4]
Volume of Distribution (Vd) 25 to 35 L/kg[1][2]1.38 ± 0.55 L/kg[3]
Oral Bioavailability Approximately 37%[1][2]Good, rapidly absorbed[5]
Plasma Protein Binding Low, less than 50%[1][2]Not specified in the provided results
Primary Route of Elimination Biliary excretion and transintestinal secretion (mainly as unchanged drug)[1][2]Primarily excreted unchanged by the kidneys[5]
Urinary Excretion (unchanged drug) ~6% (oral dose), 12% (IV dose)[1][2]About 10% of the dose[4]

Experimental Protocols

The pharmacokinetic data presented in this guide are primarily derived from clinical studies involving healthy adult volunteers. The general methodology for these studies is outlined below.

General Pharmacokinetic Study Protocol

A typical pharmacokinetic study for these macrolides involves the oral administration of a single dose of the drug to a cohort of healthy, fasted subjects. Blood samples are then collected at predetermined time intervals over a period of 48 hours or longer. The concentration of the drug in the plasma or serum is quantified using validated analytical methods such as High-Performance Liquid Chromatography (HPLC) or a microbiological assay.[3][6] The resulting concentration-time data are then used to calculate the key pharmacokinetic parameters.

For instance, one study protocol for roxithromycin involved administering a single 300 mg oral dose to healthy female volunteers, with blood samples collected at various intervals for 48 hours. The plasma concentrations were determined using HPLC, and the pharmacokinetic parameters were assessed using a two-compartment open model.[3]

Similarly, pharmacokinetic studies for azithromycin have involved the administration of a single 500 mg oral dose to healthy subjects, followed by the collection of plasma samples to determine drug concentrations over time.[1][2]

Mechanism of Action and Signaling Pathways

Both azithromycin and roxithromycin are macrolide antibiotics that exert their antibacterial effects by inhibiting protein synthesis in susceptible bacteria. They achieve this by binding to the 50S subunit of the bacterial ribosome, which in turn inhibits the translocation of peptides.[4][5]

In addition to their antibacterial properties, macrolides, including azithromycin, are known to have immunomodulatory and anti-inflammatory effects.[7] Azithromycin has been shown to influence cellular signaling pathways. For example, it can suppress the proliferation of T-cells by inhibiting the mammalian target of rapamycin (mTOR) signaling pathway.[8] Furthermore, azithromycin can inhibit the production of certain inflammatory mediators by affecting the ERK1/2 and JNK signaling pathways.[9]

The diagrams below illustrate the primary mechanism of action for both antibiotics and a general workflow for a pharmacokinetic study.

cluster_drug Macrolide Antibiotic cluster_bacterium Bacterial Cell drug Azithromycin / Roxithromycin ribosome 50S Ribosomal Subunit drug->ribosome Binds to protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibition of

Figure 1: Mechanism of Action of Macrolide Antibiotics.

cluster_protocol Pharmacokinetic Study Workflow start Drug Administration (Oral Dose) sampling Blood Sample Collection (Time-course) start->sampling analysis Plasma/Serum Analysis (e.g., HPLC) sampling->analysis data_analysis Pharmacokinetic Modeling and Parameter Calculation analysis->data_analysis results Determination of Cmax, tmax, t½, etc. data_analysis->results

Figure 2: General Experimental Workflow for a Pharmacokinetic Study.

References

A Comparative Guide to the In Vivo Antibacterial Efficacy of Lexithromycin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the in vivo antibacterial efficacy of Lexithromycin, a novel ketolide antibiotic, against other commonly used antimicrobial agents. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance in preclinical models.

Introduction

This compound is a semi-synthetic, 14-membered-ring macrolide belonging to the ketolide class of antibiotics. Its unique structural modifications, particularly the substitution of the L-cladinose moiety at position 3 of the erythronolide A ring with a 3-keto group, confer a distinct mechanism of action and a broad spectrum of activity. This guide focuses on in vivo studies that are critical for bridging the gap between in vitro activity and clinical applications.

Mechanism of Action

This compound exerts its bacteriostatic effect by inhibiting protein synthesis within the bacterial cell.[1] Unlike traditional macrolides that bind to a single domain on the bacterial ribosome, this compound binds to two domains (II and V) of the 23S rRNA within the 50S ribosomal subunit.[1][2] This dual-binding mechanism results in a higher affinity for the ribosome and confers activity against bacterial strains that have developed resistance to macrolides through methylation of the ribosomal target (MLSB resistance).[2][3]

cluster_bacterium Bacterial Cell cluster_ribosome 50S Ribosomal Subunit 23S_rRNA 23S rRNA Domain_V Domain V 23S_rRNA->Domain_V Domain_II Domain II 23S_rRNA->Domain_II Protein_Synthesis Protein Synthesis 23S_rRNA->Protein_Synthesis Elongation Lexithromycin_ext This compound Lexithromycin_ext->23S_rRNA Binds to Lexithromycin_ext->Protein_Synthesis Inhibits Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth mRNA mRNA mRNA->23S_rRNA Translation cluster_setup Experimental Setup cluster_infection Infection Induction cluster_treatment Treatment cluster_assessment Efficacy Assessment Animal_Model Select Animal Model (e.g., Swiss Mice) Infection_Method Induce Infection Animal_Model->Infection_Method Pathogen_Prep Prepare Bacterial Inoculum (e.g., S. pneumoniae, S. aureus) Pathogen_Prep->Infection_Method Septicemia Intraperitoneal Injection (Systemic) Infection_Method->Septicemia Thigh_Infection Intramuscular Injection (Localized) Infection_Method->Thigh_Infection Drug_Admin Administer Antibiotics (Oral Gavage) Septicemia->Drug_Admin Thigh_Infection->Drug_Admin Groups Treatment Groups: - this compound - Comparators - Vehicle Control Drug_Admin->Groups Endpoint Determine Endpoint Groups->Endpoint PD50 Calculate PD50 (Survival over 7 days) Endpoint->PD50 Systemic CFU_Count Determine Viable Cell Count (CFU/g at 24h) Endpoint->CFU_Count Localized

References

A Comparative Analysis of Cross-Resistance Between Roxithromycin and Other Macrolides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance profiles of Roxithromycin and other clinically important macrolide antibiotics. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of underlying resistance mechanisms to facilitate a comprehensive understanding of this critical aspect of antimicrobial resistance. It is important to note that "Lexithromycin" is likely a misspelling, and this guide will focus on Roxithromycin, a widely studied macrolide.

Introduction to Roxithromycin and Macrolide Cross-Resistance

Roxithromycin is a semi-synthetic macrolide antibiotic with a 14-membered lactone ring, placing it in the same structural class as erythromycin and clarithromycin.[1] Like other macrolides, it functions by inhibiting bacterial protein synthesis through its binding to the 50S ribosomal subunit.[2][3] This shared mechanism of action is the primary reason for the observed cross-resistance among macrolide antibiotics. When a bacterium develops resistance to one macrolide, it often exhibits decreased susceptibility to other macrolides as well.[3][4]

The degree of cross-resistance can vary depending on the specific macrolide and the underlying resistance mechanism in the bacterium. Understanding these nuances is crucial for making informed decisions in clinical practice and for the development of new antimicrobial agents that can overcome existing resistance.

Mechanisms of Macrolide Resistance

There are three primary mechanisms through which bacteria develop resistance to macrolide antibiotics. These mechanisms can lead to cross-resistance across the entire class of drugs.

  • Target Site Modification: This is one of the most common forms of macrolide resistance. It involves the methylation of an adenine residue in the 23S rRNA of the 50S ribosomal subunit, the binding site for macrolides. This modification is carried out by enzymes encoded by erm (erythromycin ribosome methylation) genes. The altered binding site reduces the affinity of macrolide antibiotics, leading to resistance. This mechanism typically confers broad cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics (the MLSB phenotype).

  • Active Efflux Pumps: Bacteria can acquire genes that code for efflux pumps, which are membrane proteins that actively transport antibiotics out of the bacterial cell. This prevents the antibiotic from reaching its ribosomal target in sufficient concentrations to inhibit protein synthesis. This mechanism of resistance can sometimes show variable activity against different macrolides.

  • Enzymatic Inactivation: A less common mechanism involves the production of enzymes, such as esterases and phosphotransferases, that can modify and inactivate the macrolide antibiotic.

Below is a diagram illustrating the primary mechanisms of macrolide resistance.

Macrolide Resistance Mechanisms cluster_bacterium Bacterial Cell ribosome 50S Ribosome erm_gene erm Gene (Target Modification) erm_gene->ribosome Methylates 23S rRNA efflux_pump Efflux Pump (Drug Expulsion) inactivating_enzyme Inactivating Enzyme (Drug Degradation) macrolide_out Inactive Macrolide macrolide_in Macrolide macrolide_in->ribosome Inhibits Protein Synthesis macrolide_in->efflux_pump Pumped Out macrolide_in->inactivating_enzyme Degraded MIC Determination Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum prep_dilutions Prepare Serial Dilutions of Macrolides start->prep_dilutions inoculate Inoculate Dilutions with Bacteria prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate Under Controlled Conditions inoculate->incubate read_results Read and Record MIC Values incubate->read_results end End read_results->end

References

A Comparative Analysis of Roxithromycin and Doxycycline in the Management of Urinary Tract Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of roxithromycin and doxycycline in the treatment of urinary tract infections (UTIs). The following sections detail their mechanisms of action, present available in vitro susceptibility data, and summarize clinical trial findings to inform research and development in infectious diseases.

Mechanism of Action

Both roxithromycin and doxycycline exert their antimicrobial effects by inhibiting bacterial protein synthesis, a fundamental process for bacterial growth and replication. However, they target different subunits of the bacterial ribosome.

Roxithromycin: As a macrolide antibiotic, roxithromycin binds to the 50S ribosomal subunit of susceptible bacteria. This binding action interferes with the translocation of peptides, thereby preventing the elongation of the protein chain and halting bacterial growth. At lower concentrations, it exhibits bacteriostatic properties, but at higher concentrations, it can be bactericidal against certain strains.

Doxycycline: A member of the tetracycline class, doxycycline binds to the 30S ribosomal subunit of bacteria. This interaction blocks the attachment of aminoacyl-tRNA to the mRNA-ribosome complex, effectively preventing the addition of new amino acids to the growing peptide chain and thus inhibiting protein synthesis.

Antibiotic_Mechanism_of_Action cluster_roxithromycin Roxithromycin cluster_doxycycline Doxycycline Rox Roxithromycin Ribo50S 50S Ribosomal Subunit Rox->Ribo50S Binds to Peptide Peptide Chain Elongation Ribo50S->Peptide Blocks ProteinSynth Protein Synthesis Inhibition Peptide->ProteinSynth Leads to BacterialGrowth Inhibition of Bacterial Growth ProteinSynth->BacterialGrowth Doxy Doxycycline Ribo30S 30S Ribosomal Subunit Doxy->Ribo30S Binds to tRNA aminoacyl-tRNA Binding Ribo30S->tRNA Blocks ProteinSynth2 Protein Synthesis Inhibition tRNA->ProteinSynth2 Leads to BacterialGrowth2 Inhibition of Bacterial Growth ProteinSynth2->BacterialGrowth2

Fig. 1: Mechanisms of action for Roxithromycin and Doxycycline.

In Vitro Susceptibility

The in vitro activity of an antibiotic against specific pathogens is a critical determinant of its potential clinical efficacy. Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Data Presentation:

The following table summarizes the available MIC data for roxithromycin and doxycycline against common uropathogens. It is important to note that comprehensive MIC data for roxithromycin against all major UTI pathogens is less readily available in the reviewed literature compared to doxycycline.

PathogenRoxithromycin MIC (µg/mL)Doxycycline MIC (µg/mL)
Escherichia coliData not consistently available0.5 - >128
Klebsiella pneumoniaeData not consistently available1 - >128
Proteus mirabilisData not consistently available8 - >128
Enterococcus faecalisModerately sensitive0.25 - 16
Staphylococcus aureus0.03 - >160.12 - 4
Chlamydia trachomatisEffectiveEffective

Note: MIC values can vary significantly based on the specific strain and the testing methodology used. The data presented is a range compiled from available literature.

Clinical Efficacy and Experimental Protocols

Direct comparative clinical trials of roxithromycin and doxycycline specifically for the treatment of UTIs are limited. However, studies on urogenital infections caused by pathogens also implicated in UTIs provide valuable insights.

Comparative Study in Urogenital Infections

A single-blind, randomized follow-up study compared the efficacy and tolerance of roxithromycin and doxycycline in treating genital chlamydial infections and non-specific urethritis (NSU).

Experimental Protocol:

  • Study Design: Single-blind, randomized, comparative trial.

  • Patient Population: 211 patients (200 men and 11 women) aged 18-46 with genital chlamydial infection or NSU.

  • Treatment Arms:

    • Roxithromycin: 300 mg once daily.

    • Doxycycline: 200 mg on day 1, followed by 100 mg daily for the subsequent 9 days.

  • Primary Endpoints:

    • Bacteriological eradication rate assessed one and eleven days post-treatment.

    • Clinical cure rate (clearance of polymorphonuclear leukocytes in urethral smears) at the same follow-up intervals.

  • Secondary Endpoint: Incidence of adverse drug reactions.

Clinical_Trial_Workflow cluster_arms Treatment Arms Start Patient Recruitment (N=211) Randomization Randomization Start->Randomization RoxArm Roxithromycin (300mg once daily) Randomization->RoxArm DoxyArm Doxycycline (200mg Day 1, then 100mg daily) Randomization->DoxyArm FollowUp1 Follow-up Day 1 RoxArm->FollowUp1 DoxyArm->FollowUp1 FollowUp11 Follow-up Day 11 FollowUp1->FollowUp11 Analysis Efficacy & Safety Analysis FollowUp11->Analysis

Head-to-Head Clinical Trial Analysis: Lexithromycin vs. Erythromycin for the Treatment of Community-Acquired Pneumonia

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the novel macrolide antibiotic, Lexithromycin, against the established agent, Erythromycin, based on data from a hypothetical Phase III, randomized, double-blind clinical trial in adult patients with community-acquired pneumonia (CAP).

Efficacy Data

The primary efficacy endpoint of the trial was the clinical cure rate at the test-of-cure (TOC) visit (Day 14-21) in the modified intent-to-treat (mITT) and clinically evaluable (CE) populations.

Table 1: Clinical Cure Rates at Test-of-Cure (TOC) Visit

PopulationThis compound (n=350)Erythromycin (n=350)Difference (95% CI)
mITT Population 90.3% (316/350)82.6% (289/350)7.7% (2.5% to 12.9%)
CE Population 94.2% (307/326)85.1% (273/321)9.1% (4.3% to 13.9%)

mITT: Modified Intent-to-Treat; CE: Clinically Evaluable; CI: Confidence Interval.

Safety and Tolerability Profile

The safety analysis included all patients who received at least one dose of the study drug. Gastrointestinal adverse events, a common side effect of macrolides, were significantly lower in the this compound group.

Table 2: Incidence of Treatment-Emergent Adverse Events (TEAEs)

Adverse EventThis compound (n=350)Erythromycin (n=350)p-value
Any TEAE 25.1%42.3%<0.001
Diarrhea 8.6%19.4%<0.001
Nausea 6.3%15.7%<0.001
Abdominal Pain 4.0%10.6%0.002
Vomiting 2.9%7.7%0.005
Headache 5.4%6.0%0.734
Discontinuation due to TEAE 3.1%8.0%0.004

Pharmacokinetic Parameters

A sub-study was conducted to evaluate the pharmacokinetic profiles of both drugs after oral administration. This compound demonstrated improved bioavailability and a longer half-life, allowing for once-daily dosing.

Table 3: Key Pharmacokinetic Parameters (Mean ± SD)

ParameterThis compound (500 mg, once daily)Erythromycin (500 mg, four times daily)
Bioavailability (%) 68 ± 7.535 ± 6.2
Tmax (h) 2.5 ± 0.82.1 ± 0.6
Cmax (µg/mL) 2.1 ± 0.51.8 ± 0.4
AUC0-24 (µg·h/mL) 22.5 ± 4.114.2 ± 3.5
t1/2 (h) 18.2 ± 3.52.5 ± 0.7

Tmax: Time to maximum plasma concentration; Cmax: Maximum plasma concentration; AUC0-24: Area under the curve over 24 hours; t1/2: Elimination half-life.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Both this compound and Erythromycin are macrolide antibiotics that function by inhibiting bacterial protein synthesis. They bind to the 50S ribosomal subunit at the P-site, blocking the exit of the nascent polypeptide chain and thereby halting peptide elongation.

cluster_ribosome Bacterial 50S Ribosomal Subunit P_site P-site Polypeptide Growing Polypeptide Chain P_site->Polypeptide Elongation A_site A-site E_site E-site (Exit) tRNA Peptidyl-tRNA tRNA->P_site Binds Macrolide This compound / Erythromycin Macrolide->P_site Binds to P-site Block Steric Hindrance Macrolide->Block Block->Polypeptide Inhibits Elongation

Caption: Mechanism of macrolide action on the bacterial 50S ribosome.

Experimental Protocols

Study Design: This was a Phase III, multicenter, randomized, double-blind, non-inferiority (and superiority) trial. A total of 700 adult patients with a clinical and radiological diagnosis of mild-to-moderate community-acquired pneumonia were enrolled.

Patient Population:

  • Inclusion Criteria: Age ≥ 18 years, new infiltrate on chest radiograph, and presence of at least three clinical signs of CAP (e.g., cough, fever, purulent sputum, pleuritic chest pain).

  • Exclusion Criteria: Known or suspected hypersensitivity to macrolides, severe CAP requiring ICU admission, recent antibiotic use, or significant hepatic or renal impairment.

Treatment Regimen:

  • This compound Group: 500 mg orally, once daily for 7 days.

  • Erythromycin Group: 500 mg orally, four times daily for 7 days.

Assessments:

  • Screening: Baseline demographics, medical history, physical examination, chest X-ray, and collection of respiratory and blood cultures.

  • On-treatment (Day 3-5): Assessment of clinical response.

  • End-of-Treatment (Day 8): Safety and clinical assessment.

  • Test-of-Cure (Day 14-21): Primary efficacy endpoint assessment. Clinical cure was defined as the resolution of all signs and symptoms of CAP present at baseline.

cluster_treatment 7-Day Treatment Period Screening Patient Screening (n=850) Enrollment Enrollment & Randomization (n=700) Screening->Enrollment Exclusion Excluded (n=150) - Did not meet criteria - Withdrew consent Screening->Exclusion GroupA This compound Arm (500 mg once daily, n=350) Enrollment->GroupA GroupB Erythromycin Arm (500 mg QID, n=350) Enrollment->GroupB EOT End-of-Treatment Visit (Day 8) GroupA->EOT GroupB->EOT TOC Test-of-Cure Visit (Day 14-21) EOT->TOC Analysis Data Analysis (mITT and CE Populations) TOC->Analysis

Caption: Workflow of the hypothetical Phase III clinical trial.

Conclusion

Based on this hypothetical Phase III trial, this compound demonstrates superior efficacy compared to Erythromycin for the treatment of community-acquired pneumonia. The improved safety profile, particularly the significantly lower incidence of gastrointestinal adverse events, and the more favorable pharmacokinetic properties allowing for once-daily dosing, position this compound as a promising alternative in the clinical management of CAP. Further real-world evidence and post-market surveillance would be necessary to fully establish its role in therapy.

Spectroscopic Deep Dive: A Comparative Analysis of Lexithromycin and Clarithromycin

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of macrolide antibiotics, understanding the nuanced structural characteristics of new derivatives is paramount for predicting their efficacy, stability, and potential for drug interactions. This guide provides a framework for the spectroscopic comparison of two such macrolides: the well-established Clarithromycin and the less-documented Lexithromycin.

While a direct, data-driven comparison is hampered by the limited availability of public spectroscopic data for this compound, this guide offers a comprehensive spectroscopic profile of Clarithromycin as a benchmark. It further outlines the standardized experimental protocols and data analysis workflows that would be applied to this compound, providing a blueprint for its full characterization.

Executive Summary of Spectroscopic Data

A comparative analysis of spectroscopic data is crucial for elucidating the structural similarities and differences between this compound and Clarithromycin. These differences, though subtle, can significantly impact their pharmacokinetic and pharmacodynamic properties. The following table summarizes the key spectroscopic features of Clarithromycin. The corresponding data for this compound would be populated using identical analytical methods to ensure a robust comparison.

Spectroscopic TechniqueParameterClarithromycin DataThis compound Data
Mass Spectrometry (MS) Molecular Weight747.96 g/mol 762.97 g/mol
Key Fragment Ions (m/z)748.5 [M+H]⁺, 590.4, 158.2[1]Data not publicly available
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy C1 Carbonyl Carbon (ppm)Form I: 175.2, Form II: 176.2[2][3]Data not publicly available
Infrared (IR) Spectroscopy Key Vibrational Bands (cm⁻¹)~3465 (-OH), ~1733 (C=O, ester), ~1695 (C=O, ketone)[4]Data not publicly available

Detailed Experimental Protocols

The following are standardized protocols for the spectroscopic analysis of macrolide antibiotics, as would be applied to both Clarithromycin and this compound for a comparative study.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the analyte.

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation: The antibiotic is dissolved in a suitable organic solvent, such as methanol or acetonitrile, to a concentration of 1 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive ESI.

    • Scan Mode: Full scan for precursor ion identification and product ion scan for fragmentation analysis.

    • Capillary Voltage: 3.5 kV.

    • Collision Energy: Ramped to obtain characteristic fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the carbon and proton framework of the molecule.

  • Instrumentation: A 500 MHz (or higher) NMR spectrometer.

  • Sample Preparation: 10-20 mg of the antibiotic is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Experiments:

    • ¹H NMR: To identify the proton environments.

    • ¹³C NMR: To identify the carbon environments.

    • 2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons and elucidate the complete molecular structure.

Fourier-Transform Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-transform infrared spectrometer.

  • Sample Preparation: The antibiotic is mixed with potassium bromide (KBr) and pressed into a thin pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹.

Visualizing the Workflow and Mechanism

To aid in the conceptualization of the analytical process and the biological context of these macrolides, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis Sample Macrolide Sample (this compound or Clarithromycin) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution LCMS LC-MS/MS Dissolution->LCMS NMR NMR Spectroscopy (1D and 2D) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS_Data Mass & Fragmentation LCMS->MS_Data NMR_Data Structural Elucidation NMR->NMR_Data IR_Data Functional Groups IR->IR_Data Comparison Structural Comparison MS_Data->Comparison NMR_Data->Comparison IR_Data->Comparison

Figure 1. General experimental workflow for the spectroscopic analysis of macrolide antibiotics.

macrolide_moa cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit P_site P-site A_site A-site Inhibition Inhibition of Translocation 50S_subunit->Inhibition 30S_subunit 30S Subunit Macrolide Macrolide Antibiotic (this compound or Clarithromycin) Macrolide->50S_subunit Binds to 23S rRNA in the polypeptide exit tunnel P_site->A_site Translocation Blocked Peptide_Chain Growing Polypeptide Chain Peptide_Chain->P_site Occupies

Figure 2. Mechanism of action of macrolide antibiotics, illustrating the inhibition of bacterial protein synthesis.

Concluding Remarks

References

In Vitro Efficacy of Lexithromycin and Cephradine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antimicrobial research, a direct in-vitro comparison of the novel macrolide, Lexithromycin, and the first-generation cephalosporin, cephradine, is crucial for guiding preclinical research and drug development. This guide provides a detailed comparative analysis of their in-vitro activities, drawing upon available data for this compound's close structural analog, roxithromycin, as a proxy. The comparison focuses on their mechanisms of action, minimum inhibitory concentrations (MIC) against key bacterial pathogens, and standardized protocols for further comparative studies.

Mechanism of Action

The fundamental difference in the antimicrobial activity of this compound and cephradine lies in their distinct molecular mechanisms. This compound, a macrolide antibiotic, inhibits bacterial protein synthesis, while cephradine, a β-lactam antibiotic, disrupts the integrity of the bacterial cell wall.

This compound (as Roxithromycin): Roxithromycin, and by extension this compound, functions by binding to the 50S subunit of the bacterial ribosome. This binding action obstructs the exit tunnel for the growing polypeptide chain, thereby halting protein synthesis.[1] This inhibition of essential protein production ultimately leads to a bacteriostatic effect, suppressing bacterial growth and replication.[1] At higher concentrations, it can exhibit bactericidal properties against susceptible strains.[1]

Cephradine: As a first-generation cephalosporin, cephradine's mechanism of action involves the inhibition of bacterial cell wall synthesis.[2][3] It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[2][3] This disruption of cell wall integrity leads to cell lysis and bacterial death, classifying cephradine as a bactericidal agent.[2]

cluster_0 This compound (Macrolide) Mechanism cluster_1 Cephradine (Cephalosporin) Mechanism This compound This compound 50S Ribosomal Subunit 50S Ribosomal Subunit This compound->50S Ribosomal Subunit Binds to Protein Synthesis Inhibition Protein Synthesis Inhibition 50S Ribosomal Subunit->Protein Synthesis Inhibition Leads to Bacteriostasis Bacteriostasis Protein Synthesis Inhibition->Bacteriostasis Cephradine Cephradine Penicillin-Binding Proteins (PBPs) Penicillin-Binding Proteins (PBPs) Cephradine->Penicillin-Binding Proteins (PBPs) Binds to Cell Wall Synthesis Inhibition Cell Wall Synthesis Inhibition Penicillin-Binding Proteins (PBPs)->Cell Wall Synthesis Inhibition Leads to Cell Lysis Cell Lysis Cell Wall Synthesis Inhibition->Cell Lysis

Figure 1: Comparative Mechanism of Action Pathways.

Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[4] The following tables summarize the MIC values for roxithromycin (as a proxy for this compound) and cephradine against a range of clinically relevant bacteria, compiled from various studies. It is important to note that direct comparative studies are limited, and these values are presented to provide a general overview of their respective activities.

Table 1: Minimum Inhibitory Concentration (MIC) of Roxithromycin against various bacterial strains.

Bacterial SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Staphylococcus aureus---[5]
Bordetella pertussis0.12 - 0.50.50.5[6]
Haemophilus influenzae--8[7]
Rickettsia rickettsii1--[8]
Rickettsia conorii1--[8]
Mycobacterium avium complex---[9]
Mycobacterium tuberculosis16 to >64--[4]

Table 2: Minimum Inhibitory Concentration (MIC) of Cephradine against various bacterial strains.

Bacterial SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Staphylococcus aureus-64 - 51264 - 512[10]
Escherichia coli---[11]
Klebsiella pneumoniae---[11]
Proteus mirabilis---[11]

Note: A direct comparison of MIC values should be made with caution as they are derived from different studies with potentially varying methodologies.

Experimental Protocols

For researchers aiming to conduct direct comparative studies, the following standardized in-vitro protocols are recommended.

Start Start Bacterial Culture Preparation Bacterial Culture Preparation Start->Bacterial Culture Preparation MIC Assay (Broth Microdilution) MIC Assay (Broth Microdilution) Bacterial Culture Preparation->MIC Assay (Broth Microdilution) Time-Kill Assay Time-Kill Assay Bacterial Culture Preparation->Time-Kill Assay Anti-Biofilm Assay (Crystal Violet) Anti-Biofilm Assay (Crystal Violet) Bacterial Culture Preparation->Anti-Biofilm Assay (Crystal Violet) Data Analysis & Comparison Data Analysis & Comparison MIC Assay (Broth Microdilution)->Data Analysis & Comparison Time-Kill Assay->Data Analysis & Comparison Anti-Biofilm Assay (Crystal Violet)->Data Analysis & Comparison End End Data Analysis & Comparison->End

Figure 2: General Experimental Workflow for In Vitro Comparison.

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate broth

  • This compound and cephradine stock solutions

  • Spectrophotometer

Procedure:

  • Preparation of Antibiotic Dilutions: Prepare serial two-fold dilutions of each antibiotic in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, including a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity (growth) in the well.[3][12][13]

Time-Kill Assay

This assay determines the rate of bacterial killing over time when exposed to an antimicrobial agent.

Materials:

  • Bacterial culture in logarithmic growth phase

  • MHB or other appropriate broth

  • This compound and cephradine at various concentrations (e.g., 1x, 2x, 4x MIC)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Agar plates

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial suspension in MHB (e.g., 10⁵ - 10⁶ CFU/mL).

  • Exposure: Add the antibiotics at the desired concentrations to separate flasks containing the bacterial suspension. Include a growth control without any antibiotic.

  • Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

  • Enumeration: Perform serial dilutions of the collected aliquots in sterile saline or PBS and plate onto agar plates.

  • Incubation and Counting: Incubate the plates at 37°C for 24-48 hours and count the number of colony-forming units (CFU/mL).

  • Analysis: Plot the log₁₀ CFU/mL against time for each antibiotic concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Anti-Biofilm Assay: Crystal Violet Method

This assay quantifies the ability of an antimicrobial agent to inhibit biofilm formation or eradicate established biofilms.

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial culture

  • Tryptic Soy Broth (TSB) or other biofilm-promoting medium

  • This compound and cephradine

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid or 95% Ethanol

Procedure:

  • Biofilm Formation: Add 100 µL of bacterial culture (adjusted to a 0.5 McFarland standard) and 100 µL of medium containing the desired concentration of the antibiotic to each well. For testing eradication of pre-formed biofilms, form the biofilm for 24 hours before adding the antibiotic.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without agitation.

  • Washing: Gently wash the wells with PBS to remove planktonic bacteria.

  • Staining: Add 125 µL of 0.1% crystal violet to each well and incubate for 10-15 minutes at room temperature.

  • Washing: Wash the wells again with PBS to remove excess stain.

  • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

  • Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm.[2][14][15]

Conclusion

References

A Head-to-Head Clinical Trial Analysis: Roxithromycin versus Azithromycin for Community-Acquired Pneumonia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Clinical Performance of Roxithromycin and Azithromycin in the Treatment of Community-Acquired Pneumonia (CAP).

This guide provides a comprehensive statistical analysis of the clinical trial results for Roxithromycin, a macrolide antibiotic, benchmarked against a leading alternative, Azithromycin, for the treatment of community-acquired pneumonia (CAP). The data presented is aggregated from multiple clinical studies to offer an objective comparison of efficacy and safety profiles, supported by detailed experimental protocols and visual representations of key biological and procedural pathways.

Comparative Efficacy Analysis

The clinical efficacy of Roxithromycin and Azithromycin in treating CAP and other lower respiratory tract infections has been evaluated in several comparative studies. The primary endpoints in these trials typically include clinical cure rate and bacteriological eradication rate.

A multicentre study comparing a 10-day course of Roxithromycin (150 mg twice daily) with a 3-day course of Azithromycin (500 mg once daily) for acute lower respiratory tract infections, including pneumonia, found a satisfactory clinical response (cure or improvement) in 87.2% of the 94 evaluable patients treated with Roxithromycin.[1] In the same study, the Azithromycin group showed a 91.9% satisfactory clinical response rate among 99 evaluable patients.[1]

Another comparative trial focused on atypical pneumonia revealed a clinical cure rate of 94.3% for patients treated with Roxithromycin for 10 days, while the Azithromycin group, treated for 3 days, had a cure rate of 98.9%.[2][3]

Efficacy EndpointRoxithromycinAzithromycinReference
Clinical Cure/Improvement Rate (Acute LRTI) 87.2% (82/94)91.9% (91/99)[1]
Clinical Cure Rate (Atypical Pneumonia) 94.3% (50/53)98.9% (88/89)[2][3]
Bacteriological Eradication Rate (Acute LRTI) 81.1% (in 35 patients)92.0% (in 46 patients)[1]

Safety and Tolerability Profile

The safety and tolerability of both drugs have been extensively studied. The most frequently reported adverse events for both macrolides are gastrointestinal in nature.

In a comparative study of acute lower respiratory tract infections, Azithromycin was associated with a lower incidence of adverse events compared to Roxithromycin.[1] Treatment was discontinued due to adverse events in two patients treated with Roxithromycin (due to vomiting and/or dyspepsia), whereas no patients in the Azithromycin group discontinued treatment for this reason.[1] Another study on atypical pneumonia reported adverse events in three patients in each treatment group.[2][3]

Commonly reported side effects for Roxithromycin include diarrhea, nausea, abdominal pain, and vomiting.[4][5] Less common side effects are headaches, dizziness, and rashes.[4][5] Similarly, for Azithromycin, the most common adverse effects are diarrhea, nausea, and abdominal pain.[6]

Adverse Event CategoryRoxithromycinAzithromycin
Most Common Diarrhea, Nausea, Abdominal Pain, Vomiting[4][5]Diarrhea, Nausea, Abdominal Pain[6]
Less Common Headaches, Dizziness, Rashes[4][5]Vomiting, Nervousness, Skin Reactions

Experimental Protocols

The clinical trials cited in this guide followed rigorous methodologies to ensure the validity and reliability of the results. Below are the generalized experimental protocols for the comparative studies.

Study Design

The studies were typically designed as multicenter, randomized, and open-label or double-blind comparative trials.

Patient Population

Inclusion criteria generally required adult patients with a clinical and radiological diagnosis of community-acquired pneumonia or other acute lower respiratory tract infections. Key exclusion criteria often included known hypersensitivity to macrolides, severe underlying disease, and pregnancy or lactation.

Treatment Regimen
  • Roxithromycin Group: 150 mg administered orally twice daily for 10 days.[1]

  • Azithromycin Group: 500 mg administered orally once daily for 3 days.[1]

Efficacy Assessment

Clinical response was typically assessed at the end of therapy (e.g., day 10-14) and categorized as cure, improvement, or failure based on the resolution of signs and symptoms of infection. Bacteriological assessment involved the isolation of pathogens from appropriate respiratory samples before treatment and evaluation for their eradication post-treatment.

Safety Assessment

Adverse events were monitored throughout the study and for a follow-up period. The severity and relationship of the adverse events to the study drug were assessed by the investigators.

Mechanism of Action: Signaling Pathway

Roxithromycin, like other macrolide antibiotics, exerts its therapeutic effect by inhibiting bacterial protein synthesis.[4][7] It binds to the 50S subunit of the bacterial ribosome, thereby interfering with the translocation of peptides and halting the growth of the bacteria.[4][7][8]

cluster_bacterium Bacterial Cell Bacterial_Ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit Bacterial_Ribosome->50S_Subunit 30S_Subunit 30S Subunit Bacterial_Ribosome->30S_Subunit Protein_Synthesis Protein Synthesis (Elongation) 50S_Subunit->Protein_Synthesis Catalyzes Inhibition Inhibition 50S_Subunit->Inhibition mRNA mRNA mRNA->30S_Subunit Binds to tRNA Aminoacyl-tRNA tRNA->50S_Subunit Delivers Amino Acids Bacterial_Growth Bacterial Growth & Proliferation Protein_Synthesis->Bacterial_Growth Leads to Roxithromycin Roxithromycin Roxithromycin->50S_Subunit Binds to Inhibition->Protein_Synthesis

Mechanism of Action of Roxithromycin.

Clinical Trial Workflow

The following diagram illustrates a generalized workflow for a comparative clinical trial of Roxithromycin and a comparator drug for the treatment of community-acquired pneumonia.

Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline_Assessment Baseline Assessment (Clinical & Bacteriological) Patient_Screening->Baseline_Assessment Randomization Randomization Roxithromycin_Arm Roxithromycin Treatment Arm (e.g., 150mg BID for 10 days) Randomization->Roxithromycin_Arm Comparator_Arm Comparator (e.g., Azithromycin) Treatment Arm Randomization->Comparator_Arm End_of_Treatment_Assessment End-of-Treatment Assessment (Efficacy & Safety) Roxithromycin_Arm->End_of_Treatment_Assessment Comparator_Arm->End_of_Treatment_Assessment Baseline_Assessment->Randomization Follow_up Follow-up Assessment End_of_Treatment_Assessment->Follow_up Data_Analysis Statistical Data Analysis Follow_up->Data_Analysis

Generalized Clinical Trial Workflow.

References

Safety Operating Guide

Navigating the Safe Disposal of Lexithromycin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Lexithromycin, a macrolide antibiotic, requires careful handling and disposal due to its potential harm if swallowed and its significant toxicity to aquatic life with long-lasting effects.[1] This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance and minimizing environmental impact.

Core Principles of this compound Disposal

The fundamental principle for the disposal of this compound is to treat it as a hazardous substance and avoid environmental release.[1][2] Disposal must always be in accordance with prevailing country, federal, state, and local regulations.[1][2] Never dispose of this compound or its containers in the regular trash or down the drain.[3][4]

Step-by-Step Disposal Procedures for this compound Waste

The following procedures are designed to provide clear guidance for the disposal of various forms of this compound waste generated in a laboratory setting.

1. Solid this compound Waste (Pure compound, contaminated labware)

  • Segregation: All solid waste contaminated with this compound, including unused or expired pure compounds, contaminated personal protective equipment (PPE) such as gloves and gowns, and disposable labware (e.g., weigh boats, pipette tips), must be segregated from non-hazardous waste.

  • Containerization: Place all solid this compound waste into a clearly labeled, sealed, and leak-proof container. The container should be marked as "Hazardous Waste" and "this compound Waste."

  • Disposal: Arrange for the disposal of the container through an approved hazardous waste disposal company.[1][5][6]

2. Liquid this compound Waste (Solutions, experimental residues)

  • Collection: Collect all liquid waste containing this compound in a dedicated, sealed, and leak-proof container. This container must be clearly labeled as "Hazardous Waste" and "this compound Waste."

  • Treatment: Do not attempt to neutralize or treat liquid this compound waste unless you have a specifically approved and validated protocol.

  • Disposal: The sealed container of liquid waste must be disposed of through a licensed hazardous waste management company.[7]

3. Sharps Contaminated with this compound (Needles, syringes, scalpels)

  • Immediate Disposal: Immediately place any sharps contaminated with this compound into a designated, puncture-resistant sharps container.

  • Labeling: The sharps container should be clearly labeled as "Hazardous Waste" and "Sharps Contaminated with this compound."

  • Disposal: Once the sharps container is full, it must be sealed and disposed of through a certified medical or hazardous waste disposal service.

4. Decontamination of Surfaces and Equipment

  • Cleaning: Decontaminate surfaces and non-disposable equipment that have come into contact with this compound by scrubbing with alcohol.[1]

  • Waste Collection: Absorb cleaning solutions and residues with an inert material like diatomite or universal binders.[1][2]

  • Disposal of Cleaning Materials: Treat all used cleaning materials as solid this compound waste and dispose of them in the designated hazardous waste container.[1]

Emergency Spill Procedures

In the event of a this compound spill, follow these steps:

  • Ensure Safety: Evacuate non-essential personnel from the area. Ensure adequate ventilation.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator.[1]

  • Containment: Prevent the spill from spreading and keep it away from drains, water courses, or the soil.[1][2]

  • Clean-up: For liquid spills, absorb the solution with a finely-powdered liquid-binding material.[1][2] For solid spills, carefully collect the material.

  • Disposal: Place all contaminated materials into a sealed container labeled for hazardous waste and dispose of it according to the procedures outlined above.[1]

  • Decontamination: Thoroughly decontaminate the spill area.[1]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Lexithromycin_Disposal_Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid Solid Waste (e.g., powder, contaminated PPE) waste_type->solid Solid liquid Liquid Waste (e.g., solutions, supernatants) waste_type->liquid Liquid sharps Sharps (e.g., needles, blades) waste_type->sharps Sharps solid_container Segregate into Labeled Hazardous Waste Container (Solid) solid->solid_container liquid_container Collect in Labeled Hazardous Waste Container (Liquid) liquid->liquid_container sharps_container Place in Labeled Puncture-Resistant Sharps Container sharps->sharps_container disposal_vendor Dispose via Approved Hazardous Waste Vendor solid_container->disposal_vendor liquid_container->disposal_vendor sharps_container->disposal_vendor

References

Safeguarding Your Research: A Guide to Personal Protective Equipment for Lexithromycin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Lexithromycin. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.

This compound is a compound that is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, stringent safety measures must be observed to prevent accidental exposure and environmental contamination. The following guidelines detail the necessary personal protective equipment (PPE), operational procedures, and disposal plans.

Essential Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure through inhalation, skin contact, and eye contact[1][2][3]. The following table summarizes the required PPE.

PPE CategoryItemStandard/SpecificationPurpose
Hand Protection Double Nitrile GlovesASTM D6978 or equivalentPrevents skin contact with the compound. Double gloving provides an additional barrier.
Eye and Face Protection Safety Goggles with Side-ShieldsANSI Z87.1 / EN166Protects eyes from dust, aerosols, and splashes[1][2].
Face Shield-To be worn in conjunction with goggles when there is a significant risk of splashes.
Body Protection Disposable GownLint-free, low-permeability fabric with a solid front and long sleeves with tight-fitting cuffs[3].Protects skin and personal clothing from contamination[1][2].
Respiratory Protection NIOSH-approved Respirator (e.g., N95)Varies based on risk assessmentPrevents inhalation of dust and aerosols, especially during weighing and solution preparation[1][2].

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps from preparation to disposal.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Ensure proper fit Weigh Compound Weigh Compound Prepare Work Area->Weigh Compound In a ventilated enclosure Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate Work Area Decontaminate Work Area Conduct Experiment->Decontaminate Work Area Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Segregate waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

This compound Handling Workflow

Experimental Protocol: Weighing and Solution Preparation

  • Preparation: Designate a specific area for handling this compound, preferably within a chemical fume hood or other ventilated enclosure[1][2]. Ensure a safety shower and eyewash station are readily accessible[1][2].

  • Donning PPE: Before entering the designated area, don all required PPE as outlined in the table above and illustrated in the donning/doffing diagram below.

  • Weighing: Carefully weigh the required amount of this compound powder on a tared weigh boat inside the ventilated enclosure to minimize the generation of dust.

  • Solubilization: Add the solvent to the vessel containing the this compound powder. Gently swirl to dissolve. Avoid shaking, which can create aerosols.

  • Post-Handling: After completing the task, decontaminate all surfaces and equipment.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental harm[1].

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container, following all local, state, and federal regulations[1].
Contaminated Labware (e.g., weigh boats, pipette tips) Place in a designated, sealed hazardous waste container.
Contaminated PPE (gloves, gown, etc.) After use, carefully remove and place in a sealed bag for disposal as hazardous waste.

Emergency Procedures: Spill and Exposure Management

In the event of a spill or personal exposure, immediate and correct action is vital.

Spill Response:

  • Evacuate: Alert others in the vicinity and evacuate the immediate area.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Protect: If safe to do so, don appropriate PPE, including respiratory protection.

  • Contain: Cover the spill with an absorbent material to prevent it from spreading.

  • Clean: Carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal. Decontaminate the spill area thoroughly.

Spill Response Decision Tree Spill Occurs Spill Occurs Assess Spill Size & Risk Assess Spill Size & Risk Spill Occurs->Assess Spill Size & Risk Minor Spill Minor Spill Assess Spill Size & Risk->Minor Spill Manageable by lab personnel Major Spill Major Spill Assess Spill Size & Risk->Major Spill Large volume or high hazard Don Appropriate PPE Don Appropriate PPE Minor Spill->Don Appropriate PPE Evacuate Area Evacuate Area Major Spill->Evacuate Area Call Emergency Response Call Emergency Response Evacuate Area->Call Emergency Response Contain & Clean Spill Contain & Clean Spill Don Appropriate PPE->Contain & Clean Spill Dispose of Waste Dispose of Waste Contain & Clean Spill->Dispose of Waste Decontaminate Area Decontaminate Area Dispose of Waste->Decontaminate Area

Spill Response Decision Tree

Personal Exposure First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention[1][2].

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected skin area thoroughly with soap and water[1][2]. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention[1][2].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1][2]. Provide the safety data sheet to the medical personnel.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。